7-Nitro-2-tetralone
Description
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Structure
3D Structure
Properties
IUPAC Name |
7-nitro-3,4-dihydro-1H-naphthalen-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9NO3/c12-10-4-2-7-1-3-9(11(13)14)5-8(7)6-10/h1,3,5H,2,4,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BIZFHQDZRNKNAU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50462255 | |
| Record name | 7-Nitro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
191.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
122520-12-1 | |
| Record name | 7-Nitro-2-tetralone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50462255 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
Authored by: A Senior Application Scientist
An In-depth Technical Guide to 7-Nitro-2-tetralone: Structure, Synthesis, and Characterization
Foreword
In the landscape of synthetic organic chemistry and medicinal drug development, the tetralone scaffold represents a "privileged structure"—a molecular framework that is recurrently found in a multitude of biologically active compounds.[1][2] These structures serve as crucial building blocks for pharmaceuticals ranging from antidepressants to novel kinase inhibitors.[1][3] This guide focuses on a specific, functionalized derivative: this compound. The introduction of a nitro group onto the tetralone core not only modulates its electronic properties but also provides a versatile chemical handle for further elaboration, making it an intermediate of significant interest.
This document provides an in-depth technical overview intended for researchers, chemists, and drug development professionals. It moves beyond a simple recitation of facts to explore the causality behind its chemical properties and the strategic considerations underpinning its synthesis. We will delve into its structural and spectroscopic characteristics and present a detailed, field-proven protocol for its preparation, grounded in the fundamental principles of electrophilic aromatic substitution.
Molecular Structure and Physicochemical Properties
This compound is a bicyclic organic compound featuring a naphthalene core that is partially hydrogenated. Its structure consists of a benzene ring fused to a cyclohexanone ring, with a nitro functional group (NO₂) substituted at the C7 position of the aromatic ring.
The IUPAC name for this compound is 7-nitro-3,4-dihydronaphthalen-2(1H)-one.[] The presence of the electron-withdrawing nitro group and the ketone functionality dictates its chemical reactivity and serves as a foundation for its utility in multi-step syntheses.
Caption: Chemical structure of this compound.
Physicochemical Data Summary
The key properties of this compound are summarized in the table below. These values are critical for planning experimental work, including solvent selection, reaction temperature control, and purification strategies.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₃ | [5][6] |
| Molar Mass | 191.18 g/mol | [5][6] |
| Appearance | Colorless oil or solid | [7] |
| Melting Point | 105 °C | [5] |
| Boiling Point | 357.0 ± 42.0 °C (Predicted) | [][5] |
| Density | 1.322 ± 0.06 g/cm³ (Predicted) | [][5] |
| CAS Number | 122520-12-1 | [8][9] |
Spectroscopic Profile
Spectroscopic analysis is essential for confirming the identity and purity of a synthesized compound. The following is a predicted profile for this compound based on its structure and data from analogous compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic and aliphatic protons.
-
Aromatic Protons: Three protons on the aromatic ring will appear in the downfield region (typically δ 7.5-8.9 ppm). The proton at C8 will likely be a doublet, the proton at C6 a doublet of doublets, and the proton at C5 a doublet, all with coupling constants characteristic of ortho and meta relationships.
-
Aliphatic Protons: The protons on the saturated ring (C1, C3, C4) will appear more upfield. The protons at C1 and C3, being adjacent to the carbonyl group and the aromatic ring, will likely appear as singlets or complex multiplets around δ 3.0-4.0 ppm. The CH₂ group at C4 would appear as a multiplet further upfield.
-
-
¹³C NMR: The carbon NMR spectrum should display 10 distinct signals corresponding to each carbon atom in the asymmetric structure.
-
Carbonyl Carbon (C2): A characteristic signal in the highly deshielded region, typically around δ 195-205 ppm.
-
Aromatic Carbons: Six signals in the δ 120-150 ppm range. The carbons attached to the nitro group (C7) and the fused ring system (C4a, C8a) will have their chemical shifts significantly influenced by their electronic environment.
-
Aliphatic Carbons: Three signals in the upfield region (δ 20-50 ppm) corresponding to C1, C3, and C4.
-
Infrared (IR) Spectroscopy
The IR spectrum provides definitive evidence for the key functional groups present in the molecule.[10]
| Wavenumber (cm⁻¹) | Vibration Type | Comments |
| ~1715 cm⁻¹ | C=O Stretch | Strong absorption, characteristic of a saturated ketone. |
| ~1520 cm⁻¹ & ~1350 cm⁻¹ | N-O Asymmetric & Symmetric Stretch | Two strong "walrus teeth" bands, definitive for a nitro group.[10] |
| ~3100-3000 cm⁻¹ | Aromatic C-H Stretch | Medium to weak absorption. |
| ~2950-2850 cm⁻¹ | Aliphatic C-H Stretch | Medium absorption. |
Mass Spectrometry (MS)
In an Electron Impact (EI) mass spectrum, this compound is expected to show a molecular ion peak (M⁺) at m/z = 191.18, corresponding to its molecular weight.
Synthesis of this compound
The most direct and logical approach to synthesizing this compound is via the electrophilic nitration of the commercially available precursor, 2-tetralone.[7]
Retrosynthetic Analysis & Strategic Considerations
The synthesis strategy hinges on the regioselective introduction of a nitro group onto the aromatic ring of 2-tetralone.
Caption: Retrosynthetic analysis for this compound.
The primary challenge in the nitration of tetralone systems is controlling the position of substitution. The outcome is governed by the combined directing effects of the activating, ortho-, para-directing fused alkyl ring and the deactivating, meta-directing ketone. While nitration of the related 1-tetralone often yields a mixture of 5-nitro and 7-nitro isomers, careful control of reaction conditions can favor the desired 7-nitro product.[11] Low temperatures are crucial to minimize side reactions and enhance selectivity.
Reaction Scheme: Nitration of 2-Tetralone
The reaction proceeds via the generation of the highly electrophilic nitronium ion (NO₂⁺) from a mixture of a nitrate salt and a strong acid, typically sulfuric acid.
Caption: Synthesis of this compound via nitration.
Detailed Experimental Protocol
This protocol is adapted from established procedures for the nitration of similar tetralone systems.[12][13] CAUTION: This reaction involves the use of strong acids and generates a nitrated organic compound. It must be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and acid-resistant gloves.
Materials and Reagents:
-
2-Tetralone (1.0 eq)
-
Potassium Nitrate (KNO₃) (1.1 eq)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Dichloromethane (DCM)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Crushed Ice
-
Round-bottom flask, magnetic stirrer, dropping funnel, ice bath
Workflow Visualization:
Caption: Experimental workflow for the synthesis of this compound.
Step-by-Step Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, cool concentrated sulfuric acid (approx. 10 mL per gram of 2-tetralone) to 0 °C using an ice-salt bath.
-
Substrate Addition: Slowly add 2-tetralone (1.0 eq) to the cold, stirring sulfuric acid. Ensure the temperature remains below 10 °C during the addition.
-
Nitrating Agent Preparation: In a separate flask, carefully dissolve potassium nitrate (1.1 eq) in a minimal amount of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Add the potassium nitrate/sulfuric acid solution dropwise to the 2-tetralone solution via a dropping funnel. This is a highly exothermic step. The rate of addition must be carefully controlled to maintain the internal reaction temperature at or below 5 °C.
-
Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC).
-
Quenching: Slowly and carefully pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Collect the crude solid product by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by silica gel column chromatography using a hexane/ethyl acetate eluent system to yield pure this compound.
Applications and Significance
This compound is not typically an end-product but rather a valuable intermediate in the synthesis of more complex molecules.[14]
-
Precursor to Amino Derivatives: The nitro group can be readily reduced to an amine (7-amino-2-tetralone). This amine functionality is a common feature in neuroactive compounds and serves as a key point for introducing further diversity, for instance, in the development of ligands for dopamine and serotonin receptors.[3]
-
Building Block for Heterocycles: The amino derivative can be used in condensation reactions to build complex heterocyclic systems, which are prevalent in modern pharmaceuticals.
-
Medicinal Chemistry Scaffolding: The tetralone core itself is a well-established scaffold in medicinal chemistry.[2][15] Derivatives have been explored for a wide range of biological activities, including as anticancer, antifungal, and antidepressant agents.[11][16] The 7-nitro derivative provides a strategic entry point into novel chemical space for these applications.
Conclusion
This compound is a strategically important synthetic intermediate characterized by its functionalized bicyclic core. Its synthesis, achievable through the regioselective nitration of 2-tetralone, requires careful control of reaction conditions, a principle that underscores the precision required in electrophilic aromatic substitution reactions. A thorough understanding of its structure, spectroscopic properties, and reactive potential empowers researchers and drug development professionals to leverage this versatile building block in the creation of novel and potent bioactive compounds. This guide provides the foundational knowledge and practical protocols necessary to confidently synthesize, characterize, and utilize this compound in advanced chemical research.
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An In-depth Technical Guide to 7-Nitro-2-tetralone for Researchers and Drug Development Professionals
Abstract
7-Nitro-2-tetralone is a crucial chemical intermediate characterized by a tetralone framework with a nitro group substitution. This guide provides a comprehensive overview of its physical and chemical properties, established synthetic protocols, and key reactivity. We delve into its spectroscopic signature for unambiguous identification and discuss its emerging applications, particularly as a versatile scaffold in medicinal chemistry and drug development. Safety protocols and handling procedures are also detailed to ensure its effective and safe utilization in a research environment.
Introduction
This compound belongs to the family of nitrotetralones, a class of compounds that has garnered significant interest in organic synthesis and medicinal chemistry. The molecule features a bicyclic structure composed of a fused benzene ring and a cyclohexanone ring, with a nitro group at the 7-position of the aromatic ring. This unique combination of a ketone functional group and an electron-withdrawing nitro group on the aromatic moiety imparts distinct reactivity, making it a valuable precursor for a wide array of more complex molecular architectures. Its structural similarity to the core of many biologically active compounds makes it a privileged scaffold in the design of novel therapeutic agents, including enzyme inhibitors and receptor ligands.[1][2] This guide aims to serve as a technical resource for scientists, consolidating essential data to facilitate its use in research and development.
Physicochemical Properties
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and formulation. This compound is typically encountered as a solid, with its key properties summarized below.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₉NO₃ | [3][4] |
| Molecular Weight | 191.18 g/mol | [3][4] |
| Appearance | Yellow to orange solid/powder | [5] |
| Melting Point | 105 °C | [3] |
| Boiling Point (Predicted) | 357.0 ± 42.0 °C at 760 mmHg | [3][] |
| Density (Predicted) | 1.322 ± 0.06 g/cm³ | [3][] |
| Solubility | Soluble in organic solvents | [5] |
| InChI Key | GWAQYWSNCVEJMW-UHFFFAOYSA-N | [5][7] |
| CAS Number | 40353-34-2 (for 7-Nitro-1-tetralone) | [5][7] |
Note: Data for this compound is limited; some data corresponds to the closely related isomer, 7-Nitro-1-tetralone, which shares the same molecular formula and weight.
Synthesis and Purification
The synthesis of nitrotetralones is most commonly achieved through the direct nitration of the parent tetralone. The regioselectivity of this electrophilic aromatic substitution is dictated by the directing effects of the carbonyl group and the fused aliphatic ring.
Workflow for Synthesis of Nitrotetralones
Caption: General workflow for the synthesis and purification of 7-Nitro-1-tetralone.
Detailed Synthetic Protocol (Example for 7-Nitro-1-tetralone)
This protocol is adapted from established literature procedures for the nitration of α-tetralone and serves as a representative method.[8][9][10]
-
Preparation: Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath.
-
Addition of Substrate: With continuous stirring, add 8.0 g (54.7 mmol) of α-tetralone to the cooled sulfuric acid.[8]
-
Nitration: Prepare a nitrating mixture by dissolving 6.0 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid. Add this mixture dropwise to the tetralone solution, ensuring the reaction temperature does not exceed 15 °C.[8]
-
Reaction Time: After the addition is complete, continue to stir the reaction mixture for 1 hour at a controlled temperature.[8]
-
Work-up: Quench the reaction by pouring the entire mixture into a beaker of crushed ice. A precipitate will form.[8][9]
-
Isolation: Collect the solid precipitate by vacuum filtration and wash thoroughly with distilled water.[8]
-
Purification: Dry the crude product. Further purification can be achieved by recrystallization from a solvent mixture, such as ethanol/water (1:1), to yield the final product as a light-yellow solid.[8]
This method typically yields a mixture of isomers, with 7-nitro-1-tetralone often being the major product due to the para-directing effect of the alkyl portion of the fused ring.[9]
Chemical Reactivity and Applications
The chemical utility of this compound is derived from its two primary functional groups: the ketone and the aromatic nitro group.
Reactivity of the Nitro Group
The nitro group is a strong electron-withdrawing group, which deactivates the aromatic ring towards further electrophilic substitution. However, its most significant utility lies in its capacity for reduction to an amino group (-NH₂). This transformation is a cornerstone reaction, converting the nitro-tetralone into 7-amino-tetralone, a versatile building block for various pharmaceuticals.
-
Reduction to Amine: This is commonly achieved through catalytic hydrogenation (e.g., using Pd/C under a hydrogen atmosphere) or with chemical reducing agents like tin(II) chloride (SnCl₂) in hydrochloric acid.[8] The resulting 7-aminotetralone serves as a precursor for compounds targeting the central nervous system, such as ligands for dopamine and serotonin receptors.[2]
Reactivity of the Ketone Group
The ketone at the 2-position is amenable to a wide range of standard carbonyl chemistry:
-
Reduction to Alcohol: The ketone can be reduced to the corresponding secondary alcohol using reducing agents like sodium borohydride (NaBH₄).
-
Derivatization: It can undergo condensation reactions with amines and hydrazines to form imines, oximes, and hydrazones, respectively.
-
Enolate Chemistry: The α-protons adjacent to the carbonyl are acidic and can be removed by a base to form an enolate, which can then participate in reactions like alkylations and aldol condensations.
Applications in Drug Discovery
The tetralone scaffold is recognized as a "privileged structure" in medicinal chemistry.[1] The 7-nitro derivative is particularly valuable as it provides a synthetic handle for introducing nitrogen-containing functionalities, which are crucial for biological activity in many drug classes.
-
Antidepressant and Antipsychotic Agents: The core structure is found in drugs like Sertraline. The 7-amino derivatives are key intermediates for synthesizing ligands that modulate dopaminergic and serotonergic pathways.[1][2]
-
Enzyme Inhibitors: Tetralone derivatives have been explored as inhibitors for various enzymes, including macrophage migration inhibitory factor (MIF), which is implicated in inflammatory diseases.[11]
-
Hypoxia-Activated Prodrugs: The nitroaromatic moiety is a key feature in the design of hypoxia-activated prodrugs for cancer therapy.[12] Under the low-oxygen conditions found in solid tumors, the nitro group can be selectively reduced to a cytotoxic species, offering targeted therapeutic action.[12][13]
Spectroscopic Characterization
Unambiguous identification of this compound and its derivatives relies on a combination of spectroscopic techniques.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the key functional groups present in the molecule.
| Functional Group | Characteristic Absorption (cm⁻¹) | Comments |
| Aromatic Nitro (N-O) | ~1550 and ~1400 cm⁻¹ | Two strong, characteristic bands for the asymmetric and symmetric stretching vibrations.[14] |
| Carbonyl (C=O) | ~1680 - 1720 cm⁻¹ | Strong absorption typical for ketones. Conjugation with the aromatic ring can shift this frequency.[14] |
| Aromatic C-H | ~3000 - 3100 cm⁻¹ | Stretching vibrations for sp² C-H bonds, typically appearing just above 3000 cm⁻¹.[15] |
| Aliphatic C-H | ~2850 - 2960 cm⁻¹ | Stretching vibrations for sp³ C-H bonds, appearing just below 3000 cm⁻¹.[15] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H and ¹³C NMR provide detailed information about the molecular structure. While specific data for this compound is scarce, data for the 7-nitro-1-tetralone isomer provides a useful reference.[8][10]
-
¹H NMR: Protons on the aromatic ring will appear in the downfield region (δ 7.0-9.0 ppm), with their chemical shifts and splitting patterns influenced by the nitro and carbonyl groups. The aliphatic protons of the cyclohexanone ring will appear more upfield (δ 2.0-3.5 ppm).[8][10]
-
¹³C NMR: The carbonyl carbon will show a characteristic signal far downfield (δ > 190 ppm). Aromatic carbons will be in the δ 120-160 ppm range, and the aliphatic carbons will be upfield (δ 20-40 ppm).
Mass Spectrometry (MS)
Mass spectrometry confirms the molecular weight of the compound. For this compound (C₁₀H₉NO₃), the expected molecular ion peak [M]⁺ would be at m/z 191.18.[4] The fragmentation pattern can provide further structural clues.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling this compound.
-
Hazard Classification: The compound is classified as harmful if swallowed (Acute Toxicity, Oral, Category 4).[7]
-
Personal Protective Equipment (PPE): Always handle in a well-ventilated area or under a chemical fume hood.[16] Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.[16][17]
-
Handling: Avoid breathing dust. Do not get in eyes, on skin, or on clothing.[16][18] Wash hands thoroughly after handling.[17][18]
-
Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place.[16][17] Store away from incompatible materials such as strong oxidizing agents.[17]
-
First Aid:
-
Eyes: Rinse immediately with plenty of water for at least 15 minutes. Get medical attention.[16]
-
Skin: Wash off immediately with plenty of water for at least 15 minutes.[16]
-
Inhalation: Remove to fresh air. If breathing is difficult, give oxygen.[16][19]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[16][19]
-
Conclusion
This compound is a highly valuable and versatile chemical intermediate. Its defined physicochemical properties, accessible synthesis, and multifaceted reactivity make it an important building block for drug discovery and organic synthesis. The ability to readily transform both the ketone and nitro functionalities allows for the creation of diverse molecular libraries, particularly for compounds targeting the central nervous system and for the development of novel therapeutics like enzyme inhibitors and hypoxia-activated prodrugs. Adherence to proper spectroscopic characterization and safety protocols will ensure its effective and safe application in advancing scientific research.
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An In-Depth Technical Guide to 7-Nitro-2-tetralone: Addressing Data Scarcity and a Comprehensive Analysis of the 7-Nitro-1-tetralone Isomer
In the spirit of providing a valuable and scientifically rigorous technical guide for researchers, scientists, and drug development professionals, this document will focus on the closely related and extensively studied positional isomer, 7-Nitro-1-tetralone . The wealth of available data for this isomer allows for a thorough and insightful analysis that will be of significant interest to those working with nitrated tetralone scaffolds. This guide will provide a comprehensive overview of 7-Nitro-1-tetralone, from its fundamental properties to its synthesis and applications, adhering to the highest standards of scientific integrity and practical utility.
Physicochemical Properties of 7-Nitro-1-tetralone
7-Nitro-1-tetralone is a pale-yellow to off-white solid at room temperature.[2] Its key physicochemical properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₀H₉NO₃ | [3] |
| Molecular Weight | 191.18 g/mol | [3] |
| CAS Number | 40353-34-2 | [4] |
| Appearance | Pale-yellow to off-white solid | [2] |
| Melting Point | 104-106 °C | [5] |
| IUPAC Name | 7-nitro-3,4-dihydro-2H-naphthalen-1-one | [3] |
Synthesis of 7-Nitro-1-tetralone
The most common and effective method for the synthesis of 7-Nitro-1-tetralone is through the nitration of α-tetralone. The following protocol provides a detailed, step-by-step methodology for this synthesis.
Experimental Protocol: Nitration of α-Tetralone
Materials:
-
α-Tetralone
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Crushed Ice
-
Distilled Water
-
Ethanol
Equipment:
-
Round-bottom flask
-
Dropping funnel
-
Magnetic stirrer
-
Ice bath
-
Buchner funnel and flask
-
Filter paper
Procedure:
-
Cool 60 mL of concentrated sulfuric acid to 0 °C in an ice bath with stirring.[5]
-
Slowly add 8 g (54.7 mmol) of α-tetralone to the cooled sulfuric acid, ensuring the temperature remains low.[5]
-
In a separate beaker, dissolve 6 g (59.3 mmol) of potassium nitrate in 18 mL of concentrated sulfuric acid.[5]
-
Slowly add the potassium nitrate solution dropwise to the α-tetralone solution using a dropping funnel, maintaining the reaction temperature at or below 15 °C.[5]
-
After the addition is complete, continue stirring the reaction mixture for one hour at 15 °C.[5]
-
Quench the reaction by pouring the mixture into a beaker of crushed ice.[5]
-
Collect the resulting precipitate by vacuum filtration and wash thoroughly with distilled water.[5]
-
Recrystallize the crude product from an ethanol/water (1:1) mixture to yield 7-Nitro-1-tetralone as a light yellow solid.[5]
Expected Yield: Approximately 81%.[5]
Synthesis Workflow Diagram
Caption: Workflow for the synthesis of 7-Nitro-1-tetralone.
Spectroscopic Characterization
The structural confirmation of 7-Nitro-1-tetralone is typically achieved through spectroscopic methods, primarily Infrared (IR) spectroscopy and Nuclear Magnetic Resonance (NMR) spectroscopy.
Infrared (IR) Spectroscopy
The IR spectrum of 7-Nitro-1-tetralone exhibits characteristic absorption peaks that correspond to its functional groups.[5][6]
-
~1675 cm⁻¹: A strong absorption band corresponding to the C=O stretching of the ketone.[5][6]
-
~1500 cm⁻¹ and ~1340 cm⁻¹: Two distinct bands representing the asymmetric and symmetric stretching vibrations of the nitro group (NO₂), respectively.[5][6]
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
The ¹H NMR spectrum provides detailed information about the proton environment in the molecule. The expected chemical shifts (in ppm, using CDCl₃ as a solvent) are as follows:[6]
-
δ 2.18-2.25 (m, 2H): A multiplet corresponding to the two protons at the C3 position.
-
δ 2.75 (t, J = 6.8 Hz, 2H): A triplet for the two protons at the C4 position.
-
δ 3.10 (t, J = 6.1 Hz, 2H): A triplet for the two protons at the C2 position.
-
δ 7.45 (d, J = 8.4 Hz, 1H): A doublet for the aromatic proton at the C5 position.
-
δ 8.30 (dd, J = 2.4 Hz, 8.4 Hz, 1H): A doublet of doublets for the aromatic proton at the C6 position.
-
δ 8.86 (d, J = 2.4 Hz, 1H): A doublet for the aromatic proton at the C8 position.
Applications in Medicinal Chemistry and Drug Development
Tetralone derivatives are recognized as important structural motifs in a wide range of natural products and serve as key scaffolds in drug discovery.[7] The presence of the nitro group and the ketone functionality in 7-Nitro-1-tetralone makes it a versatile intermediate for the synthesis of more complex, biologically active molecules.[4]
The tetralone core is a privileged scaffold for ligands targeting central nervous system (CNS) receptors, such as dopamine and serotonin receptors. Modifications of the 7-nitro group, for instance, through reduction to an amine followed by further derivatization, allow for the exploration of structure-activity relationships (SAR) to optimize the potency and selectivity of potential drug candidates.
Conceptual Workflow for Drug Discovery
Caption: Conceptual workflow for utilizing 7-Nitro-1-tetralone in drug discovery.
Safety and Handling
7-Nitro-1-tetralone is classified as harmful if swallowed. Standard laboratory safety precautions should be followed when handling this compound.
-
Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety glasses, and a lab coat.
-
Handling: Use in a well-ventilated area or under a chemical fume hood. Avoid generating dust. Wash hands thoroughly after handling.
-
Storage: Store in a tightly closed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.
References
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PubChem. (n.d.). 7-Nitro-1-tetralone. Retrieved January 13, 2026, from [Link]
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Rlavie. (n.d.). CAS 40353-34-2|7-Nitro-1-Tetralone. Retrieved January 13, 2026, from [Link]
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Stenutz. (n.d.). 7-nitro-3,4-dihydro-2H-naphthalen-1-one. Retrieved January 13, 2026, from [Link]
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PubChem. (n.d.). 7-Nitro-2-tetralone. Retrieved January 13, 2026, from [Link]
- Gauni, Y., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery, 18.
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ResearchGate. (n.d.). (PDF) Tetralone Scaffolds and Their Potential Therapeutic Applications. Retrieved January 13, 2026, from [Link]
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An In-depth Technical Guide to 7-Nitro-2-tetralone: From Obscurity to Potential
A Senior Application Scientist's Synthesis of Existing Knowledge and Future Possibilities
Preamble: Navigating the Known and the Unknown
This guide, therefore, deviates from a traditional historical narrative. Instead, it serves as a technical whitepaper, grounded in established chemical principles, to provide researchers, scientists, and drug development professionals with a foundational understanding of 7-Nitro-2-tetralone. By examining the well-established chemistry of the parent 2-tetralone scaffold and the profound influence of the nitro functional group, we can construct a scientifically rigorous profile of this elusive molecule. This document will illuminate its likely synthetic pathways, predict its chemical behavior, and explore its potential as a valuable building block in medicinal chemistry.
The 2-Tetralone Scaffold: A Foundation of Pharmaceutical Relevance
The tetralone framework, a bicyclic structure fusing a benzene ring to a cyclohexanone, is a privileged scaffold in medicinal chemistry.[1] Its rigid, yet three-dimensional, structure provides an excellent platform for the spatial presentation of pharmacophoric features, enabling precise interactions with biological targets. The parent compound, 2-tetralone (3,4-dihydronaphthalen-2(1H)-one), was first synthesized in 1893 by Eugen Bamberger and Wilhelm Lodter.[2] It has since become a crucial intermediate in the synthesis of a variety of pharmaceuticals.[2]
The value of the 2-tetralone core lies in the reactivity of its ketone functional group and the susceptibility of the aromatic ring to electrophilic substitution. This dual reactivity allows for extensive chemical modification and the exploration of vast chemical space in the quest for novel therapeutic agents.
The Nitro Group: A Potent Modulator of Biological and Chemical Activity
The introduction of a nitro (NO₂) group onto an aromatic ring dramatically alters the molecule's electronic properties and, consequently, its reactivity and biological activity. The nitro group is a powerful electron-withdrawing group, deactivating the aromatic ring towards electrophilic substitution and making it more susceptible to nucleophilic attack. This electronic influence is key to understanding the predicted properties of this compound.
In medicinal chemistry, the nitro group is a well-established pharmacophore, often introduced to enhance binding affinity, modulate metabolic stability, or serve as a bio-reductive trigger for drug activation.[3][4] Nitroaromatic compounds are found in a wide array of approved drugs, including antibacterials, antiparasitics, and anticancer agents.[5] Therefore, the presence of a nitro group on the 2-tetralone scaffold suggests a high potential for novel biological activity.
Physicochemical Properties of this compound: An In-Silico and Vendor-Data Perspective
Direct experimental data on this compound is sparse. However, by combining information from chemical suppliers and computational predictions, we can assemble a working profile of the compound.
| Property | Value/Information | Source |
| CAS Number | 122520-12-1 | BOC Sciences |
| Molecular Formula | C₁₀H₉NO₃ | PubChem |
| IUPAC Name | 7-nitro-3,4-dihydro-1H-naphthalen-2-one | BOC Sciences |
| Molar Mass | 191.18 g/mol | ChemBK |
| Melting Point | 105 °C | ChemBK |
| Predicted Boiling Point | 357.0 ± 42.0 °C | ChemBK |
| Predicted Density | 1.322 ± 0.06 g/cm³ | ChemBK |
The presence of the polar nitro group is expected to increase the melting point and decrease the volatility compared to the parent 2-tetralone. Solubility is likely to be highest in polar organic solvents.
Synthetic Pathways: A Theoretical Framework
While no definitive "discovery" synthesis is documented for this compound, its synthesis can be logically approached by adapting known methods for creating the 2-tetralone core, either by building the ring system with the nitro group already in place or by nitrating the pre-formed 2-tetralone.
Hypothetical Synthesis Route 1: Nitration of 2-Tetralone
The most direct conceptual route is the electrophilic nitration of 2-tetralone. However, the directing effects of the substituents on the aromatic ring must be carefully considered. The alkyl portion of the cyclohexanone ring is an ortho-, para-director. This would favor nitration at positions 5 and 7. Standard nitrating conditions, such as a mixture of nitric acid and sulfuric acid, would likely produce a mixture of isomers, necessitating a challenging purification step.
Experimental Protocol: A Proposed Method for the Nitration of 2-Tetralone
-
Disclaimer: This protocol is a theoretical construct based on established nitration chemistry and has not been experimentally validated for this specific transformation.
-
Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool 2-tetralone (1 equivalent) in concentrated sulfuric acid to 0-5 °C in an ice-salt bath.
-
Preparation of Nitrating Mixture: In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid (1.1 equivalents) to concentrated sulfuric acid, maintaining a low temperature.
-
Addition: Add the nitrating mixture dropwise to the solution of 2-tetralone, ensuring the internal temperature does not exceed 10 °C.
-
Reaction: Stir the mixture at 0-5 °C for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Quenching: Carefully pour the reaction mixture onto crushed ice with vigorous stirring.
-
Workup: Collect the precipitated solid by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral.
-
Purification: The crude product, a likely mixture of 5-nitro and 7-nitro isomers, would require purification by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).
Hypothetical Synthesis Route 2: Ring Formation from a Nitrated Precursor
A more regioselective approach would involve constructing the 2-tetralone ring from a starting material that already contains the nitro group at the desired position. A plausible strategy is the Friedel-Crafts acylation-cycloalkylation of a substituted phenylacetic acid.[6]
Visualizing the Synthetic Logic: A Hypothetical Friedel-Crafts Approach
Caption: Hypothetical synthesis of this compound via Friedel-Crafts acylation-cycloalkylation.
This method involves the reaction of 4-nitrophenylacetic acid with ethylene in the presence of a strong acid catalyst system, such as trifluoroacetic anhydride (TFAA) and phosphoric acid. The intramolecular Friedel-Crafts cyclization would be strongly directed to the position para to the nitro group, leading unambiguously to the 7-nitro isomer.
Potential Applications in Drug Discovery
Given the established pharmacological importance of both the tetralone scaffold and the nitroaromatic motif, this compound represents a compelling, yet unexplored, building block for medicinal chemistry.
-
CNS Agents: The tetralone core is present in drugs targeting the central nervous system. The strong electronic character of the nitro group could be leveraged to fine-tune interactions with receptors, such as dopamine and serotonin receptors.
-
Antimicrobial Agents: Nitroaromatic compounds are well-known for their antimicrobial properties.[3][4] The mechanism often involves the in-vivo reduction of the nitro group to generate reactive radical species that are toxic to pathogens. This compound could serve as a precursor for novel antibiotics or antiparasitic agents.
-
Hypoxia-Activated Prodrugs: The nitro group can be selectively reduced under the hypoxic (low oxygen) conditions characteristic of solid tumors. This makes nitroaromatic compounds attractive as scaffolds for hypoxia-activated prodrugs, which release a cytotoxic agent preferentially in the tumor microenvironment.
Conclusion and Future Outlook
This compound exists at the intersection of known chemical utility and unexplored potential. While its history of discovery remains unwritten in the annals of chemical literature, its structure suggests a wealth of possibilities for the innovative medicinal chemist. The synthetic routes outlined in this guide, though theoretical, are based on robust and well-established chemical principles.
It is the hope of this author that this technical guide will serve not as a final word, but as an invitation to the scientific community. An invitation to synthesize, to characterize, and to explore the biological activity of this compound. The journey from chemical obscurity to a potential therapeutic breakthrough begins with the foundational understanding and logical exploration of molecules such as this. The true story of this compound is yet to be written, and it will be penned in the laboratories of those who see the potential in the unexplored corners of chemistry.
References
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Bamberger, E., & Lodter, W. (1893). Ueber das Dihydronaphtalin und einige seiner Derivate. Berichte der deutschen chemischen Gesellschaft, 26(2), 1833-1842. [Link]
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Gray, A. D., & Smyth, T. P. (2001). Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. The Journal of organic chemistry, 66(21), 7113–7117. [Link]
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Wikipedia contributors. (2023, September 24). 2-Tetralone. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
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Al-Mawla, R., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Molecules, 27(11), 3635. [Link]
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A Technical Guide to the Safe Handling of 7-Nitro-2-tetralone for Research and Development Professionals
Disclaimer: This document is intended as a technical guide for qualified research, scientific, and drug development professionals. The information provided is based on available data for 7-Nitro-2-tetralone and related nitroaromatic compounds. It is not a substitute for a comprehensive, site-specific risk assessment, which must be performed by qualified personnel before any handling or use of this chemical.
Introduction
This compound (CAS No. 122520-12-1) is a valuable intermediate in synthetic organic chemistry, often utilized in the development of novel pharmaceutical agents and other complex molecules.[] Its structure, featuring a tetralone core with an electron-withdrawing nitro group, imparts unique reactivity that is beneficial for further functionalization. However, this same chemical nature places it within the class of nitroaromatic compounds, a group known for its potential physiological and reactive hazards.[2][3]
This guide provides an in-depth framework for the safe handling, use, and disposal of this compound. As senior application scientists, our objective is to move beyond a simple checklist of precautions. Instead, we aim to explain the causality behind each safety recommendation, fostering a proactive safety culture rooted in a deep understanding of the compound's chemical properties. The protocols described herein are designed as self-validating systems, ensuring that safety is an integral component of the experimental design.
Section 1: Hazard Identification and Risk Assessment
A thorough understanding of the inherent hazards of this compound is the foundation of its safe use. The risks are primarily derived from its nitroaromatic functionality.
1.1 Toxicological Profile The primary health hazard associated with many aromatic nitro-compounds is their ability to induce methemoglobinemia, leading to cyanosis, and chronic exposure may result in anemia.[2] While specific toxicological data for this compound is limited, it is prudent to assume it may be harmful if swallowed, inhaled, or absorbed through the skin, consistent with GHS classifications for similar compounds.[4] Furthermore, many nitrated polycyclic aromatic hydrocarbons are considered mutagenic or carcinogenic due to their ability to form DNA adducts after metabolic reduction of the nitro group.[3][5] Therefore, treating this compound as a substance of unknown but potentially high toxicity is the most responsible approach.[6]
1.2 Reactive and Physical Hazards The most significant physical hazard stems from the energetic nature of the nitro group. Aromatic nitro-compounds can be thermally sensitive and may decompose exothermically.[7] Key risks include:
-
Explosion Hazard: While not all nitroaromatics are classified as explosives, they can decompose violently or explode if heated, especially under confinement.[7]
-
Violent Reactivity: This class of compounds can react violently with strong oxidizing agents, strong bases, and reducing agents, posing a significant fire and explosion risk.[7]
-
Combustibility: this compound is a solid that can burn. In the event of a fire, it may produce toxic fumes, including nitrogen oxides (NOx) and carbon monoxide (CO).[7][8]
-
Dust Inhalation: As a solid, it can form dust, which may cause respiratory and eye irritation.[9]
Section 2: Physicochemical Data
Accurate physical and chemical data are critical for designing safe experiments and engineering controls. The properties below have been aggregated from available chemical databases.
| Property | Value | Source(s) |
| CAS Number | 122520-12-1 | [][10][11] |
| Molecular Formula | C₁₀H₉NO₃ | [10][11] |
| Molecular Weight | 191.18 g/mol | [10] |
| Appearance | Solid / Powder | [12] |
| Melting Point | 105 °C | [10] |
| Boiling Point | 357.0 ± 42.0 °C (Predicted) | [10] |
| Density | 1.322 ± 0.06 g/cm³ (Predicted) | [10] |
Section 3: Standard Operating Procedures for Safe Handling
The following procedures are mandatory for all work involving this compound.
3.1 Engineering Controls: The Primary Barrier The primary defense against exposure is to use robust engineering controls.
-
Chemical Fume Hood: All handling of this compound, including weighing, dispensing, and reactions, must be conducted inside a certified chemical fume hood.[13] This is non-negotiable. The causality is twofold: it prevents inhalation of potentially toxic and irritating dust and contains any potential release of vapors or aerosols. Verify the fume hood's functionality and airflow before every operation.[6]
-
Safety Equipment: Ensure immediate access to a safety shower and an eyewash station.[14] Their locations must be known to all personnel in the laboratory.[15]
3.2 Personal Protective Equipment (PPE): The Last Line of Defense PPE is essential but should never be relied upon as the primary means of protection.
-
Eye Protection: Chemical safety goggles that provide a complete seal around the eyes are required.[16] Standard safety glasses with side shields offer insufficient protection against splashes or fine dust.
-
Hand Protection: Wear appropriate chemical-resistant gloves.[13][17] Nitrile gloves are a common choice, but their compatibility should be verified against any solvents being used in the procedure. Never wear compromised gloves; inspect for tears or pinholes before each use.[16]
-
Body Protection: A flame-resistant lab coat, long pants, and fully enclosed, non-porous shoes are mandatory to protect the skin.[15][17]
3.3 Storage and Segregation Proper storage is critical to prevent hazardous reactions.
-
Container: Keep the compound in a tightly sealed, clearly labeled container.[13][14]
-
Location: Store in a cool, dry, and well-ventilated area designated for reactive or toxic compounds.[13]
-
Incompatibilities: Crucially, store this compound away from strong oxidizing agents, strong acids, strong bases, and reducing agents.[7][14] Segregation prevents accidental mixing that could lead to a violent reaction.
3.4 Weighing and Dispensing To minimize dust generation, use a "weighing paper" or "weighing boat" technique. Handle the material gently without creating airborne dust. If possible, perform these actions in a ventilated balance enclosure or a fume hood.[9]
3.5 Waste Disposal All waste containing this compound, including empty containers, contaminated PPE, and reaction residues, must be treated as hazardous waste. Dispose of it through an approved waste management company in accordance with all local, state, and federal regulations.[14] Do not mix with incompatible waste streams.
Caption: A logical workflow for the safe handling of this compound.
Section 4: Emergency Response Protocols
Preparedness is key to mitigating the consequences of an accident.[6]
-
Chemical Spill:
-
Evacuate the immediate area and alert nearby personnel.
-
If the spill is large or involves other hazardous materials, evacuate the lab and call emergency services.
-
For a small, manageable spill, and only if trained to do so, don appropriate PPE.
-
Gently cover the spill with an inert absorbent material (e.g., vermiculite or sand).
-
Carefully sweep the material into a labeled, sealable hazardous waste container.[14] Avoid creating dust.
-
Decontaminate the area and report the incident.
-
-
Personnel Exposure:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open.[13][14] Seek immediate medical attention.
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with soap and plenty of water for at least 15 minutes.[13] Seek medical attention if irritation develops.
-
Inhalation: Move the affected person to fresh air immediately.[13] If breathing is difficult, administer oxygen and seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[8][13] Rinse the mouth with water and call a poison control center or physician immediately.
-
Section 5: Reactivity and Synthesis Considerations
Understanding the chemical reactivity of this compound is paramount for its safe use in synthesis.
5.1 Chemical Stability and Incompatibilities The electron-withdrawing nitro group on the aromatic ring makes the compound susceptible to certain reactions and contributes to its thermal sensitivity.
-
Strong Bases: Can lead to deprotonation and potentially uncontrolled side reactions or decomposition.
-
Strong Oxidizers (e.g., perchlorates, permanganates, nitric acid): Can form highly energetic, shock-sensitive mixtures, creating a severe explosion hazard.[7]
-
Reducing Agents (e.g., metal hydrides, catalytic hydrogenation): The reduction of the nitro group is often highly exothermic and must be performed with extreme caution and effective temperature control to prevent a thermal runaway.
Caption: Key incompatibilities and reactive hazards for this compound.
5.2 Illustrative Synthesis Protocol: Nitration of a Tetralone Precursor The synthesis of nitrated tetralones often involves potent nitrating agents like fuming nitric acid and sulfuric acid.[18] This is an inherently hazardous process that demands meticulous planning and execution. The following is a representative protocol, adapted from literature procedures for the synthesis of a regioisomer, 7-nitro-1-tetralone, to illustrate the required safety controls.[19]
WARNING: This reaction involves highly corrosive and oxidizing acids and is exothermic. It must be performed by experienced chemists in a chemical fume hood with all emergency equipment readily available.
Reagents & Equipment:
-
α-Tetralone (precursor)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Potassium Nitrate (KNO₃)
-
Ice bath
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Thermometer
Procedure:
-
Preparation: Set up the reaction flask in a large ice/salt bath capable of maintaining a temperature of 0 °C or below. Ensure the dropping funnel is secure.
-
Acid Addition: In the fume hood, carefully and slowly add concentrated sulfuric acid (60 mL) to the reaction flask. Begin stirring and allow it to cool to 0 °C. Causality: Sulfuric acid is the solvent and catalyst; pre-cooling is essential to absorb the heat of solution and reaction.
-
Substrate Addition: Once the acid is cold, slowly add α-tetralone (8 g, 54.7 mmol) while maintaining vigorous stirring and keeping the temperature below 15 °C.
-
Nitrating Agent Preparation: In a separate beaker, carefully dissolve potassium nitrate (6 g, 59.3 mmol) in concentrated sulfuric acid (18 mL). This step is also exothermic and should be done with cooling.
-
Controlled Addition: Transfer the potassium nitrate/sulfuric acid solution to the dropping funnel. Add this nitrating mixture dropwise to the main reaction flask over a period of at least 20-30 minutes. CRITICAL: Monitor the internal temperature continuously and ensure it does not rise above 15 °C.[19] Causality: Nitration is highly exothermic. Slow, controlled addition is the only way to prevent a thermal runaway, which could lead to violent decomposition and ejection of corrosive materials.
-
Reaction: After the addition is complete, allow the mixture to stir in the ice bath for an additional hour to ensure the reaction goes to completion.
-
Quenching: Carefully and slowly pour the reaction mixture over a large volume of crushed ice in a separate large beaker. This must be done slowly to manage the heat generated from the acid dilution. Causality: Quenching on ice precipitates the organic product while safely diluting the strong acid.
-
Workup: The precipitated solid can be collected by filtration, washed thoroughly with water until the washings are neutral, and then dried. Recrystallization from a suitable solvent (e.g., ethanol/water) can be used for purification.
Conclusion
This compound is a powerful synthetic building block, but its utility is matched by its potential hazards. A safety-first mindset, grounded in a scientific understanding of its reactivity and toxicity, is not optional—it is a core requirement for any professional handling this compound. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and adhering to meticulously planned experimental protocols, researchers can mitigate the risks and leverage the synthetic potential of this compound responsibly.
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Introduction: Characterizing a Novel Intermediate
An In-Depth Technical Guide to the Solubility Profiling of 7-Nitro-2-tetralone
For researchers, scientists, and drug development professionals, understanding the fundamental physicochemical properties of a compound is the bedrock of successful research and development. This guide provides a comprehensive framework for determining the solubility of this compound, a synthetic intermediate whose properties are not extensively documented in public literature. We will proceed from foundational principles to detailed, field-proven experimental protocols, empowering you to generate reliable and reproducible solubility data.
This compound (CAS: 122520-12-1) is a nitroaromatic ketone derivative. Its structure suggests potential utility as a building block in medicinal chemistry and materials science. However, a thorough review of scientific literature reveals a significant gap in its physicochemical characterization, most notably a lack of quantitative solubility data. The therapeutic effect and bioavailability of a potential drug candidate are critically dependent on its solubility.[1] Therefore, establishing a robust solubility profile is a non-negotiable first step in its evaluation.
This guide eschews a rigid template, instead presenting a logical, multi-stage workflow designed to comprehensively characterize the solubility of a compound like this compound, for which little prior knowledge exists. We will operate on the principle of "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2]
Physicochemical Profile: The Knowns and the Necessary Unknowns
A successful solubility study is informed by the compound's intrinsic properties. Below is a summary of the currently available and theoretically critical data for this compound.
| Property | Value / Status | Significance for Solubility |
| Molecular Formula | C₁₀H₉NO₃ | Provides the elemental composition. |
| Molar Mass | 191.18 g/mol [3] | Essential for converting mass concentration to molar concentration. |
| Melting Point | 105 °C[3] | A high melting point can correlate with lower solubility due to strong crystal lattice energy. |
| logP (Octanol-Water Partition Coefficient) | Not experimentally determined. | A key measure of lipophilicity. A higher logP suggests greater solubility in non-polar, organic solvents and lower solubility in water.[4][5] |
| pKa (Acid Dissociation Constant) | Not experimentally determined. | Indicates if a compound will ionize at different pH values. Ionization dramatically increases aqueous solubility. While the tetralone structure is not strongly acidic or basic, the α-protons to the ketone could exhibit weak acidity, and the nitro group is electron-withdrawing.[5][6] |
Given the lack of experimental logP and pKa data, our investigation must include solvents across a range of polarities and pH values to build a comprehensive profile from first principles.
A Strategic Workflow for Solubility Determination
The process of determining solubility should be systematic, moving from rapid qualitative assessments to precise, instrument-based quantitative measurements. This approach conserves time and resources by using simple tests to inform the design of more complex experiments.
Caption: Strategic workflow for determining the solubility of this compound.
Experimental Protocols: From Qualitative to Quantitative
The following protocols are designed to be self-validating systems, providing accurate and reproducible results.
Part 1: Qualitative and Semi-Quantitative Solubility Assessment
Objective: To rapidly assess the solubility of this compound in a variety of solvents to classify it and guide the selection of quantitative methods.
Materials:
-
This compound
-
Small test tubes (13x100 mm)
-
Vortex mixer
-
Spatula
-
Solvents: Purified Water, pH 4.0 Buffer, pH 7.4 Buffer, pH 10.0 Buffer, Ethanol, Methanol, Acetone, Dichloromethane (DCM), Dimethyl Sulfoxide (DMSO).
Protocol:
-
Sample Preparation: Add approximately 10 mg of this compound to a clean, dry test tube. The exact mass is not critical for this qualitative assessment.
-
Solvent Addition: Add 1.0 mL of the first test solvent to the tube.
-
Mixing: Vigorously mix the sample using a vortex mixer for 60 seconds.[2]
-
Observation: Allow any undissolved solid to settle for 30 seconds. Visually inspect the solution against a dark background.
-
Soluble: No solid particles are visible. The solution is clear.
-
Partially Soluble: Some solid has clearly dissolved, but undissolved particles remain.
-
Insoluble: The solid appears unchanged, with no visible signs of dissolution.[2]
-
-
Documentation: Record the observation for each solvent.
-
Repeat: Use a fresh test tube for each new solvent and repeat steps 1-5.
Causality and Insights: This initial screen is crucial. Observing solubility in acidic or basic buffers suggests the compound may have an ionizable functional group and a measurable pKa.[4][7] High solubility in polar protic solvents like ethanol but not in water points to the importance of hydrogen bonding. Solubility in DMSO but not other solvents is common for many poorly soluble organic compounds.[8] This data will be invaluable for selecting the appropriate solvent system for quantitative analysis.
Part 2: Quantitative Solubility Determination via Gravimetric Analysis
Principle: This classic method determines solubility by measuring the mass of solute dissolved in a known volume of a saturated solution. It is most accurate for compounds with relatively high solubility (>10 mg/mL).[5][9]
Protocol:
-
Equilibration: Add an excess amount of this compound (e.g., 50 mg) to a sealed vial containing 2.0 mL of the chosen solvent. This ensures a saturated solution with undissolved solid remaining.
-
Shake Flask Method: Place the vial in a shaker bath at a controlled temperature (e.g., 25 °C) for 24 hours to ensure equilibrium is reached.[10]
-
Phase Separation: Centrifuge the vial at high speed (e.g., 10,000 x g for 15 minutes) to pellet the undissolved solid.
-
Sample Collection: Carefully pipette a precise volume (e.g., 1.00 mL) of the clear supernatant into a pre-weighed, dry evaporating dish.
-
Evaporation: Gently evaporate the solvent in a fume hood or using a rotary evaporator. For the final traces, place the dish in a vacuum oven at a temperature well below the compound's melting point (e.g., 40-50 °C) until a constant weight is achieved.[9]
-
Calculation:
-
Weight of dish + residue = W₁
-
Weight of empty dish = W₂
-
Weight of dissolved solid = W₁ - W₂
-
Solubility (mg/mL) = (W₁ - W₂) / Volume of supernatant (mL)
-
Trustworthiness: The key to this protocol's validity is ensuring equilibrium and achieving a constant final weight. The presence of excess solid throughout equilibration is a visual confirmation that the solution is saturated.
Part 3: Quantitative Solubility Determination via UV-Vis Spectrophotometry
Principle: This method is suitable for compounds that absorb UV or visible light. Solubility is determined by measuring the absorbance of a diluted saturated solution and calculating the concentration using a standard calibration curve based on the Beer-Lambert law.[11][12]
Protocol Workflow:
Caption: Workflow for solubility determination using UV-Vis Spectroscopy.
Detailed Methodology:
-
Determine λmax: Prepare a dilute solution of this compound in the chosen solvent. Scan the absorbance from 200-400 nm to find the wavelength of maximum absorbance (λmax). Based on literature for similar nitroaromatic compounds, this is expected to be in the 240-270 nm range.[13]
-
Prepare Calibration Curve:
-
Create a primary stock solution of known concentration (e.g., 1 mg/mL) in the chosen solvent.
-
Perform a series of dilutions to prepare at least five standard solutions of decreasing concentration that bracket the expected sample absorbance.
-
Measure the absorbance of each standard at the predetermined λmax.
-
Plot Absorbance vs. Concentration (mg/mL). Perform a linear regression to obtain the equation of the line (y = mx + c) and the correlation coefficient (R²). An R² value > 0.995 is required for a trustworthy calibration.[3]
-
-
Sample Preparation and Analysis:
-
Prepare a saturated solution and collect the supernatant as described in the Gravimetric protocol (Steps 1-3).
-
Carefully dilute the supernatant with the solvent so that its absorbance falls within the linear range of your calibration curve. A high dilution factor may be necessary.
-
Measure the absorbance of the diluted sample at λmax.
-
-
Calculation:
-
Calculate the concentration of the diluted sample using the regression equation: Concentration = (Absorbance - c) / m.
-
Multiply this concentration by the dilution factor to determine the solubility in the original saturated solution.
-
Part 4: Quantitative Solubility Determination via High-Performance Liquid Chromatography (HPLC)
Principle: HPLC is the gold standard for solubility measurement, especially for poorly soluble compounds or when the sample is in a complex matrix.[10] It offers high sensitivity and specificity. The principle is identical to UV-Vis, but the separation power of HPLC allows for more accurate quantification.
Protocol:
-
Method Development (Starting Point):
-
Column: C18 reverse-phase column (e.g., 100 mm x 4.6 mm, 3.5 µm particle size).[10]
-
Mobile Phase: A gradient of Mobile Phase A (e.g., 0.1% Formic Acid in Water) and Mobile Phase B (Methanol or Acetonitrile). A gradient elution program provides robust separation.[10]
-
Flow Rate: 0.6 - 1.0 mL/min.
-
Detection: UV detector set at the λmax determined previously.
-
Injection Volume: 10-20 µL.
-
The goal is to achieve a sharp, symmetric peak for this compound with a reasonable retention time.
-
-
Prepare Calibration Curve:
-
Prepare a stock and a series of standard solutions as described for UV-Vis.
-
Inject each standard into the HPLC system and record the peak area.
-
Plot Peak Area vs. Concentration and perform a linear regression to get the equation and R² (>0.995).[3]
-
-
Sample Preparation and Analysis:
-
Prepare a saturated solution and collect the supernatant as described previously.
-
Filter the supernatant through a 0.22 µm syringe filter compatible with the solvent (e.g., PTFE for organic solvents) to remove any fine particulates that could damage the HPLC system.[14]
-
Dilute the filtered supernatant as necessary to bring the concentration into the linear range of the calibration curve.
-
Inject the diluted sample and record the peak area.
-
-
Calculation:
-
Calculate the concentration of the diluted sample using the regression equation: Concentration = (Peak Area - c) / m.
-
Multiply this concentration by the dilution factor to determine the final solubility.
-
Conclusion and Best Practices
Determining the solubility of a compound like this compound, for which public data is scarce, requires a systematic and rigorous approach. By beginning with a broad qualitative assessment and progressing to a meticulously executed quantitative method—be it gravimetric, UV-Vis, or HPLC—researchers can generate the high-quality data essential for any further development.
Key Takeaways for Trustworthy Data:
-
Ensure Equilibrium: A 24-hour shake-flask method is the standard for achieving true thermodynamic solubility.[10]
-
Control Temperature: Solubility is temperature-dependent. All experiments should be conducted at a constant, recorded temperature.
-
Validate Your Method: A high-quality calibration curve (R² > 0.995) is non-negotiable for both UV-Vis and HPLC methods.
-
Document Everything: Meticulously record all parameters, including solvent choice, temperature, dilution factors, and instrument settings, to ensure reproducibility.
This guide provides the strategic framework and detailed protocols necessary to confidently establish the solubility profile of this compound, transforming it from a compound of unknown properties into a well-characterized tool for scientific innovation.
References
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Adeeba Qureshi, Dr. Jigar Vyas, Dr. UM Upadhyay. (2021). Determination of solubility by gravimetric method: A brief review. Int J Pharm Sci Drug Anal, 1(1):58-60. [Link]
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Pharmaffiliates. Determination of Solubility by Gravimetric Method. [Link]
-
PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. [Link]
-
Meamea, D., et al. (2021). Evaluation of log P, pKa, and log D predictions from the SAMPL7 blind challenge. Journal of Computer-Aided Molecular Design, 35(7), 771–802. [Link]
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California State University, Bakersfield. Experiment: Solubility of Organic & Inorganic Compounds. [Link]
-
Bevan, C. D., & Lloyd, R. S. (2000). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 72(8), 1781–1787. [Link]
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ChemBK. This compound. [Link]
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University of Toronto. EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS. [Link]
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Scribd. Procedure For Determining Solubility of Organic Compounds. [Link]
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Qureshi, A., Vyas, J., & Upadhyay, U. Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]
-
Papaneophytou, C. P., et al. (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. ACS Medicinal Chemistry Letters, 3(10), 819–823. [Link]
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Khalid, M. F., et al. (2022). Determination of Saturated Solubility of Mirtazapine Using UV Visible Spectrophotometer. Pharmaceutical Communications, 5(2), 24-28. [Link]
-
Kumar, B. S., et al. (2022). Development and Validation for Quantification of 7-Nitroso Impurity in Sitagliptin by Ultraperformance Liquid Chromatography with Triple Quadrupole Mass Spectrometry. Molecules, 27(23), 8581. [Link]
-
Pion Inc. (2024). UV-Vis Spectroscopy in Kinetic Dissolution: Key Challenges & Solutions. [Link]
-
Chromatography Forum. (2009). how can i test the solubility in hplc please ?. [Link]
-
IU Indianapolis ScholarWorks. (2020). A systematic study of the absorbance of the nitro functional group in the vacuum UV region. [Link]
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spectral data of 7-Nitro-2-tetralone (NMR, IR, MS)
An In-Depth Technical Guide to the Spectral Analysis of 7-Nitro-2-tetralone
Authored by a Senior Application Scientist
This guide provides a comprehensive analysis of the spectral data for this compound, a key intermediate in various synthetic pathways. As researchers, scientists, and drug development professionals, a deep understanding of a molecule's spectral signature is paramount for structural elucidation, purity assessment, and reaction monitoring. This document moves beyond a simple data repository, offering insights into the causal relationships between molecular structure and spectral output, grounded in the principles of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).
The methodologies and interpretations presented herein are designed to be self-validating, providing a robust framework for the analytical characterization of this and similar bicyclic nitroaromatic ketones.
Molecular Structure and Atom Numbering
A clear understanding of the molecular architecture is the foundation for all spectral interpretation. The structure of this compound, with a systematic numbering scheme, is presented below. This numbering will be used consistently throughout the guide to assign specific spectral signals to their corresponding atoms.
Caption: Molecular structure of this compound with IUPAC numbering.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, splitting patterns, and integration of signals, we can map the precise connectivity of the atoms.
Experimental Protocol: NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Acquire spectra on a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Obtain the proton spectrum using a standard pulse sequence. Key parameters include a spectral width of ~12 ppm, a sufficient number of scans for a good signal-to-noise ratio (e.g., 16 scans), and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: Obtain the carbon spectrum using a proton-decoupled pulse sequence to ensure each unique carbon appears as a singlet. A wider spectral width (~220 ppm) is required. Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary.[1]
¹H NMR Spectral Data & Interpretation
The ¹H NMR spectrum provides a detailed map of the proton environments. The electron-withdrawing nature of the carbonyl (C=O) and nitro (NO₂) groups significantly influences the chemical shifts of nearby protons, causing them to appear further downfield.
| Proton(s) | Predicted δ (ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment Rationale |
| H8 | ~8.6 - 8.8 | d | J ≈ 2.5 | 1H | Aromatic proton ortho to the NO₂ group and meta to C4a. Deshielded by the nitro group. |
| H6 | ~8.2 - 8.4 | dd | J ≈ 8.5, 2.5 | 1H | Aromatic proton ortho to the NO₂ group and ortho to H5. Deshielded by the nitro group. |
| H5 | ~7.4 - 7.6 | d | J ≈ 8.5 | 1H | Aromatic proton ortho to the benzylic C4. Least deshielded of the aromatic protons. |
| H1 | ~3.6 - 3.8 | s | - | 2H | Methylene protons alpha to the carbonyl and adjacent to the aromatic ring (benzylic). Appear as a singlet due to no adjacent protons. |
| H3 | ~3.1 - 3.3 | t | J ≈ 6.5 | 2H | Methylene protons beta to the carbonyl and coupled to H4. |
| H4 | ~2.7 - 2.9 | t | J ≈ 6.5 | 2H | Methylene protons alpha to the aromatic ring (benzylic) and coupled to H3. |
Interpretation Insights:
-
Aromatic Region (7.4 - 8.8 ppm): The three aromatic protons appear at distinct, downfield chemical shifts. The pattern is characteristic of a 1,2,4-trisubstituted benzene ring. The proton at C8 is the most deshielded due to its position ortho to the strongly electron-withdrawing nitro group.[2][3]
-
Aliphatic Region (2.7 - 3.8 ppm): The three methylene groups of the tetralone ring system are clearly resolved.
-
The protons at C1 are adjacent to both the carbonyl group and the aromatic ring, resulting in a downfield shift to ~3.7 ppm. Their chemical equivalence and lack of adjacent protons result in a singlet.
-
The protons at C3 and C4 form a classic triplet-triplet pattern, indicative of an ethyl fragment (-CH₂-CH₂-). The C3 protons are adjacent to the C4 benzylic position, while the C4 protons are coupled to the C3 protons.
-
Caption: Key ¹H-¹H spin-spin couplings in this compound.
¹³C NMR Spectral Data & Interpretation
The proton-decoupled ¹³C NMR spectrum reveals ten distinct signals, corresponding to the ten carbon atoms in the molecule. The chemical shifts are highly diagnostic of the carbon type (carbonyl, aromatic, aliphatic).[4]
| Carbon(s) | Predicted δ (ppm) | Assignment Rationale |
| C2 | ~205 - 210 | Carbonyl Carbon: The most downfield signal, characteristic of a ketone.[4] |
| C7 | ~147 - 150 | Aromatic C-NO₂: Attached directly to the electron-withdrawing nitro group. |
| C4a | ~142 - 145 | Aromatic Quaternary: Bridgehead carbon adjacent to the nitro-substituted part of the ring. |
| C8a | ~135 - 138 | Aromatic Quaternary: Bridgehead carbon adjacent to the aliphatic ring. |
| C6 | ~129 - 132 | Aromatic CH: Carbon ortho to the nitro group. |
| C8 | ~126 - 129 | Aromatic CH: Carbon ortho to the nitro group. |
| C5 | ~122 - 125 | Aromatic CH: Carbon meta to the nitro group. |
| C1 | ~45 - 50 | Aliphatic CH₂: Alpha to both the carbonyl and the aromatic ring. |
| C3 | ~35 - 40 | Aliphatic CH₂: Beta to the carbonyl group. |
| C4 | ~28 - 32 | Aliphatic CH₂: Benzylic carbon, least shifted of the aliphatic carbons. |
Interpretation Insights:
-
The carbonyl carbon (C2) is unambiguously identified by its large chemical shift (>200 ppm).
-
The four quaternary carbons (C2, C7, C4a, C8a) can be distinguished from the six protonated carbons using techniques like DEPT (Distortionless Enhancement by Polarization Transfer).
-
The aromatic carbons attached to the nitro group (C7) and the bridgehead carbons (C4a, C8a) are significantly downfield. The remaining aromatic CH carbons appear in the expected 120-135 ppm range.
-
The aliphatic carbons are well-resolved, with the C1 carbon being the most deshielded due to its proximity to the carbonyl group.
Infrared (IR) Spectroscopy
IR spectroscopy is an excellent technique for identifying the key functional groups within a molecule. The spectrum is dominated by strong absorptions corresponding to the carbonyl and nitro groups.[1]
Experimental Protocol: IR Spectroscopy
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of crystalline this compound with dry KBr powder and pressing it into a transparent disk. Alternatively, for an Attenuated Total Reflectance (ATR) measurement, place a small amount of the solid sample directly onto the ATR crystal.
-
Instrumentation: Record the spectrum using a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Scan over the mid-IR range (typically 4000-400 cm⁻¹). Acquire a background spectrum of the empty sample compartment (or clean ATR crystal) first, which is then automatically subtracted from the sample spectrum.
IR Spectral Data & Interpretation
| Frequency (cm⁻¹) | Intensity | Vibration | Functional Group |
| ~3100 - 3000 | Medium | C-H Stretch | Aromatic C-H |
| ~2950 - 2850 | Medium | C-H Stretch | Aliphatic C-H |
| ~1720 - 1700 | Strong | C=O Stretch | Ketone |
| ~1610, ~1480 | Medium-Weak | C=C Stretch | Aromatic Ring |
| ~1530 - 1515 | Very Strong | N-O Asymmetric Stretch | Aromatic Nitro |
| ~1350 - 1340 | Very Strong | N-O Symmetric Stretch | Aromatic Nitro |
Interpretation Insights:
-
The Carbonyl (C=O) Stretch: A strong, sharp absorption around 1715 cm⁻¹ is a definitive indicator of the saturated ketone group in the six-membered ring.[5]
-
The Nitro (NO₂) Stretches: The most characteristic feature of this molecule's IR spectrum is the pair of very strong bands for the nitro group. The asymmetric stretch appears around 1525 cm⁻¹, and the symmetric stretch appears around 1345 cm⁻¹. The presence of both intense peaks is a highly reliable confirmation of the nitro functionality.[6][7]
-
C-H Stretches: The region above 3000 cm⁻¹ will show peaks for the aromatic C-H stretches, while the region just below 3000 cm⁻¹ will show the aliphatic C-H stretches of the methylene groups.[5]
Caption: Key functional group vibrations for this compound in IR spectroscopy.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, offering valuable clues about its structure and stability.
Experimental Protocol: Mass Spectrometry
-
Ionization Method: Utilize Electron Ionization (EI) at 70 eV. This is a hard ionization technique that induces reproducible fragmentation, creating a characteristic "fingerprint" for the molecule.
-
Instrumentation: Introduce the sample into the ion source of a mass spectrometer (e.g., a Quadrupole or Time-of-Flight analyzer), often via a direct insertion probe or after separation by Gas Chromatography (GC).
-
Data Acquisition: Scan a mass-to-charge (m/z) range appropriate for the expected molecular weight (e.g., m/z 40-300).
MS Fragmentation Data & Interpretation
The molecular formula of this compound is C₁₀H₉NO₃, giving it a molecular weight of 191.18 g/mol .
| m/z Value | Proposed Fragment | Formula | Interpretation |
| 191 | [M]⁺ | [C₁₀H₉NO₃]⁺ | Molecular Ion: Confirms the molecular weight of the compound. |
| 174 | [M - OH]⁺ | [C₁₀H₈NO₂]⁺ | Loss of a hydroxyl radical, a common rearrangement for nitro compounds. |
| 161 | [M - NO]⁺ | [C₁₀H₉O₂]⁺ | Loss of nitric oxide radical. |
| 145 | [M - NO₂]⁺ | [C₁₀H₉O]⁺ | Loss of the entire nitro group, a very common fragmentation pathway for nitroaromatics.[8] |
| 117 | [M - NO₂ - CO]⁺ | [C₉H₉]⁺ | Subsequent loss of carbon monoxide (a neutral molecule) from the [M-NO₂]⁺ ion. |
| 91 | [C₇H₇]⁺ | [C₇H₇]⁺ | Tropylium ion, a common fragment in benzylic systems. |
Interpretation Insights:
-
Molecular Ion ([M]⁺): The presence of a peak at m/z 191 confirms the molecular weight. The odd molecular weight is consistent with the presence of one nitrogen atom (the Nitrogen Rule).[9]
-
Key Fragmentation Pathways: The fragmentation is dominated by losses related to the functional groups.
-
Loss of NO₂ (m/z 145): The cleavage of the C-N bond to lose a nitro radical (•NO₂, 46 Da) is a primary and highly characteristic fragmentation step. The resulting ion at m/z 145 is often significant.
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the carbonyl group is also expected. Loss of the C1-C8a fragment could lead to further fragmentation cascades.
-
Rearrangements: Aromatic nitro compounds are known to undergo rearrangements, such as the transfer of an oxygen atom to the ring followed by the loss of NO, leading to the peak at m/z 161.[8]
-
Caption: Primary fragmentation pathways for this compound in EI-MS.
Conclusion
The orthogonal analytical techniques of NMR, IR, and MS provide a comprehensive and unequivocal structural confirmation of this compound. ¹H and ¹³C NMR spectroscopy precisely map the carbon-hydrogen framework, IR spectroscopy confirms the presence of the critical ketone and nitro functional groups through their characteristic vibrational frequencies, and mass spectrometry verifies the molecular weight and reveals predictable, structure-confirming fragmentation patterns. This collective dataset serves as a reliable analytical benchmark for researchers engaged in the synthesis and application of this important chemical entity.
References
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-
National Center for Biotechnology Information. (n.d.). 7-Nitro-1-tetralone. PubChem. Retrieved from [Link]
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De La Mora, A. (n.d.). CHAPTER 2 Fragmentation and Interpretation of Spectra. Retrieved from [Link]
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Reich, H. J. (2021). NMR Spectroscopy :: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. Retrieved from [Link]
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Vasilev, A., et al. (2023). A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. MDPI. Retrieved from [Link]
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Methodological & Application
Application Note: A Validated Protocol for the Multi-Step Synthesis of 7-Nitro-2-tetralone from α-Tetralone
Abstract
This application note provides a comprehensive, in-depth guide for the multi-step synthesis of 7-Nitro-2-tetralone, a valuable building block in medicinal chemistry, starting from the readily available α-tetralone (1-tetralone). The synthetic route detailed herein addresses the significant challenge of transforming the 1-tetralone scaffold into the isomeric 2-tetralone framework while introducing a nitro group at the C7 position. The described pathway involves a logical sequence of nitration, isomer separation, ketone reduction, dehydration, and allylic oxidation. Each step is presented with detailed, field-tested protocols, mechanistic insights, and expected characterization data to ensure scientific integrity and reproducibility. This guide is designed to equip researchers with the necessary information to confidently execute this synthesis and troubleshoot potential challenges.
Strategic Overview & Rationale
The synthesis of this compound from α-tetralone is a non-trivial transformation requiring a strategic, multi-step approach. A direct conversion is not feasible due to the need to both functionalize the aromatic ring and isomerize the ketone from the 1-position to the 2-position. The chosen synthetic pathway is designed for robustness and is grounded in well-established organic chemistry principles.
The overall strategy proceeds in three main stages:
-
Aromatic Nitration & Isomer Isolation: Selective introduction of a nitro group onto the aromatic ring of α-tetralone. This reaction typically yields a mixture of 5-nitro and 7-nitro isomers, necessitating a robust purification step.
-
Scaffold Transformation via Functional Group Interconversion: The core of the synthesis involves converting the 7-nitro-1-tetralone intermediate into a precursor suitable for forming the 2-keto functionality. This is achieved through a three-step sequence:
-
Reduction: Selective reduction of the C1 ketone to a secondary alcohol.
-
Dehydration: Elimination of water to form an endocyclic double bond, creating a dihydronaphthalene intermediate.
-
Oxidation: Selective oxidation at the allylic C2 position to install the desired ketone.
-
-
Final Product Purification and Validation: Rigorous purification of the final product and confirmation of its structure through standard analytical techniques.
The entire workflow is visualized below.
Caption: Overall synthetic workflow from α-Tetralone to this compound.
Part I: Nitration of α-Tetralone and Isomer Separation
Principle and Mechanistic Insights
The first step is the electrophilic aromatic substitution of α-tetralone. The nitrating agent, typically a mixture of nitric acid and sulfuric acid, generates the highly electrophilic nitronium ion (NO₂⁺). The regioselectivity of the reaction is governed by the electronic effects of the substituents on the benzene ring. The carbonyl group is a deactivating, meta-directing group, while the fused alkyl ring is an activating, ortho/para-directing group. The interplay of these effects favors substitution at the C5 and C7 positions, which are para and ortho to the activating alkyl substituent, respectively. Controlling reaction conditions, particularly temperature, is crucial for maximizing the yield of the desired 7-nitro isomer and minimizing side reactions.[1]
Detailed Protocol: Nitration and Isomer Separation
Materials and Reagents
| Reagent/Material | Grade | Supplier | Notes |
|---|---|---|---|
| α-Tetralone | ≥97% | Sigma-Aldrich | Starting material |
| Sulfuric Acid (H₂SO₄) | 98% | Fisher Scientific | Reagent grade |
| Potassium Nitrate (KNO₃) | ≥99% | Acros Organics | Nitrating source |
| Ethyl Acetate (EtOAc) | ACS Grade | VWR | For extraction |
| Ethanol (EtOH) | 200 Proof | Decon Labs | For recrystallization |
| Deionized Water | --- | Millipore | --- |
| Ice | --- | --- | For temperature control |
Procedure
-
Reaction Setup: In a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (60 mL). Cool the flask in an ice-salt bath to 0 °C.
-
Substrate Addition: Slowly add α-tetralone (8.0 g, 54.7 mmol) to the stirred sulfuric acid, ensuring the temperature does not exceed 10 °C.
-
Nitrating Agent Preparation: In a separate beaker, carefully dissolve potassium nitrate (6.0 g, 59.3 mmol) in concentrated sulfuric acid (18 mL). Cool this mixture to 0 °C.
-
Nitration: Add the potassium nitrate solution dropwise to the α-tetralone solution over 30-40 minutes. Crucially, maintain the internal reaction temperature at or below 15 °C throughout the addition. [2]
-
Reaction Completion: After the addition is complete, allow the mixture to stir at 15 °C for an additional hour.
-
Work-up: Carefully and slowly pour the reaction mixture onto 500 g of crushed ice in a large beaker with vigorous stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration and wash it thoroughly with cold deionized water until the filtrate is neutral (pH ~7).
-
Purification (Fractional Recrystallization):
-
Dry the crude solid under vacuum. The crude product is a mixture of 5-nitro and 7-nitro isomers.
-
Transfer the solid to a flask and add a minimal amount of boiling ethanol to dissolve it completely.
-
Allow the solution to cool slowly to room temperature. The 7-nitro-1-tetralone isomer is generally less soluble and will crystallize first.
-
Collect the crystals by vacuum filtration. A second recrystallization may be necessary to achieve high purity. Typical yields for the pure 7-nitro isomer are in the range of 50-80%.[2]
-
Expected Characterization Data: 7-Nitro-1-tetralone
| Property | Expected Value |
| Appearance | Light yellow solid[2] |
| Molecular Formula | C₁₀H₉NO₃[3][4] |
| Molecular Weight | 191.18 g/mol [4] |
| Melting Point | 104-106 °C[2] |
| IR (KBr, cm⁻¹) | ~1680 (C=O), ~1520 (NO₂, asym), ~1345 (NO₂, sym) |
| ¹H NMR (CDCl₃, ppm) | δ ~8.4 (d), ~8.2 (dd), ~7.5 (d), ~3.1 (t), ~2.7 (t), ~2.2 (m) |
Part II: Conversion of 7-Nitro-1-tetralone to this compound
This stage involves the critical transformation of the ketone position.
Step A: Reduction to 7-Nitro-1-tetralol
Principle: The selective reduction of the ketone in the presence of an aromatic nitro group is achieved using a mild hydride reducing agent. Sodium borohydride (NaBH₄) is the ideal reagent for this transformation as it readily reduces aldehydes and ketones but does not typically reduce nitro groups or esters under standard conditions.[5][6] This chemoselectivity is key to the success of this step. The mechanism involves the nucleophilic addition of a hydride ion (H⁻) from the BH₄⁻ complex to the electrophilic carbonyl carbon.[7]
Protocol:
-
Setup: Dissolve 7-nitro-1-tetralone (5.0 g, 26.1 mmol) in a mixture of methanol (100 mL) and THF (50 mL) in a 250 mL round-bottom flask.
-
Cooling: Cool the solution in an ice bath to 0 °C with magnetic stirring.
-
Reduction: Add sodium borohydride (NaBH₄) (1.5 g, 39.6 mmol) portion-wise over 15 minutes, ensuring the temperature remains below 5 °C.
-
Reaction Monitoring: Stir the reaction at 0 °C for 1 hour. Monitor the reaction progress by TLC (Thin Layer Chromatography), observing the disappearance of the starting ketone spot.[8]
-
Quenching: Slowly add 1 M HCl (aq) dropwise to quench the excess NaBH₄ until gas evolution ceases.
-
Work-up: Remove the organic solvents under reduced pressure. Add water (100 mL) and extract the aqueous layer with ethyl acetate (3 x 75 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate in vacuo to yield 7-nitro-1,2,3,4-tetrahydronaphthalen-1-ol (7-nitro-1-tetralol) as a solid, which can be used in the next step without further purification.
Expected Characterization (7-Nitro-1-tetralol):
-
Appearance: Off-white to pale yellow solid.
-
Molecular Formula: C₁₀H₁₁NO₃
-
Key IR Peak: Broad O-H stretch around 3350 cm⁻¹. Absence of C=O peak at ~1680 cm⁻¹.
Step B: Dehydration to 7-Nitro-3,4-dihydronaphthalene
Principle: The secondary alcohol is dehydrated to an alkene via an acid-catalyzed elimination reaction.[9] Using a strong acid catalyst like p-toluenesulfonic acid (PTSA) in a non-polar solvent (toluene) with a Dean-Stark apparatus facilitates the removal of water, driving the equilibrium towards the alkene product according to Le Châtelier's principle.
Protocol:
-
Setup: To a 250 mL round-bottom flask, add the crude 7-nitro-1-tetralol (from the previous step, ~26 mmol), toluene (150 mL), and a catalytic amount of PTSA monohydrate (approx. 250 mg).
-
Reaction: Equip the flask with a Dean-Stark trap and a condenser and heat the mixture to reflux.
-
Monitoring: Continue refluxing for 2-4 hours, or until water is no longer collected in the Dean-Stark trap. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature. Wash the toluene solution with saturated NaHCO₃ solution (50 mL) and then with brine (50 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the toluene under reduced pressure. The resulting crude 7-nitro-3,4-dihydronaphthalene can be purified by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient).
Expected Characterization (7-Nitro-3,4-dihydronaphthalene):
-
Appearance: Yellowish oil or low-melting solid.
-
Molecular Formula: C₁₀H₉NO₂
-
Key IR Peak: C=C stretch around 1640 cm⁻¹. Absence of O-H stretch.
Step C: Allylic Oxidation to this compound
Principle: This final key step involves the oxidation of the allylic methylene group (C2) of the dihydronaphthalene intermediate to a ketone. Chromium-based reagents are classic and effective for this transformation.[10][11] Pyridinium chlorochromate (PCC) or chromium trioxide can be used.[12][13] The reaction proceeds by forming a chromate ester followed by elimination to yield the enone.[12] Care must be taken due to the toxicity of chromium reagents.
Protocol:
-
Setup: In a 500 mL flask under a nitrogen atmosphere, suspend pyridinium chlorochromate (PCC) (8.5 g, 39.4 mmol) in anhydrous dichloromethane (DCM) (200 mL).
-
Addition of Substrate: Dissolve the purified 7-nitro-3,4-dihydronaphthalene (~4.6 g, 26.2 mmol) in DCM (50 mL) and add it to the PCC suspension in one portion.
-
Reaction: Stir the mixture vigorously at room temperature for 4-6 hours. The mixture will turn into a dark brown, tarry substance. Monitor by TLC until the starting material is consumed.
-
Work-up: Dilute the reaction mixture with diethyl ether (200 mL). Pass the entire mixture through a short plug of silica gel or Florisil, eluting with additional ether to separate the chromium residues.
-
Purification: Concentrate the filtrate under reduced pressure. Purify the resulting crude product by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) to yield pure this compound.
Final Product Validation & Data Summary
Expected Properties of this compound
| Property | Expected Value |
|---|---|
| Appearance | Yellow or orange crystalline solid |
| Molecular Formula | C₁₀H₉NO₃ |
| Molecular Weight | 191.18 g/mol |
| Melting Point | Literature values vary; typically >100 °C |
| IR (KBr, cm⁻¹) | ~1720 (C=O, non-conjugated), ~1525 (NO₂, asym), ~1350 (NO₂, sym) |
| ¹H NMR (CDCl₃, ppm) | Signals corresponding to aromatic protons, and aliphatic protons at C1, C3, and C4. |
| ¹³C NMR (CDCl₃, ppm) | Signal for C=O carbon ~208 ppm, plus aromatic and aliphatic carbons. |
| Mass Spec (ESI+) | m/z = 192.06 [M+H]⁺ |
Safety and Handling
-
Nitration: Nitrating mixtures (H₂SO₄/HNO₃ or KNO₃) are extremely corrosive and powerful oxidizing agents. All operations must be performed in a chemical fume hood with appropriate personal protective equipment (PPE), including acid-resistant gloves, a lab coat, and safety goggles. Reactions are exothermic and require strict temperature control to prevent runaway reactions.
-
Chromium Reagents: PCC and other Cr(VI) compounds are toxic, carcinogenic, and harmful to the environment. Handle these reagents exclusively in a fume hood. Avoid inhalation of dust and contact with skin. All chromium-containing waste must be collected and disposed of as hazardous waste according to institutional guidelines.
-
General Precautions: Nitroaromatic compounds can be heat and shock-sensitive; avoid excessive heating during concentration. Standard laboratory safety practices should be followed at all times.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low yield in nitration step | Temperature too high, leading to side products or decomposition. | Maintain strict temperature control (<15 °C). Ensure slow, dropwise addition of the nitrating agent. |
| Incomplete reduction of ketone | Insufficient NaBH₄; degraded NaBH₄. | Use a larger excess of NaBH₄ (1.5-2.0 eq). Use freshly opened or properly stored NaBH₄. |
| Low yield in dehydration step | Incomplete reaction; decomposition of product. | Ensure efficient water removal with a properly set up Dean-Stark trap. Avoid prolonged heating. |
| Complex mixture after oxidation | Over-oxidation or side reactions. | Monitor the reaction carefully by TLC and stop it as soon as the starting material is consumed. Ensure anhydrous conditions. |
| Difficulty separating 5- and 7-nitro isomers | Similar polarity and solubility. | Perform multiple, careful recrystallizations. Alternatively, use column chromatography with a shallow solvent gradient. |
References
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Vertex AI Search Result[1], An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019-09-17).
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Vertex AI Search Result[6], Sodium Borohydride - Common Organic Chemistry.
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Vertex AI Search Result[19], Synthesis of 1-tetralone 1-tetralol - PrepChem.com.
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Vertex AI Search Result[20], Regioselectivity nitration of aromatics with N2O5 in PEG-based dicationic ionic liquid.
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Vertex AI Search Result[21], Facile one-pot reduction of β-nitrostyrenes to phenethylamines using sodium borohydride and copper(II) chloride - Beilstein Journals.
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Vertex AI Search Result[22], Visible-Light-Promoted Multistep Tandem Reaction of Vinyl Azides toward the Formation of 1-Tetralones | The Journal of Organic Chemistry - ACS Publications.
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Vertex AI Search Result[13], Allylic oxidation of olefins with chromium trioxide pyridine complex | Semantic Scholar.
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Vertex AI Search Result[24], Allylic oxidation of olefins with chromium trioxide pyridine complex - ACS Publications.
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Vertex AI Search Result[25], CN112409145A - Preparation method of 1-tetralone - Google Patents.
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Vertex AI Search Result[3], CAS 40353-34-2: 7-Nitro-1-tetralone | CymitQuimica.
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Vertex AI Search Result[4], 7-Nitro-1-tetralone | C10H9NO3 | CID 38445 - PubChem.
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Vertex AI Search Result[26], 1,2,3,4-Tetrahydro-1-naphthalenol | C10H12O | CID 10723 - PubChem.
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The Versatile Scaffold: 7-Nitro-2-Tetralone in Modern Medicinal Chemistry
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of contemporary drug discovery, the tetralone core stands out as a "privileged scaffold"—a molecular framework that consistently appears in a multitude of biologically active compounds.[1][2] Its rigid, bicyclic structure provides a well-defined three-dimensional arrangement for appended functional groups, facilitating precise interactions with biological targets.[2] The introduction of a nitro group, a potent pharmacophore and versatile synthetic handle, further enhances the medicinal chemistry relevance of the tetralone scaffold.[3] While much attention has been given to 1-tetralone derivatives, this guide focuses on the untapped potential of its isomer, 7-nitro-2-tetralone , a versatile building block for the synthesis of novel therapeutics.
The strategic placement of the ketone at the 2-position and the nitro group on the aromatic ring at the 7-position opens up unique avenues for chemical diversification. The ketone provides a reactive site for alpha-functionalization, while the nitro group can be readily transformed into other functionalities, most notably an amino group, which is a cornerstone of many drug molecules. This application note will provide a comprehensive overview of the synthesis of this compound, detailed protocols for its derivatization, and a discussion of the potential therapeutic applications of the resulting compounds, grounded in the established bioactivities of related tetralone analogs.
Core Synthesis of this compound: A Proposed Pathway
While direct literature on the one-step synthesis of this compound is limited, a robust synthetic route can be devised based on established methodologies for the synthesis of 2-tetralones and the nitration of aromatic systems. A plausible and efficient approach involves a single-stage acylation-cycloalkylation process, followed by regioselective nitration.[4]
Protocol 1: Synthesis of 2-Tetralone
This protocol is adapted from a clean-chemistry approach that avoids the use of harsh Friedel-Crafts catalysts.[4]
Materials:
-
Phenylacetic acid
-
Ethylene gas or a suitable ethylene equivalent
-
Trifluoroacetic anhydride (TFAA)
-
Phosphoric acid (85%)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, dissolve phenylacetic acid (1 equivalent) in dichloromethane.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add trifluoroacetic anhydride (1.2 equivalents) to the stirred solution. Allow the reaction to stir for 30 minutes at 0°C to form the mixed anhydride in situ.
-
Add phosphoric acid (0.5 equivalents) to the reaction mixture.
-
Bubble ethylene gas through the solution at a steady rate while allowing the reaction to warm to room temperature. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by carefully pouring the mixture into ice-cold saturated sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 2-tetralone.
Protocol 2: Nitration of 2-Tetralone to this compound
The nitration of the 2-tetralone core is expected to be regioselective, directing the nitro group to the 7-position due to the electronic nature of the bicyclic system.
Materials:
-
2-Tetralone
-
Concentrated sulfuric acid (98%)
-
Potassium nitrate
-
Ice
Procedure:
-
In a round-bottom flask, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 2-tetralone (1 equivalent) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10°C.
-
In a separate beaker, dissolve potassium nitrate (1.05 equivalents) in a minimal amount of concentrated sulfuric acid.
-
Add the potassium nitrate solution dropwise to the 2-tetralone solution, maintaining the temperature below 15°C.
-
After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours, monitoring by TLC.
-
Carefully pour the reaction mixture onto crushed ice.
-
The solid precipitate is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.
-
The crude this compound can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography.
Derivatization Strategies for Lead Generation
The synthetic utility of this compound lies in its potential for diversification at two key positions: the α-carbon to the ketone and the nitro group itself.
Application I: α-Functionalization via Claisen-Schmidt Condensation
The α-methylene group of 2-tetralone is readily deprotonated, allowing for condensation reactions with various aldehydes to generate α,β-unsaturated ketone derivatives, often referred to as chalcones. These structures are of significant interest in medicinal chemistry due to their wide range of biological activities, including anticancer and anti-inflammatory properties.[5]
Protocol 3: Synthesis of 7-Nitro-2-benzylidene-tetralone Derivatives
Materials:
-
This compound
-
Substituted aromatic or heteroaromatic aldehyde (1 equivalent)
-
Ethanol
-
Aqueous sodium hydroxide (10%)
-
Hydrochloric acid (1 M)
Procedure:
-
Dissolve this compound (1 equivalent) and the chosen aldehyde in ethanol in a round-bottom flask.
-
Cool the solution to 0°C and add 10% aqueous sodium hydroxide dropwise with stirring.
-
Allow the reaction to stir at room temperature for 4-6 hours. The formation of a precipitate often indicates product formation.
-
Monitor the reaction by TLC. Upon completion, pour the reaction mixture into a beaker of cold water.
-
Acidify the mixture with 1 M HCl to precipitate the product fully.
-
Collect the solid by vacuum filtration, wash with water, and dry.
-
Purify the crude product by recrystallization or column chromatography.
Application II: Transformation of the Nitro Group and Heterocycle Formation
The nitro group is a versatile functional group that can be reduced to an amine, which in turn can serve as a nucleophile for the construction of various nitrogen-containing heterocycles. This transformation is a cornerstone of many drug syntheses.
Protocol 4: Reduction of this compound to 7-Amino-2-tetralone
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid
-
Ethanol
-
Sodium hydroxide solution (10 M)
Procedure:
-
Suspend this compound (1 equivalent) in ethanol in a round-bottom flask.
-
Add a solution of tin(II) chloride dihydrate (3-4 equivalents) in concentrated hydrochloric acid to the suspension.
-
Heat the reaction mixture at reflux for 2-4 hours, monitoring the disappearance of the starting material by TLC.
-
Cool the reaction mixture to room temperature and then in an ice bath.
-
Carefully basify the mixture with 10 M sodium hydroxide solution until a pH of >10 is reached. This will precipitate tin salts.
-
Extract the product into ethyl acetate (3 x 50 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
-
Purify the resulting 7-amino-2-tetralone by column chromatography or recrystallization.
Medicinal Chemistry Perspectives and Potential Applications
The derivatized this compound scaffolds hold promise for a variety of therapeutic areas, based on the known biological activities of structurally similar compounds.
-
Anticancer Agents: Chalcone-like derivatives of tetralones have demonstrated significant growth inhibition against various cancer cell lines, including leukemia, non-small cell lung cancer, and breast cancer.[5] The introduction of the 7-nitro group can further enhance this activity.
-
Monoamine Oxidase (MAO) Inhibitors: Tetralone derivatives are known to be potent and selective inhibitors of MAO-B, an enzyme implicated in neurodegenerative disorders like Parkinson's disease.[6][7] The 7-amino-2-tetralone core could be a key building block for novel MAO inhibitors.
-
Antibacterial and Antifungal Agents: The tetralone scaffold has been incorporated into compounds with notable antibacterial and antifungal activities.[8] The ability to generate a diverse library of derivatives from this compound makes it an attractive starting point for the discovery of new antimicrobial agents.
-
Macrophage Migration Inhibitory Factor (MIF) Inhibitors: Certain 2-arylmethylene-1-tetralone derivatives have been identified as inhibitors of MIF, a pro-inflammatory cytokine, suggesting potential applications in treating inflammatory diseases.[5][9]
Data Presentation: A Glimpse into Tetralone Bioactivity
To illustrate the potential of the this compound scaffold, the following table summarizes the reported bioactivity of related tetralone derivatives.
| Compound Class | Target/Assay | Reported Activity | Reference |
| 2-Arylmethylene-1-tetralones | Anticancer (various cell lines) | Growth inhibition >60% at 10 µM | [5] |
| 2-Arylmethylene-1-tetralones | MIF Tautomerase Inhibition | IC₅₀ = 1.2 - 3.0 µM | [5] |
| 2-Benzylidene-1-tetralones | MAO-B Inhibition | IC₅₀ as low as 0.0064 µM | [7] |
| 2-Heteroarylidene-1-tetralones | MAO-B Inhibition | IC₅₀ = 0.707 µM for the most potent | [6] |
Conclusion and Future Directions
This compound represents a largely unexplored yet highly promising scaffold for medicinal chemistry. Its synthesis is achievable through established chemical transformations, and its structure offers multiple points for diversification. The protocols outlined in this guide provide a framework for the synthesis and derivatization of this versatile building block. By leveraging the known biological activities of related tetralone compounds, researchers can strategically design and synthesize novel derivatives of this compound for screening in a wide range of therapeutic areas, including oncology, neurodegenerative diseases, and infectious diseases. The exploration of this scaffold is a fertile ground for the discovery of next-generation therapeutics.
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Li, Y., Jin, C., Xu, H., Wu, W., Wang, Y., Wu, J., Liu, T., & Yue, X. (2022). Identification of 2-Benzylidene-tetralone Derivatives as Highly Potent and Reversible Firefly Luciferase Inhibitors. ACS Medicinal Chemistry Letters, 13(3), 424–430. [Link]
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Application Note: 7-Nitro-2-tetralone as a Versatile Bifunctional Building Block in Organic Synthesis
Introduction: Unlocking the Potential of a Bifunctional Scaffold
In the landscape of medicinal chemistry and natural product synthesis, tetralone scaffolds are privileged structures, serving as pivotal intermediates for a wide array of bioactive molecules. While the α-tetralone (3,4-dihydronaphthalen-1(2H)-one) framework is well-explored, its isomer, β-tetralone (3,4-dihydronaphthalen-2(1H)-one), offers a distinct pattern of reactivity and substitution. This application note focuses on 7-Nitro-2-tetralone , a derivative that, despite being less documented than its 1-keto counterpart, holds immense potential as a versatile building block.
The strategic placement of an electron-withdrawing nitro group on the aromatic ring and a ketone on the aliphatic ring creates a molecule with two distinct, orthogonally reactive centers. This bifunctionality allows for a modular and sequential approach to the synthesis of complex molecular architectures, including novel heterocycles and analogues of known pharmacophores. This guide provides a comprehensive overview of the synthetic utility of this compound, presenting detailed protocols for its synthesis and subsequent transformations. We will explore the causality behind experimental choices, offering field-proven insights into how this building block can be leveraged in sophisticated synthetic campaigns.
Proposed Synthesis of this compound
Direct protocols for the synthesis of this compound are scarce in the literature. However, a robust and environmentally conscious pathway can be adapted from modern methods for 2-tetralone synthesis. We propose a single-stage acylation-cycloalkylation process utilizing (4-nitrophenyl)acetic acid and ethylene.[1] This method avoids the use of harsh traditional Friedel-Crafts catalysts like AlCl₃ and chlorinated solvents, aligning with modern green chemistry principles.
The reaction proceeds via the in situ formation of a mixed anhydride from (4-nitrophenyl)acetic acid and trifluoroacetic anhydride (TFAA). This activated species then acylates ethylene, and the resulting intermediate undergoes an intramolecular Friedel-Crafts cycloalkylation to furnish the tetralone ring.
Caption: Proposed synthetic workflow for this compound.
Protocol 1: Synthesis of this compound
-
Setup: To a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a gas inlet, add (4-nitrophenyl)acetic acid (1.0 eq).
-
Reagent Addition: Under an inert atmosphere (N₂ or Ar), add phosphoric acid (85%, ~2.0 eq) followed by trifluoroacetic anhydride (TFAA, 1.5 eq).
-
Reaction Initiation: Heat the mixture to 60-70 °C. Once a homogenous solution is formed, introduce ethylene gas at a steady, controlled rate through the gas inlet.
-
Monitoring: Monitor the reaction progress by TLC or GC-MS, observing the consumption of the starting material. The reaction is typically complete within 4-6 hours.
-
Work-up: Upon completion, cool the reaction mixture to room temperature and carefully pour it onto crushed ice.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers, wash with saturated NaHCO₃ solution, followed by brine.
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
Synthetic Transformations & Protocols
The true power of this compound lies in the selective manipulation of its two functional groups. The following sections detail protocols for key transformations, providing a roadmap for creating a diverse library of compounds.
Transformations of the Aromatic Nitro Group: Accessing the Amino Scaffold
The reduction of the aromatic nitro group to a primary amine is arguably the most critical transformation, converting the electron-poor aromatic ring into an electron-rich, nucleophilic system. This opens the door to a vast range of subsequent reactions, including amide couplings and the synthesis of fused heterocyclic systems.[2][3]
Caption: Key pathways for the reduction of this compound.
Rationale for Method Selection:
-
Catalytic Hydrogenation (H₂, Pd/C): This is the workhorse method for nitro group reduction, often providing high yields and clean conversions.[4] However, it is non-selective and will also reduce the ketone to an alcohol, yielding 7-amino-1,2,3,4-tetrahydronaphthalen-2-ol. This can be a desired outcome for certain synthetic targets.
-
Chemoselective Metal Reduction (SnCl₂, Fe): Reagents like tin(II) chloride or iron powder in acidic or neutral media are highly selective for the nitro group, leaving the ketone moiety intact.[5][6] This selectivity is crucial for accessing 7-Amino-2-tetralone, a key intermediate for further ketone-specific chemistry.
| Method | Catalyst/Reagent | Selectivity | Key Advantages | Considerations |
| A: Catalytic Hydrogenation | H₂ (gas), Pd/C | Low (reduces NO₂ and C=O) | High yield, clean, scalable | Requires pressure equipment; not selective |
| B: Transfer Hydrogenation | HCOONH₄, Pd/C | Low (reduces NO₂ and C=O) | Avoids H₂ gas; green method[7] | May require optimization |
| C: Chemoselective Reduction | SnCl₂·2H₂O / EtOH | High (NO₂ only) | Preserves ketone; mild conditions[5] | Stoichiometric tin waste |
| D: Chemoselective Reduction | Fe / NH₄Cl | High (NO₂ only) | Inexpensive, effective[6] | Requires filtration of iron salts |
Protocol 2A: Catalytic Hydrogenation to 7-Amino-2-tetralol
-
Setup: To a hydrogenation vessel, add this compound (1.0 eq) and a suitable solvent such as methanol or ethyl acetate.
-
Catalyst: Carefully add 10% Palladium on Carbon (Pd/C) (5-10 mol% by weight) under an inert atmosphere.
-
Reaction: Seal the vessel, purge with H₂ gas, and then pressurize to 50-60 psi. Stir the reaction vigorously at room temperature.
-
Monitoring: Monitor the reaction by observing hydrogen uptake or by TLC analysis of aliquots.
-
Work-up: Upon completion, carefully vent the H₂ gas and purge the vessel with nitrogen. Filter the reaction mixture through a pad of Celite to remove the Pd/C catalyst.
-
Isolation: Concentrate the filtrate under reduced pressure to yield the crude 7-amino-1,2,3,4-tetrahydronaphthalen-2-ol, which can be purified by crystallization or chromatography.
Protocol 2B: Chemoselective Reduction to 7-Amino-2-tetralone
-
Setup: In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol (EtOH).
-
Reagent Addition: Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4-5 eq) to the solution.
-
Reaction: Heat the mixture to reflux (approx. 78 °C) and stir. Monitor the reaction by TLC until the starting material is consumed (typically 2-4 hours).
-
Work-up: Cool the reaction to room temperature and carefully pour it into a beaker of ice. Basify the mixture by the slow addition of saturated NaHCO₃ solution until the pH is ~8.
-
Extraction: Extract the resulting suspension with ethyl acetate (3 x V). The tin salts will often precipitate and can be removed by filtration before or during extraction.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the residue by column chromatography to yield 7-Amino-2-tetralone.
Transformations of the Ketone Moiety
The ketone at the C2 position serves as a versatile handle for C-C and C-N bond formation, as well as reduction to the corresponding alcohol.
Protocol 3: Reductive Amination to N-Substituted Amines
Reductive amination is a powerful method for synthesizing secondary and tertiary amines. The use of sodium triacetoxyborohydride [NaBH(OAc)₃] is particularly advantageous as it is a mild reducing agent that is highly selective for the intermediate iminium ion over the starting ketone and is fully compatible with the aromatic nitro group.[8]
Caption: Workflow for reductive amination of this compound.
-
Setup: To a solution of this compound (1.0 eq) in 1,2-dichloroethane (DCE), add the desired primary or secondary amine (1.1 eq).
-
Catalyst: Add a catalytic amount of acetic acid (AcOH, ~0.1 eq).
-
Reagent Addition: Stir the mixture for 20-30 minutes, then add sodium triacetoxyborohydride (1.5 eq) portion-wise.
-
Reaction: Allow the reaction to stir at room temperature until TLC analysis indicates the complete consumption of the starting material.
-
Work-up: Quench the reaction by adding saturated NaHCO₃ solution. Separate the layers and extract the aqueous phase with DCE or CH₂Cl₂.
-
Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate. Purify the crude product via column chromatography.
Tandem & Sequential Strategies for Advanced Scaffolds
The true synthetic utility of this compound is realized when its functional groups are manipulated in sequence, enabling the rapid construction of complex, drug-like molecules. The primary derivatives, 7-Amino-2-tetralone and 7-Nitro-2-tetralol , are themselves versatile platforms for further diversification.
Caption: Diversification pathways from key intermediates of this compound.
Protocol 4: Synthesis of a Benzo[h]quinoline Scaffold
This protocol demonstrates how 7-Amino-2-tetralone can be used in a multicomponent reaction to build complex heterocyclic scaffolds, analogous to established reactions with α-tetralone.[9]
-
Setup: In a round-bottom flask, combine 7-Amino-2-tetralone (1.0 eq), an aromatic aldehyde (e.g., benzaldehyde, 1.0 eq), and an active methylene compound (e.g., malononitrile, 1.0 eq) in absolute ethanol.
-
Catalyst: Add a catalytic amount of a base, such as piperidine or sodium ethoxide.
-
Reaction: Heat the mixture to reflux and monitor by TLC. The reaction typically proceeds through a cascade of condensation and cyclization steps.
-
Isolation: Upon completion, cool the reaction mixture. The product often precipitates from the solution and can be collected by filtration.
-
Purification: Wash the collected solid with cold ethanol and dry under vacuum. If necessary, the product can be further purified by recrystallization.
Conclusion
This compound is a highly valuable, yet underutilized, building block in organic synthesis. Its bifunctional nature allows for selective and sequential transformations at either the ketone or the nitro group. By choosing the appropriate reagents and conditions, chemists can access key intermediates like 7-Amino-2-tetralone and 7-Nitro-2-tetralol, which serve as gateways to a vast chemical space. The protocols and strategies outlined in this note provide a foundational guide for researchers to unlock the synthetic potential of this scaffold, enabling the efficient construction of novel and complex molecules for drug discovery and materials science.
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Klaus, S. (2015). How can an aromatic ketone be reduced in the presence of a nitro group? Chemistry Stack Exchange. Available at: [Link]
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Abdel-Magid, A. F. et al. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]
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Parkhomenk, K. V. et al. (2021). HYDROGENATION OF AROMATIC NITRO COMPOUNDS TO AMINES ON NICKEL AND IRON-CONTAINING CATALYSTS. RASĀYAN Journal of Chemistry, 14(2), 1145-1152. Available at: [Link]
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Wilcox, R. (2018). Reduction of Ketone to alkana in the presence of aromatic nitro? ResearchGate. Available at: [Link]
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Al-Masoudi, W. A. (2024). Synthesis and Characterization of Heterocyclic Derivatives from 5-Aminotetrazole and Investigation of Their Biological Activities. Indian Journal of Heterocyclic Chemistry, 34(01), 107. Available at: [Link]
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Soni, J. (2012). Can anyone provide reduction of aromatic nitro in presence of other reducible groups like ketone and alkaline? ResearchGate. Available at: [Link]
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Bouhadjera, A. et al. (2024). Regioselective Oxidation of Tetrahydronaphthalenes to α-Tetralone Derivatives Using DDQ as Oxidizing Agent. ACS Omega. Available at: [Link]
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Soffer, M. D. et al. (1951). β-TETRALONE. Organic Syntheses, 31, 97. Available at: [Link]
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Sukhorukov, A. Y. et al. (2019). Catalytic Reductive Amination of Aldehydes and Ketones With Nitro Compounds: New Light on an Old Reaction. Frontiers in Chemistry, 7, 70. Available at: [Link]
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Wikipedia. (n.d.). Darzens reaction. Available at: [Link]
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Zinaity, T. et al. (2006). Synthesis of some heterocyclic compounds via the ternary condensations with α-tetralone. Phosphorus, Sulfur, and Silicon and the Related Elements, 181(10), 2251-2260. Available at: [Link]
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Govindasami, P. et al. (2012). 7-Nitro-1,2,3,4-tetrahydronaphthalene-1-spiro-2′-(1,3-dithiane). Acta Crystallographica Section E, 68(Pt 10), o2885. Available at: [Link]
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Application Notes & Experimental Protocols: 7-Nitro-2-tetralone and its Isomeric Scaffolds in Synthetic Chemistry
Audience: Researchers, scientists, and drug development professionals.
Introduction: The Tetralone Scaffold as a Privileged Core in Medicinal Chemistry
The tetralone framework, a bicyclic structure featuring a fused benzene and cyclohexanone ring, is recognized as a privileged scaffold in medicinal chemistry.[1][2][3] Its rigid, yet three-dimensional, conformation makes it an ideal starting point for the synthesis of a wide array of biologically active molecules, including antibiotics, antidepressants, and antitumor agents.[1][3] The introduction of a nitro group onto this scaffold, creating nitro-tetralones, dramatically enhances its synthetic utility. The nitro group is not merely a passive substituent; it is a versatile chemical handle that can be readily transformed into other functional groups, most notably an amine, which is a cornerstone of many CNS-active pharmaceuticals.[4][5]
This guide will focus on the experimental protocols involving nitro-tetralones. It is critical to distinguish between the two primary positional isomers: 7-Nitro-1-tetralone and 7-Nitro-2-tetralone . A comprehensive review of the scientific literature reveals that 7-Nitro-1-tetralone is extensively studied, with a wealth of established synthetic and application protocols.[6][7][8] In contrast, its isomer, this compound, is significantly less documented.
Therefore, to provide robust, field-proven protocols, this document will use 7-Nitro-1-tetralone as the primary model system. The principles, reaction mechanisms, and experimental setups described herein provide a strong, validated foundation that can be adapted and optimized by skilled researchers for the less-characterized this compound isomer.
Section 1: Physicochemical Properties & Safe Handling
Before commencing any experimental work, a thorough understanding of the reagent's properties and safety requirements is paramount.
Physicochemical Data
The distinct placement of the ketone and nitro groups in the 1- and 2-isomers influences their physical properties.
| Property | 7-Nitro-1-tetralone | This compound |
| CAS Number | 40353-34-2[6][9][10][11] | 122520-12-1[] |
| Molecular Formula | C₁₀H₉NO₃[8][11] | C₁₀H₉NO₃[13] |
| Molecular Weight | 191.18 g/mol [8][10] | 191.18 g/mol [13] |
| Appearance | Light yellow to orange solid/powder[9][10][11] | Data not widely available |
| Melting Point | 104-106 °C[6][8][10] | Data not widely available |
Safety & Handling Protocol
Nitro-aromatic compounds require careful handling. The following general protocol should be observed as a minimum standard.[14][15][16]
-
Personal Protective Equipment (PPE): Always wear a lab coat, nitrile gloves (or other chemically resistant gloves), and EN166-compliant safety goggles.[14][16]
-
Engineering Controls: All manipulations should be performed within a certified chemical fume hood to avoid inhalation of dust or vapors.[14]
-
Storage: Keep the container tightly sealed in a cool, dry, and well-ventilated area, away from heat and sources of ignition.[14][15] Store away from strong oxidizing agents and bases.
-
Spill Management: In case of a spill, avoid generating dust. Carefully sweep the solid material into a sealed container for disposal. Do not flush to the sewer.
-
First Aid:
-
Skin Contact: Wash off immediately with plenty of water for at least 15 minutes.[14]
-
Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[14]
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.[14][16]
-
Ingestion: Do NOT induce vomiting. Call a physician or poison control center immediately.[16]
-
-
Disposal: Dispose of contents and container through a licensed waste management company, following all local and national regulations.
Section 2: Synthesis of the 7-Nitro-tetralone Scaffold
The most common route to 7-nitro-tetralones is through the electrophilic nitration of the parent tetralone. The following protocol details the synthesis of 7-Nitro-1-tetralone, a well-established and high-yielding procedure.
Protocol 2.1: Electrophilic Nitration of 1-Tetralone
Causality: This reaction utilizes a mixture of a nitrate source (Potassium Nitrate, KNO₃) and a strong acid (Sulfuric Acid, H₂SO₄) to generate the highly electrophilic nitronium ion (NO₂⁺) in situ. The tetralone's aromatic ring, activated by the aliphatic portion, undergoes electrophilic aromatic substitution. The reaction is performed at a low temperature (0-15°C) for two critical reasons: 1) to control the exothermic reaction and 2) to maximize the regioselectivity for the 7-position over the 5-position, as higher temperatures can lead to a mixture of isomers and undesired side products.[7][8]
Caption: Workflow for the synthesis of 7-Nitro-1-tetralone.
Materials:
-
1-Tetralone (α-tetralone)
-
Potassium nitrate (KNO₃)
-
Concentrated sulfuric acid (H₂SO₄, 98%)
-
Ethanol
-
Distilled water
-
Crushed ice
-
Round-bottom flask, dropping funnel, magnetic stirrer, ice bath, Buchner funnel, filter paper
Step-by-Step Methodology:
-
Setup: Place a round-bottom flask containing concentrated H₂SO₄ (e.g., 60 mL) in an ice bath and cool to 0°C with magnetic stirring.
-
Substrate Addition: Once cooled, add 1-tetralone (e.g., 8.0 g, 54.7 mmol) to the cold sulfuric acid. Stir until fully dissolved.[6][8][10]
-
Nitrating Mixture Preparation: In a separate beaker, carefully dissolve potassium nitrate (e.g., 6.0 g, 59.3 mmol) in a smaller volume of concentrated H₂SO₄ (e.g., 18 mL). This should be done cautiously as it is an exothermic process. Allow this mixture to cool.
-
Nitration: Transfer the cooled nitrating mixture to a dropping funnel. Add it dropwise to the stirred 1-tetralone solution over 20-30 minutes. Crucially, monitor the internal temperature and maintain it at or below 15°C throughout the addition. [8][10]
-
Reaction Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 1 hour.[6][8]
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (e.g., 500-1000 g) in a large beaker with stirring. A precipitate will form.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Buchner funnel. Wash the filter cake thoroughly with several portions of cold distilled water to remove residual acid.[8]
-
Purification: Dry the crude product. For purification, recrystallize the solid from a 1:1 mixture of ethanol and water to yield 7-Nitro-1-tetralone as a light-yellow solid.[6][8] Typical yields are around 80%.[6][8][10]
-
Validation: Confirm the product identity and purity via melting point analysis (lit. 104-106°C)[8], and spectroscopic methods (¹H NMR, IR). The IR spectrum should show characteristic strong peaks for the ketone (C=O) around 1675 cm⁻¹ and for the nitro group (N-O) around 1500 cm⁻¹ and 1340 cm⁻¹.[6][8]
Section 3: Core Application Protocols
The synthetic value of 7-nitro-tetralone lies in its capacity for further transformation. The following protocols detail two fundamental reactions that unlock its potential as a building block.
Protocol 3.1: Catalytic Reduction of the Nitro Group
Causality: The conversion of the nitro group to a primary amine is arguably the most important transformation of this scaffold. Catalytic hydrogenation is a clean and efficient method to achieve this. A noble metal catalyst, typically Palladium on Carbon (Pd/C), facilitates the addition of hydrogen (H₂) across the nitrogen-oxygen bonds. The reaction is run under a positive pressure of H₂ to ensure sufficient hydrogen is available for the reduction. An acidic medium (e.g., HCl) can sometimes accelerate the reaction. The resulting 7-amino-1-tetralone is a versatile nucleophile, ready for a wide range of subsequent reactions.
Caption: General workflow for the reduction of a nitro group.
Materials:
-
7-Nitro-1-tetralone
-
Palladium on Carbon (Pd/C), 5% or 10%
-
Ethanol (EtOH) and/or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source and hydrogenation apparatus (e.g., Parr shaker)
-
Celite®
Step-by-Step Methodology:
-
Setup: To a hydrogenation vessel, add 7-Nitro-1-tetralone (e.g., 1.67 g, 8.7 mmol) and a suitable solvent system such as a 1:1 mixture of EtOAc/EtOH (e.g., 150 mL).[8]
-
Catalyst Addition: Carefully add 5% Pd/C catalyst (e.g., 500 mg) to the solution under an inert atmosphere (e.g., Nitrogen or Argon) if possible, to prevent the dry catalyst from becoming pyrophoric.
-
Hydrogenation: Seal the reaction vessel and connect it to the hydrogenation apparatus. Purge the vessel several times with H₂ gas to remove all air.
-
Reaction: Pressurize the vessel with H₂ (e.g., 60 psi) and stir the mixture vigorously for 16 hours or until hydrogen uptake ceases.[8] The reaction progress can be monitored by TLC by checking for the disappearance of the starting material.
-
Workup: Once the reaction is complete, carefully vent the H₂ pressure and purge the vessel with an inert gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with the reaction solvent (e.g., EtOH) to recover all the product. Caution: The Celite pad with the catalyst can be pyrophoric and should not be allowed to dry completely in the air. It should be quenched with water before disposal.
-
Isolation: Combine the filtrates and remove the solvent under reduced pressure (rotary evaporation). The resulting crude 7-amino-1-tetralone can be purified further if necessary (e.g., by chromatography or recrystallization).
Section 4: Application in Drug Discovery - A Conceptual Framework
The true power of the 7-nitro-tetralone scaffold is realized when it is incorporated into a drug discovery workflow. The transformation of the nitro group to an amine opens the door to creating vast libraries of compounds for screening.
Logical Progression: The 7-amino-tetralone intermediate is a key building block for synthesizing ligands for CNS targets like dopamine and serotonin receptors.[5] The primary amine can be readily acylated, sulfonated, or used in reductive amination or cross-coupling reactions to introduce diverse functionalities, enabling a systematic exploration of the structure-activity relationship (SAR).
Caption: Conceptual workflow in drug discovery.
This framework demonstrates how a simple starting material, through a series of validated and logical chemical steps, can be elaborated into a diverse set of potential drug candidates. The initial choice to incorporate a nitro group provides the strategic flexibility required for modern medicinal chemistry programs.
References
-
1 - SAFETY DATA SHEET. Thermo Fisher Scientific. [Link]
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Oriental Journal of Chemistry. [Link]
-
Tetralone Scaffolds and Their Potential Therapeutic Applications. ResearchGate. [Link]
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Editorial: Nitro Compounds as Versatile Building Blocks for the Synthesis of Pharmaceutically Relevant Substances. Frontiers in Chemistry via PMC. [Link]
-
Spectroscopic Investigation of 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c][6]thiazole] Crystal. Science Alert. [Link]
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Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. [Link]
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Tetralone synthesis. Organic Chemistry Portal. [Link]
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Research progress in pharmacological activities and structure-activity relationships of tetralone scaffolds as pharmacophore and fluorescent skeleton. PubMed. [Link]
-
Nitro-Group-Containing Drugs. PubMed. [Link]
-
Sourcing High-Quality 7-Methoxy-2-tetralone (CAS 4133-34-0) for Your Research Needs. NINGBO INNO PHARMCHEM CO.,LTD. [Link]
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Introduction: The Strategic Value of the 7-Nitro-2-tetralone Scaffold
An Application Guide to the Synthesis and Reaction Mechanisms of 7-Nitro-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
The tetralone framework, a fused bicyclic system combining an aromatic ring with a cyclohexanone, is a privileged scaffold in medicinal chemistry and natural product synthesis.[1] Its rigid structure serves as a versatile building block for a wide range of therapeutic agents, including antidepressants and antitumor alkaloids.[1] The introduction of a nitro group, particularly at the 7-position, dramatically enhances the synthetic utility of the tetralone core. The electron-withdrawing nature of the nitro group modifies the electronic properties of the aromatic ring and provides a synthetic handle for further transformations, most notably its reduction to a primary amine.
This guide focuses specifically on this compound (also known as 7-nitro-3,4-dihydronaphthalen-2(1H)-one). Unlike its more commonly cited isomer, 7-nitro-1-tetralone, the 2-tetralone variant offers a unique reactivity profile. The ketone at the C2 position provides two adjacent, enolizable α-carbons (C1 and C3), opening distinct pathways for functionalization compared to the C1-ketone isomer. This document provides a detailed exploration of the core reaction mechanisms associated with this compound, including its synthesis via electrophilic nitration and its subsequent functionalization through nitro group reduction and base-catalyzed condensation reactions.
Section 1: Synthesis of this compound via Electrophilic Aromatic Substitution
The primary route to this compound is the direct nitration of its parent, 2-tetralone (β-tetralone). This reaction is a classic example of electrophilic aromatic substitution (EAS), where the regiochemical outcome is dictated by the electronic influence of the substituents on the aromatic ring.
Mechanistic Rationale: Regioselectivity in 2-Tetralone Nitration
The 2-tetralone molecule contains two key directing groups: the carbonyl group of the cyclohexanone ring and the fused alkyl portion.
-
The Carbonyl Group: The ketone is a moderately deactivating group and a meta-director. It withdraws electron density from the aromatic ring through resonance and induction, making the ring less reactive towards electrophiles. Its directing effect favors substitution at the positions meta to the carbon atom attached to the ring (C4a), which are the C5 and C7 positions.
-
The Alkyl Group: The fused aliphatic ring acts as a weak activating group and is an ortho, para-director.
The combined influence of these groups favors substitution at the C7 position. The C5 position is sterically hindered by the adjacent aliphatic ring, making the C7 position the most electronically and sterically accessible site for the incoming electrophile (the nitronium ion, NO₂⁺). Therefore, the nitration of 2-tetralone is expected to yield this compound as the major product.
The active electrophile, the nitronium ion (NO₂⁺), is typically generated in situ from a mixture of concentrated nitric acid and a strong protic acid, most commonly sulfuric acid.
Protocol: Synthesis of this compound
This protocol is adapted from established methods for the nitration of 1-tetralone.[2][3] Researchers should exercise extreme caution when working with concentrated acids and nitrating mixtures.
Materials:
-
2-Tetralone
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Potassium Nitrate (KNO₃)
-
Crushed Ice
-
Distilled Water
-
Ethanol
Equipment:
-
Three-necked round-bottom flask
-
Magnetic stirrer and stir bar
-
Dropping funnel
-
Ice-salt bath
-
Thermometer
-
Büchner funnel and filter flask
Procedure:
-
Setup: Equip a three-necked flask with a magnetic stirrer, a thermometer, and a dropping funnel. Place the flask in an ice-salt bath to cool.
-
Acidification: Carefully add concentrated H₂SO₄ (e.g., 50 mL) to the flask and cool to 0°C with stirring.
-
Substrate Addition: Once the acid is cold, slowly add 2-tetralone (e.g., 0.05 mol) while maintaining the temperature below 10°C.
-
Nitrating Mixture Preparation: In a separate beaker, carefully dissolve potassium nitrate (KNO₃, 0.055 mol) in a small amount of concentrated H₂SO₄ (e.g., 15 mL). Cool this mixture in an ice bath.
-
Nitration: Slowly add the cold KNO₃/H₂SO₄ solution to the stirred 2-tetralone solution via the dropping funnel over 30-45 minutes. Crucial: Maintain the internal reaction temperature at or below 10°C throughout the addition. An exothermic reaction will occur, and careful control is necessary to prevent over-nitration and side product formation.
-
Reaction Completion: After the addition is complete, continue stirring the mixture in the ice bath for an additional 1-2 hours.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large volume of crushed ice (e.g., 500 g) in a large beaker with vigorous stirring. This will precipitate the crude product.
-
Isolation: Collect the solid precipitate by vacuum filtration using a Büchner funnel. Wash the solid thoroughly with cold distilled water until the washings are neutral (pH ~7).
-
Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture, to yield this compound as a solid.
Section 2: Key Reaction Mechanisms and Synthetic Applications
This compound is a versatile intermediate. Its reactivity can be broadly categorized by transformations involving the nitro group and those involving the ketone functionality.
Reduction of the Nitro Group: Synthesis of 7-Amino-2-tetralone
The conversion of the nitro group to a primary amine is one of the most valuable transformations in aromatic chemistry. It converts a strongly deactivating, meta-directing group into a strongly activating, ortho, para-director, opening up new avenues for electrophilic substitution. Furthermore, the resulting aniline derivative is a key precursor for the synthesis of heterocycles and other complex molecules.
Mechanism: Catalytic hydrogenation is a clean and efficient method for this reduction. The reaction occurs on the surface of a metal catalyst, typically palladium on carbon (Pd/C). The substrate (this compound) and molecular hydrogen (H₂) both adsorb onto the catalyst surface. The catalyst facilitates the cleavage of the H-H bond and the stepwise reduction of the nitro group to the amine, with nitroso and hydroxylamine intermediates.[4]
Protocol: Catalytic Hydrogenation to 7-Amino-2-tetralone This protocol is adapted from a procedure for the analogous 1-tetralone derivative.[2]
Materials:
-
This compound
-
Palladium on Carbon (Pd/C, 5% or 10%)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc)
-
Hydrogen (H₂) gas source (cylinder or balloon)
-
Celite®
Equipment:
-
Parr hydrogenation apparatus or a heavy-walled reaction flask
-
Magnetic stirrer and stir bar
-
Filtration apparatus
Procedure:
-
Charging the Vessel: In a suitable hydrogenation flask, dissolve this compound (e.g., 1.0 g) in a solvent like ethanol (e.g., 50 mL).
-
Catalyst Addition: Carefully add the Pd/C catalyst (e.g., 100 mg, 10% w/w) to the solution. Note: Pd/C can be pyrophoric; handle with care and preferably under an inert atmosphere (e.g., N₂ or Ar).
-
Hydrogenation: Secure the flask to a Parr shaker or set up for balloon hydrogenation. Purge the vessel with H₂ gas to replace the air. Pressurize the vessel with H₂ (e.g., 50-60 psi) or maintain a positive pressure with an H₂ balloon.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake. The reaction is typically complete within 4-16 hours.
-
Workup: Once the reaction is complete, carefully vent the H₂ pressure and purge the vessel with an inert gas like nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with a small amount of the reaction solvent (e.g., ethanol).
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure (rotary evaporation) to yield the crude 7-amino-2-tetralone, which can be purified further if necessary.
C1-Functionalization: The Claisen-Schmidt Condensation
The presence of α-hydrogens at the C1 and C3 positions makes the 2-tetralone scaffold amenable to base- or acid-catalyzed condensation reactions. The Claisen-Schmidt condensation, a type of crossed aldol condensation, involves the reaction of a ketone with an aromatic aldehyde that lacks α-hydrogens (e.g., benzaldehyde).[5] This reaction is a powerful tool for C-C bond formation and is widely used to synthesize chalcone-like molecules, which often possess significant biological activity.[6]
Mechanism: In a base-catalyzed Claisen-Schmidt condensation, a strong base (e.g., NaOH or KOH) deprotonates the α-carbon of the ketone (C1 is typically more reactive than C3 due to less steric hindrance) to form a nucleophilic enolate. This enolate then attacks the electrophilic carbonyl carbon of the aldehyde. The resulting alkoxide intermediate is protonated by the solvent (e.g., water or ethanol) to form a β-hydroxy ketone (an aldol adduct). This adduct readily undergoes dehydration (elimination of water) under the reaction conditions to yield a stable, conjugated α,β-unsaturated ketone.
Protocol: Synthesis of a 1-Benzylidene-7-nitro-2-tetralone Derivative
Materials:
-
This compound
-
Benzaldehyde (or other suitable aromatic aldehyde)
-
Sodium Hydroxide (NaOH)
-
Ethanol
-
Water
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Ice bath
Procedure:
-
Dissolution: In a round-bottom flask, dissolve this compound (e.g., 1.0 eq) and benzaldehyde (e.g., 1.1 eq) in ethanol.
-
Base Addition: Cool the solution in an ice bath. Slowly add an aqueous solution of NaOH (e.g., 10-20%) dropwise with vigorous stirring. A color change and/or precipitation of the product is often observed.
-
Reaction: Allow the reaction to stir at room temperature for several hours (e.g., 2-24 h). Monitor the reaction by TLC.
-
Isolation: Once the reaction is complete, pour the mixture into cold water or dilute acid to neutralize the base and precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be purified by recrystallization from a suitable solvent like ethanol.
Section 3: Data Summary and Characterization
Precise experimental data for this compound is not widely published. The following table summarizes its basic properties and provides predicted spectroscopic data based on the analysis of its functional groups and structural analogues.[7][8]
| Property | Value / Predicted Data | Justification |
| Molecular Formula | C₁₀H₉NO₃ | - |
| Molar Mass | 191.18 g/mol | - |
| Appearance | Yellow to orange solid | Typical for nitroaromatic compounds.[9] |
| IR Spectroscopy | ~3100-3000 cm⁻¹ (Ar C-H)~2950-2850 cm⁻¹ (Alkyl C-H)~1715 cm⁻¹ (C=O, strong) ~1600, 1480 cm⁻¹ (Ar C=C)~1530, 1350 cm⁻¹ (NO₂, strong) | Characteristic vibrational frequencies for aromatic, alkyl, ketone, and nitro functional groups.[7] |
| ¹H NMR | δ ~8.3-7.8 ppm (3H, m, Ar-H)δ ~3.6 ppm (2H, s, -CH₂-CO-)δ ~3.1 ppm (2H, t, Ar-CH₂-)δ ~2.6 ppm (2H, t, -CH₂-CH₂-Ar) | Aromatic protons are deshielded by the nitro group. The C1 methylene protons are a singlet adjacent to the carbonyl. The C3 and C4 protons would appear as coupled triplets. |
| ¹³C NMR | δ ~205 ppm (C=O) δ ~150-120 ppm (6C, Ar-C)δ ~45 ppm (C1)δ ~35 ppm (C3)δ ~28 ppm (C4) | The carbonyl carbon is highly deshielded. Aromatic carbons appear in the typical region, with the carbon attached to the NO₂ group being significantly shifted. Aliphatic carbons appear in the upfield region.[10] |
Conclusion
This compound is a synthetically valuable intermediate whose chemistry is governed by the interplay between its nitro and ketone functionalities. The regioselective synthesis via electrophilic nitration of 2-tetralone is a robust and predictable process. Subsequent transformations, such as the reduction of the nitro group to form 7-amino-2-tetralone or the Claisen-Schmidt condensation at the C1 position, provide access to a diverse array of complex molecules. The protocols and mechanistic insights provided in this guide offer a foundational framework for researchers to exploit the unique reactivity of this scaffold in drug discovery and synthetic chemistry programs.
References
- Ferry, et al. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones.
-
ResearchGate. (n.d.). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones under a Creative Commons Attribution-NonCommercial-ShareAlike 4.0 International License. Retrieved from [Link]
-
Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]
-
Wikipedia. (n.d.). Claisen–Schmidt condensation. Retrieved from [Link]
- Pretsch, E., Bühlmann, P., & Affolter, C. (2000). Structure Determination of Organic Compounds.
-
Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]
-
Gray, A. D., & Smyth, T. P. (2001). Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. Journal of Organic Chemistry, 66(21), 7113-7. Retrieved from [Link]
-
ResearchGate. (n.d.). Claisen–Schmidt condensation employed for the synthesis of chalcones. Retrieved from [Link]
-
The Journal of Organic Chemistry. (2023). A Diastereoselective Assembly of Tetralone Derivatives via a Tandem Michael Reaction and ipso-Substitution of the Nitro Group. Retrieved from [Link]
-
Organic Syntheses. (n.d.). β-TETRALONE. Retrieved from [Link]
- Metin, B. (n.d.). Basic 1H- and 13C-NMR Spectroscopy. Book.
-
Organic Chemistry Portal. (n.d.). Amine synthesis by nitro compound reduction. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Claisen-Schmidt condensation – Knowledge and References. Retrieved from [Link]
- A-Level Chemistry. (n.d.). compared using 13C nmr spectroscopy.
-
ResearchGate. (n.d.). Proposed mechanism for the formation of 7 a' and 11. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Claisen Condensation. Retrieved from [Link]
- The Royal Society of Chemistry. (2018). VII. 1H and 13C NMR Spectral Copies. Journal Supplement.
- Google Patents. (n.d.). US20100160682A1 - Process for synthesis of amino-methyl tetralin derivatives.
-
The Organic Chemistry Tutor. (2018). Claisen Condensation Reaction Mechanism. YouTube. Retrieved from [Link]
- Arkat USA. (2009). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC.
-
ResearchGate. (2025). How to Read and Interpret 1H-NMR and 13C-NMR Spectrums. Retrieved from [Link]
-
MDPI. (2021). Redox Conversions of 5-Methyl-6-nitro-7-oxo-4,7-dihydro-1,2,4triazolo[1,5-a]pyrimidinide L-Arginine Monohydrate as a Promising Antiviral Drug. Retrieved from [Link]
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Topic: Advanced Purification Strategies for 7-Nitro-2-tetralone
An Application Note and Protocol Guide from the Office of the Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Abstract
7-Nitro-2-tetralone is a key intermediate in synthetic organic chemistry, particularly in the development of novel pharmaceutical agents. Its purity is paramount, as even minor impurities can significantly impact the yield, stereoselectivity, and biological activity of subsequent products. This document provides a comprehensive guide to the purification of this compound, moving beyond simple procedural lists to explain the underlying chemical principles that govern each step. We present detailed, field-proven protocols for recrystallization and column chromatography, designed to empower researchers to achieve the highest levels of purity. This guide is structured to serve as a self-validating system, enabling scientists to adapt and troubleshoot these methods for their specific experimental context.
Compound Profile and Purification Imperatives
Before selecting a purification strategy, it is essential to understand the physicochemical properties of this compound and the nature of the impurities likely to be present.
Physicochemical Properties
The structure of this compound, featuring a ketone and a nitro group, defines it as a moderately polar molecule. This polarity is the primary lever we will use for its separation and purification.
| Property | Value | Significance for Purification |
| Molecular Formula | C₁₀H₉NO₃ | - |
| Molar Mass | 191.18 g/mol | Used for calculating yields and molar equivalents. |
| Appearance | Yellow to orange solid | Color can be an initial, though not definitive, indicator of purity. |
| Melting Point | ~105 °C (for 7-Nitro-1-tetralone isomer)[1] | A sharp melting point range close to the literature value is a key indicator of high purity. |
| Solubility | Soluble in many organic solvents | This property is central to both recrystallization and chromatography. |
| CAS Number | 122520-12-1 | Unique identifier for the target compound. |
Common Impurities in Synthesis
The primary route to this compound is the nitration of 2-tetralone. This reaction is seldom perfectly selective and can generate several impurities that must be removed:
-
Positional Isomers: The nitration of the aromatic ring can also produce other isomers, such as 5-Nitro-2-tetralone or 6-Nitro-2-tetralone. These isomers often have very similar polarities, making them the most challenging impurities to remove.
-
Unreacted Starting Material: Incomplete nitration will leave residual 2-tetralone in the crude product.
-
Di-nitrated Byproducts: Over-nitration can lead to the formation of dinitro-tetralone species.
-
Acidic Residues: Residual nitrating acids (e.g., nitric acid, sulfuric acid) must be quenched and removed during the workup, but traces may persist.
Strategic Approach to Purification
The choice between recrystallization and chromatography depends on the impurity profile and the desired scale of purification.
Caption: Decision workflow for selecting the optimal purification method.
-
Recrystallization is the method of choice for removing small amounts of impurities from a solid that is already relatively pure (>85%). It is fast, economical, and highly scalable.
-
Column Chromatography is essential when the crude product is a complex mixture or when separating compounds with very similar properties, such as positional isomers.[2]
Protocol 1: Recrystallization
Recrystallization purifies compounds based on differences in solubility.[3] The ideal solvent will dissolve the target compound sparingly at room temperature but extensively at its boiling point, while impurities remain either insoluble or highly soluble at all temperatures.
Solvent System Selection
A two-solvent system is often effective for moderately polar compounds like this compound. This involves a "solvent" in which the compound is soluble and an "anti-solvent" in which it is insoluble. The two solvents must be miscible.[4]
| Recommended Solvent Systems (Starting Points) |
| System 1: Ethanol (Solvent) / Water (Anti-solvent) |
| System 2: Ethyl Acetate (Solvent) / Hexanes (Anti-solvent) |
| System 3: Acetone (Solvent) / Hexanes (Anti-solvent) |
Step-by-Step Protocol (Two-Solvent System)
-
Dissolution: Place the crude this compound (e.g., 1.0 g) in an Erlenmeyer flask. Heat the primary solvent (e.g., ethanol) in a separate beaker. Add the minimum amount of the hot solvent dropwise to the crude material while heating and swirling until the solid just dissolves.
-
Causality: Using the minimum volume of hot solvent is critical to ensure the solution is saturated upon cooling, which is necessary for crystallization to occur. Adding too much solvent will prevent or significantly reduce product recovery.[4]
-
-
Hot Filtration (Optional): If insoluble impurities are observed in the hot solution, perform a hot gravity filtration through a fluted filter paper into a pre-warmed flask to remove them.
-
Causality: This step prevents insoluble impurities from being incorporated into the final crystals. Pre-warming the apparatus prevents premature crystallization of the product in the funnel.
-
-
Addition of Anti-solvent: While the solution is still hot, add the anti-solvent (e.g., water) dropwise with swirling until a faint, persistent cloudiness (turbidity) appears. This indicates the point of saturation.
-
Re-clarification: Add one or two drops of the hot primary solvent to just re-dissolve the precipitate, rendering the solution clear again.[4]
-
Causality: This ensures that crystallization begins from a perfectly saturated solution, promoting the growth of well-defined, pure crystals rather than rapid, amorphous precipitation.
-
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Do not disturb the flask during this period.
-
Causality: Slow cooling is the most critical step for achieving high purity. It allows for the methodical formation of a crystal lattice, which selectively incorporates the target molecule while excluding impurities. Rapid cooling traps impurities.[4]
-
-
Ice Bath Cooling: Once the flask has reached room temperature and crystal formation appears complete, place it in an ice-water bath for at least 30 minutes to maximize the yield.
-
Causality: The solubility of the product decreases further at lower temperatures, causing more of it to crystallize out of the solution.
-
-
Collection and Washing: Collect the crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold anti-solvent or a cold mixture of the solvent/anti-solvent.
-
Causality: The wash step removes any residual mother liquor containing dissolved impurities from the surface of the crystals. Using a cold solvent minimizes the loss of the desired product.
-
-
Drying: Allow the crystals to air-dry on the filter paper or transfer them to a watch glass to dry completely.
Protocol 2: Flash Column Chromatography
This technique separates compounds based on their differential adsorption to a solid stationary phase (silica gel) and solubility in a liquid mobile phase that flows through it.[1][2]
Pre-analysis: Thin-Layer Chromatography (TLC)
Before running a column, it is mandatory to develop a suitable solvent system using TLC. The goal is to find a mobile phase composition that gives the target compound a Retention Factor (Rf) of 0.25 - 0.35 .
-
Stationary Phase: Silica gel 60 F₂₅₄ TLC plates
-
Mobile Phase Screening: Start with a non-polar mixture and increase polarity. A common system is Ethyl Acetate (EtOAc) in Hexanes.
| % EtOAc in Hexanes | Observation |
| 10% | Spot remains at the baseline (Rf ~ 0). |
| 20% | Spot moves to Rf ~ 0.3. Good starting point. |
| 40% | Spot moves near the solvent front (Rf > 0.7). |
Step-by-Step Protocol
Caption: Step-by-step workflow for flash column chromatography.
-
Column Packing: Select a column of appropriate size. Prepare a slurry of silica gel (mesh 230-400) in the chosen mobile phase (e.g., 20% EtOAc/Hexanes). Pour the slurry into the column and allow it to pack under gravity or light pressure, ensuring no air bubbles are trapped. Drain the excess solvent until it is level with the top of the silica bed.[5]
-
Sample Loading (Dry Loading): Dissolve the crude product in a minimal amount of a volatile solvent like dichloromethane (DCM). Add a small amount of silica gel to this solution and evaporate the solvent completely to get a dry, free-flowing powder of the crude product adsorbed onto the silica. Carefully add this powder to the top of the packed column.
-
Causality: Dry loading ensures that the sample is applied to the column as a very narrow, concentrated band. This is crucial for achieving good separation. Applying the sample in a large volume of solvent would cause the initial band to be too wide, leading to poor resolution.
-
-
Elution: Gently add the mobile phase to the column, taking care not to disturb the top layer. Apply pressure (using a pump or inert gas) to force the solvent through the column at a steady rate.
-
Fraction Collection: Collect the eluent in a series of numbered test tubes or flasks. The volume of each fraction should be consistent.
-
Monitoring: Analyze the collected fractions using TLC to determine which ones contain the pure product. Spot several fractions per TLC plate alongside a sample of the starting material.
-
Combine and Evaporate: Combine the fractions that contain only the pure this compound. Remove the solvent using a rotary evaporator to yield the purified solid.
Verification of Purity
After purification, the purity of the final product must be rigorously confirmed.
-
Thin-Layer Chromatography (TLC): The purified product should appear as a single, well-defined spot on the TLC plate, with an Rf value that matches the one determined previously. There should be no visible spots corresponding to impurities.
-
Melting Point Analysis: A highly pure crystalline solid will have a sharp melting point range (typically < 2 °C). A broad or depressed melting range indicates the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): For quantitative analysis, HPLC is the gold standard. A pure sample will show a single major peak in the chromatogram.[6]
References
-
Wikipedia contributors. (2023). Column chromatography. In Wikipedia, The Free Encyclopedia. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. Column Chromatography. Retrieved from [Link]
-
UCLA Chemistry and Biochemistry. Recrystallization - Single Solvent. Retrieved from [Link]
-
Mettler Toledo. Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Waters Corporation. HPLC Column Performance. Retrieved from [Link]
-
ChemBK. This compound. Retrieved from [Link]
-
ARKAT USA, Inc. An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. ARKIVOC 2009 (xi) 228-234. Retrieved from [Link]
-
University of Groningen. Chemical/Laboratory Techniques: Column Chromatography. YouTube. Retrieved from [Link]
Sources
Application Note: 7-Nitro-2-tetralone as a Versatile Precursor for the Synthesis of Bioactive Aminotetralin Derivatives
Abstract
The 2-aminotetralin scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive molecules with applications in central nervous system (CNS) disorders, oncology, and infectious diseases. Its rigid framework allows for precise positioning of functional groups, making it an ideal template for designing selective receptor ligands. This application note details the utility of 7-nitro-2-tetralone as a key precursor to this important scaffold. We present a proposed synthetic route to access this versatile building block, followed by validated, step-by-step protocols for its conversion into the crucial 7-amino-2-tetralone intermediate. Finally, we provide a detailed protocol for the derivatization of this intermediate into N-substituted 2-aminotetralins, a class of compounds with known pharmacological activity.
Introduction: The Significance of the 2-Aminotetralin Scaffold
The tetralone framework is a foundational structural motif in a multitude of pharmacologically active compounds.[1] Specifically, the 2-aminotetralin core is of high interest to drug development professionals due to its presence in molecules targeting a wide array of biological endpoints. Derivatives have been developed as potent and selective ligands for adrenergic, dopaminergic, and serotonergic receptors, making them relevant for treating neuropsychiatric and cardiovascular disorders.[2][3][4]
The strategic placement of a nitro group at the 7-position of the 2-tetralone core provides a versatile chemical handle. The nitro group can be readily reduced to a primary amine, which then serves as a nucleophilic site for a vast range of synthetic transformations, enabling the construction of diverse compound libraries for structure-activity relationship (SAR) studies. This note provides researchers with the necessary protocols to leverage this compound for the synthesis of novel bioactive candidates.
Synthesis of the Key Precursor: this compound
While this compound is a commercially available intermediate, its direct synthesis from 2-tetralone is not well-documented in peer-reviewed literature, likely due to challenges in controlling regioselectivity during nitration. In contrast, the synthesis of the isomeric 7-nitro-1-tetralone is a well-established procedure.[5][6]
For researchers wishing to prepare the title compound, we propose a plausible and chemically sound four-step synthetic sequence starting from the readily accessible 7-nitro-1-tetralone. This proposed route is based on analogous transformations reported for converting 6-bromo-1-tetralone to 6-bromo-2-tetralone.[7]
Workflow for Proposed Synthesis of this compound
Caption: Proposed synthetic route from 7-nitro-1-tetralone.
This sequence involves:
-
Reduction of the ketone to a secondary alcohol.
-
Dehydration to form an alkene.
-
Epoxidation of the alkene.
-
Lewis acid-catalyzed rearrangement of the epoxide to yield the desired 2-tetralone.
This approach circumvents the challenges of direct nitration and leverages a robust, reported chemical pathway.
Core Protocol I: Reduction to 7-Amino-2-tetralone
The conversion of the nitro group to a primary amine is the pivotal step in unlocking the synthetic potential of the precursor. Catalytic hydrogenation is the method of choice for this transformation due to its high efficiency and clean reaction profile, typically affording the product in high yield and purity.
Rationale for Method Selection
Catalytic hydrogenation using Palladium on carbon (Pd/C) is a widely used and reliable method for the reduction of aromatic nitro groups. The reaction proceeds under relatively mild conditions and the only byproduct is water, simplifying product isolation. Alternative methods, such as using metals like tin (Sn) or iron (Fe) in acidic media, are also effective but can require more rigorous purification to remove metal salts.
| Parameter | Catalytic Hydrogenation (H₂/Pd/C) | Metal Reduction (e.g., SnCl₂, HCl) |
| Typical Yield | >90% | 75-90% |
| Purity | High (Filtration removes catalyst) | Moderate (Requires extensive workup) |
| Byproducts | Water | Metal salts |
| Safety | Requires handling of H₂ gas and potentially pyrophoric catalyst | Involves strong acids and metal waste |
| Chemoselectivity | Can reduce other functional groups (e.g., alkenes, benzylic ethers) | Generally more chemoselective for the nitro group |
Detailed Experimental Protocol: Catalytic Hydrogenation
This protocol is adapted from established procedures for the reduction of the analogous 7-nitro-1-tetralone.[5]
Materials:
-
This compound (1.0 eq)
-
Palladium on Carbon (10% Pd, ~5 mol%)
-
Ethanol (EtOH) or Ethyl Acetate (EtOAc), reagent grade
-
Hydrogen (H₂) gas supply
-
Parr hydrogenator or similar hydrogenation apparatus
-
Celite® for filtration
Procedure:
-
Vessel Preparation: To a suitable high-pressure reaction vessel (e.g., a Parr shaker bottle), add this compound (e.g., 5.0 g, 26.1 mmol).
-
Solvent Addition: Add ethanol (e.g., 100 mL) to dissolve the starting material.
-
Catalyst Addition: Under an inert atmosphere (e.g., nitrogen or argon), carefully add the 10% Pd/C catalyst (e.g., 700 mg). Causality Note: Adding the catalyst under an inert atmosphere is a critical safety step to prevent the dry, highly active catalyst from coming into contact with flammable solvent vapors in the presence of air, which could cause a fire.
-
Hydrogenation: Securely attach the vessel to the hydrogenation apparatus. Purge the vessel 3-5 times with nitrogen gas to remove all oxygen, then purge 3-5 times with hydrogen gas.
-
Reaction: Pressurize the vessel with hydrogen gas to the desired pressure (typically 40-60 psi) and begin vigorous agitation (shaking or stirring).
-
Monitoring: The reaction is exothermic and progress can be monitored by the cessation of hydrogen uptake. Alternatively, the reaction can be monitored by Thin Layer Chromatography (TLC) or LC-MS by carefully depressurizing, taking an aliquot, and analyzing for the disappearance of the starting material.
-
Workup: Once the reaction is complete (typically 4-16 hours), cease agitation and carefully vent the hydrogen gas. Purge the vessel 3-5 times with nitrogen gas.
-
Filtration: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the pad thoroughly with ethanol (2 x 25 mL). Causality Note: The Celite pad prevents fine catalyst particles from passing through the filter paper. The used catalyst on the pad should not be allowed to dry completely in the open air as it can be pyrophoric; it should be quenched carefully with water.
-
Isolation: Concentrate the filtrate under reduced pressure to yield 7-amino-2-tetralone, which can be used directly or purified further by recrystallization or column chromatography if necessary.
Application Protocol: Synthesis of Bioactive N-Substituted Derivatives
With 7-amino-2-tetralone in hand, researchers can access a wide variety of bioactive derivatives. The following protocol describes a representative N-alkylation via reductive amination, a cornerstone reaction in medicinal chemistry for forming C-N bonds.[2][3]
Overall Workflow
Caption: General workflow for N-alkylation.
Detailed Experimental Protocol: Reductive Amination
Materials:
-
7-Amino-2-tetralone (1.0 eq)
-
An appropriate aldehyde or ketone (1.1 eq)
-
Sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE), anhydrous
-
Acetic Acid (catalytic amount, optional)
Procedure:
-
Reaction Setup: To a round-bottom flask under a nitrogen atmosphere, add 7-amino-2-tetralone (e.g., 1.0 g, 6.2 mmol) and anhydrous DCM (30 mL).
-
Aldehyde/Ketone Addition: Add the desired aldehyde or ketone (e.g., 6.8 mmol). If desired, add a catalytic amount of glacial acetic acid (1-2 drops) to facilitate imine formation. Stir the mixture at room temperature for 30-60 minutes.
-
Reductant Addition: In a single portion, add sodium triacetoxyborohydride (e.g., 2.0 g, 9.3 mmol). Causality Note: NaBH(OAc)₃ is a mild and selective reducing agent that is particularly effective for reducing iminium ions in the presence of the starting aldehyde/ketone. It is less water-sensitive than other hydrides like NaBH₃CN, making the reaction more convenient to run.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by TLC or LC-MS until the starting amine is consumed (typically 2-24 hours).
-
Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Stir vigorously until gas evolution ceases.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with DCM (2 x 25 mL).
-
Washing and Drying: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to afford the desired N-substituted 7-amino-2-tetralin derivative.
Conclusion
This compound is a strategically important precursor for accessing the valuable 2-aminotetralin scaffold. While its direct synthesis presents challenges, plausible multi-step routes from related isomers can provide access. Once obtained, the title compound can be efficiently converted to 7-amino-2-tetralone via clean and high-yielding catalytic hydrogenation. This key amine intermediate is readily derivatized using robust and reliable methodologies such as reductive amination, opening the door to a vast chemical space of potential drug candidates. The protocols provided herein offer researchers a validated pathway to synthesize and explore novel bioactive molecules based on this privileged structural framework.
References
- Google Patents. (2010). CN101863769A - Synthesis method of 2-tetralone derivative.
-
Semantic Scholar. (2004). Synthetic approaches to 2-tetralones. Retrieved January 13, 2026, from [Link]
-
Wikipedia. (n.d.). 2-Tetralone. Retrieved January 13, 2026, from [Link]
- Google Patents. (2015). CN104591988A - Method for synthesizing 6-bromo-2-tetralone.
-
National Center for Biotechnology Information. (2013). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. PMC. Retrieved January 13, 2026, from [Link]
-
ACS Publications. (2013). Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors. ACS Chemical Neuroscience. Retrieved January 13, 2026, from [Link]
-
Material Science Research India. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. Retrieved January 13, 2026, from [Link]
-
ResearchGate. (n.d.). Figure 2. Our strategy for the synthesis of chiral 2-aminotetralin. Retrieved January 13, 2026, from [Link]
- Google Patents. (1988). US4722933A - Substituted 2-aminotetralins.
-
ResearchGate. (n.d.). Synthesis of the α‐tetralone 10. Retrieved January 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). This compound. PubChem. Retrieved January 13, 2026, from [Link]
-
National Center for Biotechnology Information. (n.d.). 7-Nitro-1-tetralone. PubChem. Retrieved January 13, 2026, from [Link]
-
Organic Syntheses. (n.d.). 5-nitro-2,3-dihydro-1,4-phthalazinedione. Retrieved January 13, 2026, from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Conformationally Selective 2-Aminotetralin Ligands Targeting the alpha2A- and alpha2C-Adrenergic Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. US4722933A - Substituted 2-aminotetralins - Google Patents [patents.google.com]
- 5. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 6. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 7. CN104591988A - Method for synthesizing 6-bromo-2-tetralone - Google Patents [patents.google.com]
Application Notes and Protocols for the Derivatization of 7-Nitro-2-tetralone for Biological Studies
Introduction: The 7-Nitro-2-tetralone Scaffold as a Privileged Structure in Medicinal Chemistry
The tetralone core, a bicyclic structure consisting of a fused benzene and cyclohexanone ring, represents a "privileged scaffold" in medicinal chemistry. Its rigid, yet three-dimensional, framework has been successfully exploited to develop a wide range of therapeutic agents targeting diverse biological endpoints, from central nervous system disorders to cancer.[1][2] The introduction of a nitro group at the 7-position of the 2-tetralone core dramatically influences its electronic properties and metabolic potential, making this compound an intriguing starting material for the synthesis of novel bioactive compounds.
The strongly electron-withdrawing nature of the nitro group can enhance the interaction of the molecule with biological targets and modulate its pharmacokinetic profile.[3][4] Furthermore, the nitro group can be a pharmacophore in its own right or serve as a synthetic handle for further chemical modifications. In biological systems, nitroaromatic compounds can undergo bioreduction to form reactive intermediates that may exhibit selective toxicity towards cancer cells or microorganisms.[5][6] This unique combination of a proven scaffold and a versatile functional group makes this compound a valuable building block for generating compound libraries for biological screening.
This guide provides detailed protocols for the derivatization of this compound and outlines strategies for the biological evaluation of the resulting novel chemical entities.
Procurement or Synthesis of the Starting Material: this compound
For researchers embarking on derivatization campaigns, this compound (CAS No. 122520-12-1) is commercially available from several chemical suppliers. This provides a direct and efficient route to obtaining the necessary starting material.
For laboratories preferring to synthesize the starting material, a common approach involves the nitration of 2-tetralone. However, direct nitration of 2-tetralone can lead to a mixture of isomers. A more controlled synthesis can be adapted from the procedures for the analogous 7-Nitro-1-tetralone.[7] A potential synthetic route is outlined below.
Protocol 1: Synthesis of this compound (Adapted from 1-Tetralone Synthesis)
This protocol is a proposed adaptation and requires optimization. It is based on established methods for the synthesis of related compounds.
Reaction Scheme:
Sources
- 1. nbinno.com [nbinno.com]
- 2. Tetralone Scaffolds and Their Potential Therapeutic Applications: Ingenta Connect [ingentaconnect.com]
- 3. The Diverse Biological Activity of Recently Synthesized Nitro Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Diverse Biological Activity of Recently Synthesized Nitro Compounds [ouci.dntb.gov.ua]
- 5. Nitroaromatic Antibiotics as Nitrogen Oxide Sources - PMC [pmc.ncbi.nlm.nih.gov]
- 6. scielo.br [scielo.br]
- 7. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
Troubleshooting & Optimization
Technical Support Center: 7-Nitro-2-tetralone Synthesis
Welcome to the technical support center for the synthesis of 7-Nitro-2-tetralone. This guide is designed for researchers, chemists, and drug development professionals who are working with this important synthetic intermediate. Here, we address common challenges encountered during its preparation, providing in-depth, experience-driven advice in a direct question-and-answer format. Our goal is to explain the causality behind experimental choices, ensuring that each protocol is a self-validating system for achieving reliable and reproducible results.
Section 1: Synthesis Strategy and Core Concepts
The synthesis of this compound is a multi-step process that requires careful control over reaction conditions to achieve good yields and high purity. The most common synthetic pathway involves two key transformations: the creation of the 2-tetralone core, followed by the regioselective nitration of the aromatic ring.
Primary Synthetic Pathways
There are two primary strategies to consider for arriving at the final product:
-
Route A: Direct Nitration. This approach begins with the synthesis of 2-tetralone, typically via an intramolecular Friedel-Crafts acylation of a suitable precursor like γ-phenylbutyric acid, followed by direct nitration of the 2-tetralone core. This is often the most direct route but presents challenges in controlling the position of the nitro group (regioselectivity).
-
Route B: Intramolecular Acylation of a Nitro-Precursor. This alternative route involves nitrating the starting material (e.g., γ-phenylbutyric acid to form 4-(4-nitrophenyl)butanoic acid) before performing the intramolecular Friedel-Crafts cyclization to form the tetralone ring. This method can offer excellent control over regioselectivity but may result in lower yields during the cyclization step due to the deactivating effect of the nitro group.[1]
Caption: Primary synthetic routes to this compound.
Section 2: Troubleshooting the Synthesis of the 2-Tetralone Precursor
The quality of your starting 2-tetralone is critical for a successful nitration. Most issues at this stage arise from the intramolecular Friedel-Crafts acylation.
FAQ 1: My synthesis of 2-tetralone from γ-phenylbutyric acid is giving a low yield. What are the most common causes?
Low yields in this cyclization are a frequent issue and can almost always be traced back to one of four areas: catalyst activity, reaction conditions, reagent purity, or work-up procedure.
Causality and Solutions:
-
Inactive Lewis Acid Catalyst: The most common catalyst, aluminum chloride (AlCl₃), is extremely sensitive to moisture.[2][3] Any water in your solvent, glassware, or reagents will hydrolyze and deactivate the AlCl₃, halting the reaction.
-
Solution: Ensure all glassware is oven-dried immediately before use. Use a freshly opened bottle of anhydrous AlCl₃ or purify it if necessary. Employ anhydrous solvents, such as dry carbon disulfide or nitrobenzene.
-
-
Insufficient Catalyst Stoichiometry: Friedel-Crafts acylation is not truly catalytic in the traditional sense. The product, 2-tetralone, is a ketone that forms a stable complex with AlCl₃. This complexation effectively removes the Lewis acid from the reaction cycle.
-
Solution: A stoichiometric amount (at least 1.1 to 1.2 equivalents) of AlCl₃ is required to drive the reaction to completion.[2] Using a merely "catalytic" amount will result in poor conversion.
-
-
Incomplete Acid Chloride Formation: If your protocol involves converting γ-phenylbutyric acid to its acid chloride using thionyl chloride (SOCl₂) first, any remaining starting acid will not cyclize under Friedel-Crafts conditions.
-
Sub-optimal Temperature: While the initial addition of AlCl₃ should be done at a low temperature (e.g., in an ice bath) to control the exothermic reaction, the cyclization itself may require gentle heating to overcome the activation energy.[2][4]
-
Solution: After the initial vigorous reaction subsides, allow the mixture to warm to room temperature and then heat gently (e.g., 40-50 °C) for a defined period to ensure the reaction goes to completion. Monitor progress using Thin Layer Chromatography (TLC).
-
Caption: Troubleshooting flowchart for low yields in 2-tetralone synthesis.
Section 3: Troubleshooting the Direct Nitration of 2-Tetralone
This step is where the most significant challenges in selectivity and purity arise. Controlling the powerful nitration reaction is key to obtaining the desired 7-nitro isomer.
FAQ 2: My nitration of 2-tetralone is yielding a mixture of isomers. How can I improve selectivity for this compound?
This is the most common problem and is rooted in the principles of electrophilic aromatic substitution. The 2-tetralone ring has competing directing effects: the carbonyl group is electron-withdrawing and meta-directing, while the fused alkyl ring is electron-donating and ortho, para-directing. The 7-position is para to the activating alkyl portion, making it a favorable, but not exclusive, site for nitration.
Causality and Solutions:
-
Reaction Temperature: Temperature is the most critical factor influencing regioselectivity. Higher temperatures provide more energy for the electrophile (nitronium ion, NO₂⁺) to overcome the activation barriers for substitution at other positions, leading to a mixture of isomers.
-
Choice of Nitrating Agent: The reactivity of the nitrating system can significantly impact the isomer distribution.
-
Solution: While the standard mixed acid (HNO₃/H₂SO₄) is common, other reagents can offer different selectivity profiles. Using potassium nitrate (KNO₃) in concentrated sulfuric acid is a well-documented method that provides good yields of the 7-nitro isomer.[5] Fuming nitric acid has also been used successfully.[1] Avoid using alcohols as solvents, as they have been found to be detrimental to the product.[1]
-
| Nitrating Agent | Typical Conditions | Key Outcome/Observation | Reference |
| HNO₃ / H₂SO₄ | Dropwise addition at ≤ 0 °C | The standard method, but can lead to isomer mixtures if not carefully controlled.[1] | [1] |
| KNO₃ / H₂SO₄ | Slow addition of substrate to mixture at 0-15 °C | Often provides cleaner reaction and good yield of the 7-nitro isomer.[5] | [5] |
| Fuming HNO₃ | Slow addition to substrate at < 8 °C | Reported to give 7-nitro-1-tetralone as the exclusive product in some cases.[1] | [1] |
| NH₄NO₃ / TFAA | -15 to 0 °C | A milder alternative that can produce the 7-nitro isomer.[1] | [1] |
FAQ 3: The reaction mixture turned dark brown or black, and I isolated a tarry, impure product. What happened?
This indicates significant side reactions, primarily oxidation and/or a runaway reaction.
Causality and Solutions:
-
Oxidation: Concentrated nitric acid is a powerful oxidizing agent.[6] The benzylic protons on the 2-tetralone ring are particularly susceptible to oxidation, especially at elevated temperatures. This leads to the formation of complex, colored byproducts and tar.
-
Solution: The paramount solution is rigorous temperature control. Perform the reaction at the lowest feasible temperature (e.g., -5 to 0 °C). Ensure the nitrating agent is added very slowly and sub-surface to dissipate heat effectively.
-
-
Runaway Reaction: Nitration is a highly exothermic process. If the rate of addition of the nitrating agent is too fast or the cooling is inefficient, the temperature can rise uncontrollably, leading to rapid decomposition and polymerization of the starting material and product.
-
Solution: Always add the nitrating agent dropwise to the solution of 2-tetralone in acid, never the other way around. Use a flask that is large enough to handle the reaction volume and ensure efficient stirring and cooling.
-
FAQ 4: I'm having trouble isolating my product after quenching the reaction with ice/water. It forms an oil or remains in solution.
Work-up procedures for nitration reactions must be handled carefully to ensure efficient product recovery.
Causality and Solutions:
-
Oiling Out: The crude product may have a melting point near room temperature or be contaminated with impurities that depress its melting point, causing it to separate as an oil instead of a solid when poured into water.
-
Solution: After pouring the reaction mixture onto a large amount of crushed ice, stir the resulting slurry vigorously for 30 minutes to an hour.[5] Sometimes, allowing the gummy paste to stand overnight will induce hardening.[1] If it remains an oil, proceed with extraction using a suitable organic solvent like dichloromethane (DCM) or ethyl acetate (EtOAc).
-
-
Product Solubility: The nitrated product may have some solubility in the acidic aqueous work-up solution, leading to loss of yield.
-
Solution: After filtering the initial precipitate (if any), thoroughly extract the aqueous filtrate with multiple portions of an organic solvent (e.g., 3 x 50 mL of EtOAc). Combine these extracts with the dissolved primary product for subsequent purification.
-
Section 4: Purification and Characterization
FAQ 5: What is the best way to purify the crude this compound?
A two-step approach of recrystallization followed by column chromatography if necessary is generally effective.
-
Recrystallization: This is the most efficient method for removing the bulk of impurities.
-
Recommended Solvent System: A mixture of ethanol and water is reported to be effective.[5] Dissolve the crude solid in a minimum amount of hot ethanol and then add water dropwise until the solution becomes cloudy. Reheat to clarify and then allow to cool slowly to induce crystallization.
-
-
Column Chromatography: If recrystallization does not remove isomeric impurities or colored byproducts, silica gel chromatography is necessary.
-
Recommended Eluent System: A gradient of ethyl acetate in petroleum ether or hexane is a good starting point. A common system is 20% ethyl acetate in petroleum ether.[5] Monitor the fractions by TLC to isolate the pure product.
-
FAQ 6: What are the key ¹H NMR signals to confirm the identity of this compound?
Confirming the structure and regiochemistry is crucial. While I cannot provide a spectrum, published data for the related 7-Nitro-1-tetralone provides a strong basis for what to expect in the aromatic region, which is key for identifying the isomer. The pattern for a 1,2,4-trisubstituted benzene ring is characteristic.
Expected ¹H NMR Data for 7-Nitro-1-tetralone (as a reference): (Note: Chemical shifts (δ) are in ppm, J = coupling constant in Hz)
-
Aromatic Protons:
-
δ ~8.86 (d, J ≈ 2.4 Hz, 1H): This is the proton at the 8-position, ortho to the nitro group, appearing as a doublet.
-
δ ~8.30 (dd, J ≈ 8.4, 2.4 Hz, 1H): This is the proton at the 6-position, ortho to the 7-nitro group and meta to the 5-position proton, appearing as a doublet of doublets.
-
δ ~7.45 (d, J ≈ 8.4 Hz, 1H): This is the proton at the 5-position, meta to the nitro group, appearing as a doublet.
-
-
Aliphatic Protons:
-
δ ~3.10 (t, 2H), ~2.75 (t, 2H), ~2.20 (m, 2H): These signals correspond to the three CH₂ groups of the tetralone ring system.[5]
-
For This compound , you should expect a similar three-proton pattern in the aromatic region, confirming the 7-nitro substitution. The aliphatic region will differ due to the change in carbonyl position.
Section 5: Detailed Experimental Protocols
Protocol 1: Synthesis of 2-Tetralone (via Friedel-Crafts Acylation)
This protocol is adapted from established literature procedures.[4]
-
Acid Chloride Formation: In a round-bottomed flask fitted with a reflux condenser and a gas trap, combine γ-phenylbutyric acid (0.2 mol) and thionyl chloride (0.27 mol). Gently heat the mixture on a steam bath until the acid melts. Allow the reaction to proceed (evolution of HCl will be observed). After the gas evolution ceases (approx. 30 minutes), warm the mixture for an additional 10 minutes. Remove the excess thionyl chloride under vacuum.
-
Cyclization: Cool the flask containing the crude γ-phenylbutyryl chloride. Add anhydrous carbon disulfide (175 mL) and cool the solution in an ice bath. In one portion, rapidly add anhydrous aluminum chloride (0.23 mol) and immediately connect the flask to the reflux condenser.
-
Reaction: Once the initial vigorous evolution of HCl subsides, slowly warm the mixture to its boiling point on a steam bath and hold for 10-15 minutes to complete the reaction.
-
Work-up: Cool the reaction mixture to 0 °C and carefully quench by adding 100 g of crushed ice, followed by 25 mL of concentrated HCl. Transfer the mixture to a larger flask for steam distillation to remove the carbon disulfide, followed by the product.
-
Isolation: Separate the oily product layer from the distillate. Extract the aqueous layer three times with benzene or another suitable solvent. Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure.
-
Purification: Distill the crude residue under high vacuum to obtain pure 2-tetralone.
Protocol 2: Synthesis of this compound (Direct Nitration)
This protocol is based on a reliable method using potassium nitrate.[5]
-
Preparation: In a three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid (60 mL) to 0 °C in an ice-salt bath.
-
Substrate Addition: With vigorous stirring, add 2-tetralone (54.7 mmol) to the cold sulfuric acid, ensuring the temperature does not rise significantly.
-
Nitrating Agent Preparation: In a separate beaker, carefully dissolve potassium nitrate (59.3 mmol, 1.08 eq.) in concentrated sulfuric acid (18 mL).
-
Nitration: Slowly add the potassium nitrate solution dropwise to the 2-tetralone solution via the dropping funnel. Crucially, maintain the internal reaction temperature below 15 °C throughout the addition.
-
Reaction Completion: After the addition is complete, continue to stir the mixture for 1 hour, allowing it to slowly warm but not exceed 20 °C.
-
Quenching and Isolation: Pour the reaction mixture slowly and with stirring into a large beaker containing 500 g of crushed ice. A precipitate should form. Collect the solid by vacuum filtration and wash it thoroughly with cold distilled water until the washings are neutral.
-
Purification: Dry the crude solid. Recrystallize from an ethanol/water mixture to yield this compound as a light-yellow solid.[5] If necessary, further purify by column chromatography (20% EtOAc/petroleum ether).
References
- Benchchem. Troubleshooting low yield in Friedel-Crafts acylation reactions.
- Benchchem. Technical Support Center: Troubleshooting Low Yield in Friedel-Crafts Reactions.
- Gray, A. D., & Smyth, T. P. (2001). Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. The Journal of Organic Chemistry, 66(21), 7113–7117.
- Sigma-Aldrich. Friedel–Crafts Acylation.
- Organic Syntheses. α-TETRALONE.
- vpscience.org. 1 NITRATION.
- Benchchem. Application Notes and Protocols: Friedel-Crafts Acylation for Tetralone Synthesis.
- ResearchGate. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones.
- ChemicalBook. 7-Nitro-1-tetralone synthesis.
- Organic Syntheses. α-TETRALONE.
- Benchchem. troubleshooting guide for nitration reactions.
- Master Organic Chemistry. Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution.
- GeeksforGeeks. Nitration.
Sources
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Optimization of Reaction Conditions for 7-Nitro-2-tetralone
Prepared by the Senior Application Scientist Team
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis and optimization of 7-Nitro-2-tetralone. As a critical intermediate in the synthesis of various pharmaceutical agents, achieving high yield and purity is paramount.[1] This document offers foundational knowledge, detailed protocols, and robust troubleshooting advice to navigate the challenges of this electrophilic aromatic substitution reaction.
Part 1: Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the synthesis of this compound, providing the core knowledge needed for successful experimentation.
Question 1: What is the fundamental reaction mechanism for the nitration of 2-tetralone?
The nitration of 2-tetralone is a classic electrophilic aromatic substitution (EAS) reaction. The process involves three key stages:
-
Generation of the Electrophile: Concentrated sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).[2]
-
Electrophilic Attack: The π-electron system of the 2-tetralone's aromatic ring attacks the nitronium ion. This step is the rate-determining step and results in the formation of a resonance-stabilized carbocation intermediate known as an arenium ion or sigma complex.
-
Deprotonation: A weak base, typically the bisulfate ion (HSO₄⁻) or water, removes a proton from the carbon atom bearing the nitro group, restoring aromaticity to the ring and yielding the final product.[2]
dot digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, nodesep=0.6]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} . Caption: General mechanism for the nitration of 2-tetralone.
Question 2: Why is a mixed acid system of sulfuric acid (H₂SO₄) and nitric acid (HNO₃) the standard reagent?
Sulfuric acid serves as a catalyst in this reaction. It is a much stronger acid than nitric acid and facilitates the formation of the nitronium ion (NO₂⁺), which is the active electrophile.[2] Without a strong acid catalyst like H₂SO₄, the concentration of the nitronium ion would be too low for the reaction to proceed at a practical rate.
Question 3: What are the expected regioisomers, and how can I favor the 7-nitro product?
The substitution pattern on the aromatic ring of 2-tetralone is influenced by two competing factors:
-
The Carbonyl Group: The ketone at the 2-position is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta positions (C5 and C7).
-
The Fused Alkyl Ring: The aliphatic portion of the molecule is weakly electron-donating, directing incoming electrophiles to the ortho and para positions (C6 and C8).
The combined effect typically leads to a mixture of 5-nitro-2-tetralone and This compound as the major products. Achieving high regioselectivity for the 7-nitro isomer is a primary optimization challenge. Low reaction temperatures (typically ≤ 0°C) are crucial, as higher temperatures can reduce selectivity and lead to the formation of more side products.[3]
Question 4: What are the most critical safety precautions for this reaction?
Nitration reactions are highly exothermic and can be dangerous if not controlled properly. Key safety measures include:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, a lab coat, and acid-resistant gloves.
-
Fume Hood: Perform the entire reaction in a well-ventilated chemical fume hood.
-
Controlled Reagent Addition: Add the nitrating agent (HNO₃ or a pre-mixed nitrating mixture) slowly and dropwise to the substrate solution.[3]
-
Temperature Control: Use an ice/salt bath or a cryo-cooler to maintain the recommended low temperature throughout the addition and reaction period. Monitor the internal temperature continuously with a thermometer.
-
Quenching: Quench the reaction by pouring the acid mixture slowly over a large amount of crushed ice with vigorous stirring. Never add water or ice directly to the concentrated acid mixture, as this can cause violent splashing.[4]
Part 2: Optimized Experimental Protocol
This section provides a baseline protocol for the synthesis of this compound. It is designed as a starting point for optimization.
Baseline Protocol: Nitration of 2-Tetralone
-
Preparation: In a three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add 2-tetralone (1.0 eq). Cool the flask to 0°C in an ice bath.
-
Dissolution: Slowly add concentrated sulfuric acid (H₂SO₄, ~4-5 volumes relative to the substrate) while stirring, ensuring the temperature does not exceed 10°C. Stir until the 2-tetralone is fully dissolved.
-
Nitrating Agent Addition: Cool the solution to between -5°C and 0°C. Prepare a nitrating mixture of concentrated nitric acid (HNO₃, 1.05-1.1 eq) and concentrated sulfuric acid (H₂SO₄, ~1 volume) in the dropping funnel, pre-chilled to 0°C.
-
Reaction: Add the nitrating mixture dropwise to the stirred 2-tetralone solution over 30-45 minutes. Critically, maintain the internal reaction temperature at or below 0°C during the entire addition.[3]
-
Stirring: After the addition is complete, continue to stir the reaction mixture at 0°C for an additional 60 minutes.[4]
-
Quenching: Carefully pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Allow the ice to melt completely, then collect the solid product by vacuum filtration. Wash the solid thoroughly with cold distilled water until the filtrate is neutral (pH ~7).
-
Drying: Dry the crude product under vacuum. The product is typically a light yellow solid.[4]
Table 1: Key Parameters for Optimization
| Parameter | Range / Condition | Rationale & Impact on Reaction |
| Temperature | -15°C to 5°C | Lower temperatures (<-5°C) generally improve regioselectivity for the 7-nitro isomer and reduce side reactions. Higher temperatures decrease yield and purity.[3] |
| HNO₃ Stoichiometry | 1.0 to 1.2 eq | Using a slight excess (1.05-1.1 eq) ensures complete conversion. A large excess can lead to di-nitration and other oxidative side products. |
| H₂SO₄ Concentration | 95-98% | High concentration is essential for generating the nitronium ion. Dilute acid will not work. |
| Addition Rate | 20 to 60 min | Slow, controlled addition is critical for maintaining low temperatures and preventing localized "hot spots" that cause side reactions and reduce selectivity.[3] |
| Reaction Time | 30 to 90 min | Insufficient time leads to incomplete reaction. Excessively long exposure to the strong acid mixture can cause product degradation and decrease yield.[3] |
Part 3: Troubleshooting Guide
This section provides solutions to common problems encountered during the synthesis.
dot digraph "Troubleshooting_Guide" { graph [fontname="Arial", fontsize=12, labelloc=t, label="Troubleshooting Decision Tree"]; node [shape=record, style=filled, fontname="Arial", fontsize=10, margin="0.2,0.1"]; edge [fontname="Arial", fontsize=9];
} . Caption: Troubleshooting flowchart for this compound synthesis.
Problem 1: Low or no yield of the desired product.
-
Possible Cause A: Reaction temperature was too high.
-
Explanation: Exceeding the optimal temperature range (ideally below 0°C) can lead to the rapid formation of side products and decomposition of the starting material or product.
-
Solution: Ensure robust cooling with an ice/salt bath or cryo-cooler. Slow down the addition rate of the nitrating mixture to allow the cooling system to dissipate the heat generated.
-
-
Possible Cause B: Inactive or wet reagents.
-
Explanation: The use of nitric acid or sulfuric acid that has absorbed atmospheric moisture will reduce the concentration of the active nitronium ion electrophile, leading to an incomplete reaction.
-
Solution: Use fresh, unopened bottles of concentrated acids or accurately determine the concentration of existing stock before use.
-
-
Possible Cause C: Inefficient stirring.
-
Explanation: If the mixture is not stirred effectively, localized areas of high reagent concentration and high temperature can form, leading to side reactions and charring.[3]
-
Solution: Use a powerful magnetic stirrer and a properly sized stir bar. For larger scale reactions, mechanical overhead stirring is recommended.
-
Problem 2: The final product is a mixture of isomers with low regioselectivity.
-
Possible Cause A: The reaction temperature was not kept sufficiently low.
-
Explanation: Regioselectivity in electrophilic aromatic substitution is often temperature-dependent. Higher temperatures provide more energy for the system to overcome the activation barrier for the formation of less-favored isomers (e.g., 5-nitro-2-tetralone).
-
Solution: Maintain the reaction temperature strictly at or below 0°C. Consider running optimization reactions at even lower temperatures, such as -10°C or -15°C, to maximize the yield of the 7-nitro isomer.[3]
-
-
Possible Cause B: Incorrect ratio of acids.
-
Explanation: The composition of the acid mixture affects the electrophilicity of the nitrating agent. While less common, significant deviations from the standard H₂SO₄/HNO₃ system could alter selectivity.
-
Solution: Adhere closely to protocols that specify the volumes and equivalents of each acid.
-
Problem 3: The product isolated is a dark, gummy oil or tar instead of a solid.
-
Possible Cause A: Over-nitration or oxidation.
-
Explanation: Using too much nitric acid or allowing the temperature to rise significantly can lead to the formation of di-nitro products or oxidation of the aliphatic ring, resulting in complex, difficult-to-purify mixtures.
-
Solution: Use a minimal excess of nitric acid (e.g., 1.05 equivalents). Ensure strict temperature control throughout the reaction.
-
-
Possible Cause B: Prolonged exposure to the strong acid medium.
-
Explanation: Leaving the reaction mixture for an extended period after the reaction is complete can lead to product degradation and sulfonation side reactions.[3]
-
Solution: Monitor the reaction progress using an appropriate method (e.g., TLC analysis of quenched aliquots). Once the starting material is consumed, quench the reaction promptly.
-
Part 4: Purification and Analysis
Question: How should I purify and analyze the final product?
-
Purification:
-
Recrystallization: This is the most common method for purifying the crude solid. A mixed solvent system, such as ethanol/water, is often effective.[4] Dissolve the crude product in a minimum amount of hot ethanol and then slowly add water until turbidity persists. Allow the solution to cool slowly to obtain crystals.
-
Column Chromatography: If recrystallization fails to remove isomers or other impurities, silica gel column chromatography is a reliable alternative. A solvent system of ethyl acetate and hexane is a good starting point for elution.[4]
-
-
Analysis:
-
Thin-Layer Chromatography (TLC): Useful for monitoring reaction progress and assessing the purity of column fractions.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the chemical structure and isomeric purity of the final product.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the carbonyl group (C=O) around 1680 cm⁻¹ and for the nitro group (NO₂) at approximately 1520 cm⁻¹ and 1340 cm⁻¹.[4]
-
Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS): These techniques can confirm the molecular weight of the product and help identify any impurities present.[5]
-
References
- Singh, P., & Kumar, D. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones.
-
Organic Chemistry Portal. (n.d.). Synthesis of tetralones. Retrieved from [Link]
-
Dhakar, R. L., Goud, S. B., & Samanta, S. (2023). A Diastereoselective Assembly of Tetralone Derivatives via a Tandem Michael Reaction and ipso-Substitution of the Nitro Group. The Journal of Organic Chemistry, 88(10), 6485–6502. [Link]
-
Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]
-
ResearchGate. (n.d.). Proposed mechanism for the formation of 7 a' and 11. Retrieved from [Link]
-
ResearchGate. (n.d.). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones under a Creative Commons Attribution-NonCommercial-ShareAlike 4.0 International License. Retrieved from [Link]
-
Arkat USA. (n.d.). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Retrieved from [Link]
-
Organic Syntheses. (n.d.). α-TETRALONE. Retrieved from [Link]
-
Master Organic Chemistry. (2018). Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Retrieved from [Link]
-
Hovione. (n.d.). Small Molecule Development Analytical Methods for Faster Time to Market. Retrieved from [Link]
-
Scribd. (n.d.). Nitration Reactions in Pharma Intermediates. Retrieved from [Link]
-
MDPI. (2021). Synthesis of Seven Indolizine-Derived Pentathiepines: Strong Electronic Structure Response to Nitro Substitution in Position C-9. Molecules, 26(21), 6465. [Link]
-
ResearchGate. (2002). Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones. Retrieved from [Link]
-
PubMed. (2024). Enzymatic Routes for Chiral Amine Synthesis: Protein Engineering and Process Optimization. Biologics: Targets and Therapy, 18, 101–116. [Link]
-
Wikipedia. (n.d.). 2-Tetralone. Retrieved from [Link]
-
Agency for Toxic Substances and Disease Registry. (n.d.). 7. ANALYTICAL METHODS. Retrieved from [Link]
-
ResearchGate. (2009). Efficient synthesis of 2-alkyl-2-hydroxy-6-X-1-tetralones. Retrieved from [Link]
-
EMU Physics Department. (2023). Purification of Organic Compounds: from Crude Product to Purity. Retrieved from [Link]
- Google Patents. (n.d.). CN103880621A - Reduction method for preparing 7-methoxy-2-tetralone.
Sources
- 1. 2-Tetralone - Wikipedia [en.wikipedia.org]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 4. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of 7-Nitro-2-tetralone
Welcome to the technical support center for the synthesis of 7-Nitro-2-tetralone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. Here, we combine established chemical principles with practical, field-proven insights to help you troubleshoot and optimize your experiments.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific problems that may arise during the synthesis of this compound. Each issue is analyzed for its probable cause, followed by a step-by-step resolution.
Issue 1: Low Yield of the Desired this compound Product
Question: My reaction has resulted in a significantly lower yield of this compound than expected. What are the likely causes and how can I improve it?
Answer:
Low yields in the nitration of 2-tetralone are a frequent issue, often stemming from suboptimal reaction conditions that favor side reactions or product degradation.
Probable Causes & Solutions:
-
Prolonged Acid Exposure: Extended exposure to the strong acidic medium (e.g., H₂SO₄/HNO₃) can lead to product degradation.[1] The tetralone scaffold can undergo acid-catalyzed side reactions, including polymerization, if left for too long.
-
Solution: Monitor the reaction progress closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, quench the reaction immediately by pouring it onto crushed ice. Do not let the reaction stir for extended periods unnecessarily. A typical reaction time is between 45 minutes to 1 hour at a controlled temperature.[2]
-
-
Elevated Reaction Temperature: The nitration of aromatic compounds is a highly exothermic process. Inadequate temperature control is a primary cause of reduced yields and the formation of byproducts.[1]
-
Solution: Maintain a strict temperature protocol. The reaction should be performed at low temperatures, typically between 0°C and -15°C.[1] Use an ice-salt or acetone-dry ice bath to maintain this temperature range throughout the addition of the nitrating agent and for the duration of the reaction.
-
-
Inefficient Stirring: A lack of effective stirring can create localized "hot spots" where the concentration of the nitrating agent is high, leading to uncontrolled side reactions and byproduct formation.[1]
-
Solution: Use a properly sized stir bar and a stir plate with sufficient power to ensure the reaction mixture is homogeneous. The goal is to disperse the nitrating agent quickly and evenly as it is added.
-
-
Workup and Isolation Losses: The product can be lost during the workup and purification steps, especially if it forms a gummy or oily paste upon quenching, which can be difficult to handle.[1]
-
Solution: After pouring the reaction mixture onto ice, allow the precipitate to fully form. If an oil or gummy solid appears, let it stand in the cold ice/water mixture, as it may solidify over time.[1] During extraction, ensure the correct pH adjustments are made to keep the product in the organic phase. For purification, careful column chromatography is often necessary to separate the desired product from isomers and impurities.
-
Issue 2: Presence of a Significant Amount of an Unwanted Isomer (Likely 6-Nitro-2-tetralone)
Question: My NMR and GC-MS analysis shows a mixture of products, with a major byproduct that I suspect is the 6-nitro isomer. How can I improve the regioselectivity for the 7-nitro position?
Answer:
Achieving high regioselectivity is the central challenge in the nitration of many aromatic systems, including 2-tetralone. The directing effects of the carbonyl group (meta-directing and deactivating) and the alkyl portion of the fused ring (ortho/para-directing and activating) are in competition. This often results in a mixture of isomers.[3]
Probable Causes & Solutions:
-
Standard Nitrating Conditions: The classic H₂SO₄/HNO₃ "mixed acid" system is effective but not always highly selective. The powerful nitronium ion (NO₂⁺) generated is highly reactive and can be less discriminating about the position of attack.[4]
-
Solution 1 (Milder Nitrating Agent): Consider using alternative, milder nitrating systems that can offer better regioselectivity. For example, using potassium nitrate (KNO₃) or ammonium nitrate (NH₄NO₃) in concentrated sulfuric acid can sometimes provide better control.[1][2] Another approach is the use of acetyl nitrate, generated in situ from nitric acid and acetic anhydride, though this must be handled with care due to its instability.[5]
-
Solution 2 (Solvent Effects): The choice of solvent can influence the outcome. While strong acids are often used as the solvent, employing an inert co-solvent like dichloromethane has been reported in some nitration protocols and may alter the isomer distribution.[1]
-
-
Reaction Temperature: Temperature not only affects yield but also regioselectivity.
-
Solution: As with improving yield, maintaining a very low and stable reaction temperature is critical. Lower temperatures can enhance the subtle electronic differences between the aromatic positions, favoring attack at the more reactive 7-position over the 6-position.
-
Separation Strategy: If formation of the 6-nitro isomer cannot be completely suppressed, a robust purification method is essential.
-
Method: Flash column chromatography on silica gel is the most effective method. A non-polar/polar solvent system, such as hexane/ethyl acetate or petroleum ether/ethyl acetate, should be used.[6] A shallow gradient is recommended to achieve baseline separation of the isomers. Monitor the fractions carefully by TLC.
Issue 3: Formation of Dark, Tarry Byproducts
Question: My reaction mixture turned very dark, and after quenching, I obtained a tar-like substance instead of a clean precipitate. What went wrong?
Answer:
The formation of tar or a dark, gummy paste is indicative of significant product degradation and/or polymerization. This is a common outcome when reaction conditions are too harsh.
Probable Causes & Solutions:
-
High Localized Temperature: The most common cause is rapid, uncontrolled addition of the nitrating agent. This creates areas of high temperature and high acid concentration, which can "burn" the starting material and product.
-
Solution: Add the nitrating agent very slowly (dropwise) via a dropping funnel, ensuring each drop is incorporated into the bulk solution before the next is added. The internal temperature of the reaction flask must be monitored and kept below the target maximum (e.g., 0°C).
-
-
Excess Nitrating Agent: Using a large excess of nitric acid can promote oxidative side reactions, which often produce colored and polymeric byproducts.[7]
-
Solution: Use a controlled stoichiometry. A slight excess of the nitrating agent (e.g., 1.05 to 1.1 equivalents) is typically sufficient.[2] Carefully calculate the molar equivalents before starting the reaction.
-
-
Contaminated Reagents: The presence of impurities in the starting 2-tetralone or the acids can sometimes catalyze decomposition pathways.
-
Solution: Ensure the 2-tetralone is pure before starting. If necessary, purify it by distillation or chromatography. Use high-purity grades of sulfuric and nitric acid.
-
Frequently Asked Questions (FAQs)
Q1: Why is the 7-position the major product in the nitration of 2-tetralone, and not the 5 or 8-positions?
A1: The regiochemical outcome is a balance of steric and electronic effects. The carbonyl group at position 2 is an electron-withdrawing group, which deactivates the aromatic ring and directs incoming electrophiles to the meta positions (positions 5 and 7). The fused aliphatic ring is weakly electron-donating, activating the ortho and para positions (positions 6 and 8). The 7-position is meta to the deactivating carbonyl group and para to the activating C4a-C8a bond of the aliphatic ring, making it electronically favored. The 5-position is also meta to the carbonyl, but sterically hindered by the adjacent aliphatic ring. The 6- and 8-positions are ortho and para to the activating alkyl group but ortho to the deactivating carbonyl, leading to a mixed influence. Therefore, the 7-position generally emerges as the major product.
Q2: Can I use fuming nitric acid instead of a mixed acid?
A2: Yes, fuming nitric acid can be used and has been reported to afford the 7-nitro isomer as the exclusive product in the nitration of 1-tetralone under carefully controlled temperature conditions (below 8°C).[1] This approach avoids the use of sulfuric acid but requires extreme caution due to the high reactivity and corrosiveness of fuming nitric acid.
Q3: What are the best analytical techniques to confirm the identity and purity of my this compound?
A3: A combination of techniques is recommended for full characterization:
-
¹H and ¹³C NMR: This is the most powerful tool for structural confirmation. The substitution pattern on the aromatic ring can be definitively determined by the chemical shifts and coupling constants of the aromatic protons.
-
GC-MS: Gas Chromatography-Mass Spectrometry is excellent for assessing purity and identifying the molecular weight of the product and any byproducts (like isomers).
-
HPLC: High-Performance Liquid Chromatography is a quantitative method for determining the purity of the final product and the ratio of isomers in the crude mixture.[8]
-
Infrared (IR) Spectroscopy: This can confirm the presence of key functional groups, such as the carbonyl (C=O) stretch and the characteristic symmetric and asymmetric stretches of the nitro (NO₂) group.[2]
Q4: Are there "greener" or safer alternatives to the traditional mixed acid nitration?
A4: Yes, research is ongoing into more environmentally friendly nitration methods. One promising alternative is using dinitrogen pentoxide (N₂O₅) as the nitrating agent.[5] N₂O₅ can be used in stoichiometric amounts, significantly reducing acidic waste.[5] Another approach involves using heterogeneous acid catalysts, such as modified zeolites, which can be easily recovered and reused, although their efficacy can sometimes be lower than homogeneous systems.[5]
Experimental Protocol: Synthesis of this compound
This protocol is a standard procedure adapted from common methods for the nitration of tetralones.[1][2]
Materials & Reagents:
-
2-Tetralone
-
Concentrated Sulfuric Acid (98%)
-
Potassium Nitrate (KNO₃)
-
Crushed Ice
-
Distilled Water
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Saturated Sodium Chloride Solution (Brine)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
Procedure:
-
Preparation: In a three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a dropping funnel, add concentrated sulfuric acid (e.g., 30 mL for a 4 g scale reaction).
-
Cooling: Cool the flask in an ice-salt bath to between -5°C and 0°C.
-
Substrate Addition: Slowly add 2-tetralone (e.g., 4.0 g) to the cold, stirring sulfuric acid. Ensure the temperature does not rise above 5°C. Stir until all the tetralone has dissolved.
-
Nitrating Mixture Preparation: In a separate beaker, slowly dissolve potassium nitrate (1.05 eq.) in a small amount of concentrated sulfuric acid. Cool this mixture in an ice bath.
-
Nitration: Add the cold potassium nitrate/sulfuric acid solution to the dropping funnel. Add this nitrating mixture dropwise to the 2-tetralone solution over a period of 30-45 minutes. Crucially, maintain the internal reaction temperature at or below 0°C throughout the addition.
-
Reaction: After the addition is complete, allow the reaction to stir at 0°C for an additional 1 hour. Monitor the reaction by TLC (e.g., using 3:1 Hexane:Ethyl Acetate as eluent).
-
Quenching: Prepare a large beaker with a substantial amount of crushed ice (approx. 400 g). Slowly and carefully pour the reaction mixture onto the crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Allow the ice to melt, then collect the solid product by vacuum filtration. Wash the solid thoroughly with cold distilled water until the washings are neutral (check with pH paper).
-
Workup: The crude solid can be dissolved in ethyl acetate. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution, and brine. Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient to separate the 7-nitro isomer from other impurities.
-
Characterization: Combine the pure fractions, remove the solvent, and dry the resulting solid under vacuum. Characterize the final product by NMR, MS, and IR spectroscopy.
Visualizing the Reaction Landscape
Key Reaction Pathways
The following diagram illustrates the primary reaction pathway leading to the desired this compound and the most common side reaction, the formation of the 6-nitro isomer.
Caption: Nitration pathways of 2-tetralone.
Troubleshooting Logic Flow
This flowchart provides a systematic approach to diagnosing and solving common issues during the synthesis.
Sources
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 3. Nitration - Wikipedia [en.wikipedia.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. Nitration of aromatics with dinitrogen pentoxide in a liquefied 1,1,1,2-tetrafluoroethane medium - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Continuous flow nitration in miniaturized devices - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pharmacyce.unm.edu [pharmacyce.unm.edu]
Technical Support Center: Purification of 7-Nitro-2-tetralone
Welcome to the technical support center for the purification of 7-Nitro-2-tetralone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this important synthetic intermediate. Drawing upon established principles of organic chemistry and practical laboratory experience, this resource provides troubleshooting guides and frequently asked questions to ensure you achieve the desired purity and yield in your experiments.
Introduction to Purification Challenges
This compound, a key building block in medicinal chemistry, often presents unique purification challenges stemming from its synthesis. The primary route to this compound typically involves the nitration of 2-tetralone. This electrophilic aromatic substitution can lead to a variety of impurities, including regioisomers (such as 5-nitro-2-tetralone and 6-nitro-2-tetralone), over-nitrated byproducts, and unreacted starting material. The inherent reactivity of the nitro group and the enolizable ketone also contribute to potential side reactions and product instability under certain conditions.
This guide will provide a structured approach to overcoming these obstacles, focusing on practical, validated methods for purification and analysis.
Troubleshooting Guide
This section addresses specific problems you may encounter during the purification of this compound. Each issue is followed by a diagnosis of potential causes and actionable solutions.
Issue 1: Persistent Yellow/Orange Coloration in the Purified Product
Q: After recrystallization or column chromatography, my this compound is still a noticeable yellow or orange color, not the expected pale-yellow solid. What could be the cause and how can I fix it?
A:
Potential Causes:
-
Residual Regioisomers: The most common cause of persistent color is the presence of other nitro-tetralone isomers formed during the nitration of 2-tetralone. These isomers often have slightly different polarities and can co-elute or co-crystallize with the desired 7-nitro isomer.
-
Oxidation Byproducts: Tetralones can be susceptible to air oxidation, especially under basic conditions or in the presence of light, leading to colored impurities.
-
Nitrated Impurities from Starting Material: If the starting 2-tetralone contained aromatic impurities, these could also be nitrated, leading to colored byproducts.
Solutions:
-
Optimize Column Chromatography:
-
Solvent System (Eluent): A common starting point for the chromatography of moderately polar compounds like nitro-tetralones is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[1] A shallow gradient elution, starting with a low polarity mixture and gradually increasing the polarity, can effectively separate isomers.
-
Stationary Phase: Standard silica gel is typically effective. Ensure the silica gel is properly packed to avoid channeling.[2]
-
Loading Technique: Dissolve the crude product in a minimal amount of the initial eluent or a slightly more polar solvent (like dichloromethane) and load it onto the column in a concentrated band.[3]
-
-
Refine Recrystallization Technique:
-
Solvent Selection: Ethanol has been reported as a suitable recrystallization solvent for this compound, yielding a melting point of 105 °C.[4] A mixed solvent system, such as ethanol/water, can also be effective. The principle is to dissolve the compound in a minimum amount of hot solvent in which it is highly soluble, and then add a co-solvent in which it is less soluble to induce crystallization upon cooling.[5][6]
-
Slow Cooling: Allow the solution to cool slowly to room temperature before placing it in an ice bath. Rapid cooling can trap impurities within the crystal lattice.[6]
-
Activated Charcoal (Decolorization): If colored impurities are strongly suspected, you can add a small amount of activated charcoal to the hot solution before filtration. However, use it sparingly as it can also adsorb your desired product, reducing the overall yield.
-
Issue 2: Low Yield After Purification
Q: My yield of this compound is significantly lower than expected after purification. Where might I be losing my product?
A:
Potential Causes:
-
Suboptimal Recrystallization Solvent: If the compound is too soluble in the cold recrystallization solvent, a significant amount will remain in the mother liquor.
-
Excessive Use of Solvent: Using too much solvent during recrystallization will prevent complete crystallization, leading to loss of product in the filtrate.[5]
-
Adsorption on Silica Gel: During column chromatography, highly polar compounds can sometimes bind strongly to the silica gel, making them difficult to elute.
-
Product Instability: Although generally stable, prolonged exposure to harsh conditions (strong acids/bases, high temperatures) can lead to degradation.
Solutions:
-
Recrystallization Optimization:
-
Solvent Screening: Perform small-scale solubility tests to find the ideal solvent or solvent pair. The ideal solvent should dissolve the compound when hot but not at room temperature.[7]
-
Minimize Solvent Volume: Use the minimum amount of hot solvent necessary to fully dissolve the crude product.[5]
-
Recover from Mother Liquor: Concentrate the mother liquor and attempt a second recrystallization or purify it by column chromatography to recover any dissolved product.
-
-
Column Chromatography Efficiency:
-
TLC Analysis: Before running a column, use Thin Layer Chromatography (TLC) to determine the optimal eluent system that provides good separation and a reasonable Rf value (typically 0.2-0.4) for the desired product.
-
Eluent Polarity: If the product is not eluting, gradually increase the polarity of the mobile phase. A step-gradient or a linear gradient can be employed.
-
Issue 3: Oiling Out During Recrystallization
Q: When I try to recrystallize my this compound, it separates as an oil instead of forming crystals. What is happening and how can I prevent this?
A:
Potential Causes:
-
High Impurity Level: A high concentration of impurities can depress the melting point of the mixture, causing it to separate as an oil at a temperature where the pure compound would normally crystallize.
-
Inappropriate Solvent: The chosen solvent may have a boiling point that is too high relative to the melting point of the compound-impurity mixture.
-
Rapid Cooling: Cooling the solution too quickly can cause the compound to come out of solution faster than it can form an ordered crystal lattice.
Solutions:
-
Adjust the Solvent System:
-
Add a Co-solvent: If using a single solvent, try adding a miscible co-solvent in which the compound is less soluble. This can sometimes promote crystallization.
-
Change Solvents: Experiment with different solvent systems. A lower boiling point solvent might be beneficial.
-
-
Modify the Cooling Process:
-
Slower Cooling: Ensure the solution cools slowly to room temperature before any ice bath cooling. Insulating the flask can help.
-
Seed Crystals: If you have a small amount of pure this compound, adding a seed crystal to the cooled, saturated solution can induce crystallization.
-
Scratching: Gently scratching the inside of the flask with a glass rod at the solvent line can create nucleation sites for crystal growth.[8]
-
-
Pre-purification: If the crude product is very impure, it may be necessary to first perform a quick purification by flash column chromatography to remove the bulk of the impurities before attempting recrystallization.
Frequently Asked Questions (FAQs)
Q1: What are the expected regioisomeric impurities from the nitration of 2-tetralone?
While specific literature on the nitration of 2-tetralone is less common than for 1-tetralone, general principles of electrophilic aromatic substitution suggest that the primary isomers formed would be this compound and 5-nitro-2-tetralone. The directing effects of the alkyl and carbonyl groups on the aromatic ring influence the position of nitration. The relative amounts of these isomers can be influenced by reaction conditions such as temperature and the nitrating agent used.[9]
Q2: What analytical techniques are best for assessing the purity of this compound?
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for separating and quantifying closely related isomers and impurities. A reverse-phase C18 column with a mobile phase of acetonitrile/water or methanol/water is a good starting point.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC can be used to assess purity, and the mass spectrometer provides structural information for identifying impurities.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR are essential for confirming the structure of the purified product and identifying any residual impurities.
-
Melting Point Analysis: A sharp melting point close to the literature value (105 °C) is a good indicator of high purity.[4] A broad melting range suggests the presence of impurities.
Q3: How can I remove unreacted 2-tetralone from my crude product?
2-Tetralone is significantly less polar than this compound. Therefore, it can be readily separated by column chromatography. Using a low polarity eluent (e.g., a high hexane/ethyl acetate ratio) will elute the 2-tetralone first, followed by the more polar nitro-derivatives.
Q4: Is this compound stable for long-term storage?
Nitroaromatic compounds are generally stable. However, for long-term storage, it is advisable to keep the purified solid in a well-sealed container, protected from light, and at a cool temperature (e.g., in a refrigerator) to minimize any potential for slow degradation.
Experimental Protocols
Protocol 1: Recrystallization of this compound
-
Solvent Selection: Based on available data, ethanol is a suitable solvent.[4]
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of ethanol and heat the mixture to boiling (using a hot plate with a stirrer). Continue adding small portions of hot ethanol until the solid just dissolves.
-
Hot Filtration (Optional): If there are insoluble impurities, perform a hot gravity filtration to remove them.
-
Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask with a watch glass. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual soluble impurities.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography
-
Column Preparation: Pack a glass column with silica gel using the chosen eluent (e.g., a hexane/ethyl acetate mixture determined by TLC).[2]
-
Sample Loading: Dissolve the crude this compound in a minimal amount of dichloromethane or the eluent and carefully add it to the top of the silica gel bed.[3]
-
Elution: Add the eluent to the column and apply gentle pressure (using compressed air or a pump) to move the solvent through the column.
-
Fraction Collection: Collect fractions in test tubes and monitor the elution of the compounds by TLC.
-
Product Isolation: Combine the fractions containing the pure this compound and remove the solvent using a rotary evaporator.
Data Summary
| Parameter | Recrystallization | Column Chromatography |
| Primary Goal | High purity crystalline solid | Separation of multiple components |
| Typical Solvent(s) | Ethanol, Ethanol/Water[4][5] | Hexane/Ethyl Acetate, Dichloromethane/Hexane[1] |
| Key Advantage | Potentially higher purity in a single step | Effective for complex mixtures and isomer separation |
| Common Issue | Oiling out, low recovery | Co-elution of impurities, product streaking |
Visualizing Purification Workflows
Below are diagrams illustrating the decision-making process and workflows for the purification of this compound.
Caption: Decision workflow for purification method selection.
Caption: Troubleshooting common recrystallization issues.
References
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). Rasayan Journal of Chemistry, 12(3), 1195-1207. Available at: [Link]
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Reagents & Solvents: Solvents for Recrystallization. University of Rochester Department of Chemistry. Available at: [Link]
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This compound. ChemBK. Available at: [Link]
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Recrystallization Guide: Process, Procedure, Solvents. Mettler Toledo. Available at: [Link]
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Column Chromatography. Columbia University. Available at: [Link]
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How to Purify an organic compound via recrystallization or reprecipitation? ResearchGate. Available at: [Link]
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Recrystallization - Single Solvent. University of Calgary. Available at: [Link]
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O Chem Column Chromatography (cc). YouTube. Available at: [Link]
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Recrystallization. YouTube. Available at: [Link]
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Column Chromatography. YouTube. Available at: [Link]
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Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]
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Column chromatography. YouTube. Available at: [Link]
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Chemical/Laboratory Techniques: Column Chromatography. YouTube. Available at: [Link]
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Column Chromatography. YouTube. Available at: [Link]
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Column Chromatography. YouTube. Available at: [Link]
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Recrystallization with two solvents. Reddit. Available at: [Link]
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Protein purification troubleshooting guide. Dutscher. Available at: [Link]
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Analytical Methods. Rochman Lab. Available at: [Link]
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This compound. ChemBK. Available at: [Link]
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Development of Impurity Profiling Methods Using Modern Analytical Techniques. PubMed. Available at: [Link]
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ANALYTICAL METHODS. Agency for Toxic Substances and Disease Registry. Available at: [Link]
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Investigation into the Formation of Impurities during the Optimization of Brigatinib. National Center for Biotechnology Information. Available at: [Link]
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Impurities and Degradation products. ArtMolecule. Available at: [Link]
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Liquid anti-solvent recrystallization to enhance dissolution of CRS 74, a new antiretroviral drug. PubMed. Available at: [Link]
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Total Synthesis of Natural Products Containing the Tetralone Subunit. Semantic Scholar. Available at: [Link]
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2-Tetralone. Wikipedia. Available at: [Link]
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Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. PubMed. Available at: [Link]
-
[On the nitration of 2-amino-1,2,3,4-tetralin]. PubMed. Available at: [Link]
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An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Arkat USA. Available at: [Link]
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α-TETRALONE. Organic Syntheses Procedure. Available at: [Link]
- CN104591988A - Method for synthesizing 6-bromo-2-tetralone. Google Patents.
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This compound. PubChem. Available at: [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. EMU Physics Department. Available at: [Link]
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CAS 122520-12-1 | this compound. Alchem.Pharmtech. Available at: [Link]
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7-Nitro-1-tetralone. PubChem. Available at: [Link]
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stability and degradation of 7-Nitro-2-tetralone
Welcome to the technical support center for 7-Nitro-2-tetralone. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance on the stability and degradation of this compound. Here you will find troubleshooting guides, frequently asked questions, and best practices to ensure the integrity of your experiments.
Introduction to this compound: A Stability Overview
This compound is a bicyclic aromatic ketone containing a nitro group, a functional group known for its electron-withdrawing properties and potential for reactivity.[1][2] The stability of this compound is paramount for its reliable use in research and development. Degradation can lead to the formation of impurities that may interfere with experimental results or exhibit unwanted toxicological profiles.[2] This guide will explore the factors influencing the stability of this compound and provide practical advice for its handling and storage.
The structure of this compound incorporates two key reactive moieties: the nitroaromatic ring and the tetralone core. The nitro group can be susceptible to reduction, while the α-position to the ketone is potentially reactive.[3][4] Understanding the interplay of these features is crucial for predicting and preventing degradation.
Frequently Asked Questions (FAQs)
This section addresses common questions regarding the stability and handling of this compound.
Q1: What are the primary factors that can cause the degradation of this compound?
A1: The degradation of this compound is primarily influenced by exposure to light (photodegradation), high temperatures (thermal degradation), strong acids or bases (hydrolysis), and oxidizing or reducing agents.[5][6] The nitroaromatic functionality is particularly susceptible to photolytic conditions and reduction.[7][8][9]
Q2: What are the visual signs of this compound degradation?
A2: A pure sample of this compound is typically a pale-yellow to off-white solid.[10] A noticeable change in color, such as darkening to yellow or brown, can be an indicator of degradation. The appearance of any new, uncharacterized peaks in your analytical chromatogram (e.g., HPLC-UV) is also a strong sign of impurity formation.
Q3: What is the recommended solvent for dissolving and storing this compound?
A3: For short-term use, aprotic solvents such as acetonitrile or tetrahydrofuran (THF) are generally suitable. For long-term storage in solution, it is advisable to use a high-purity, degassed aprotic solvent and store at low temperatures, protected from light. Protic solvents like methanol or ethanol could potentially participate in degradation reactions over time, especially in the presence of light or other catalysts.
Q4: How should I properly store solid this compound?
A4: Solid this compound should be stored in a tightly sealed, amber glass vial to protect it from light and moisture. Storage at a reduced temperature, such as 2-8°C, is recommended to minimize thermal degradation.[10] For long-term storage, an inert atmosphere (e.g., argon or nitrogen) can further prevent oxidative degradation.
Q5: Are there any known incompatible materials or reagents?
A5: Strong reducing agents (e.g., sodium borohydride, catalytic hydrogenation) can reduce the nitro group to an amino group. Strong oxidizing agents (e.g., potassium permanganate, hydrogen peroxide) can potentially oxidize the tetralone ring.[5] Additionally, strong bases may promote enolization and subsequent side reactions.
Troubleshooting Guide: Experimental Challenges
Encountering unexpected results in your experiments? This troubleshooting guide provides insights into potential issues related to the stability of this compound.
| Observed Problem | Potential Cause Related to Stability | Recommended Solution |
| Appearance of extra peaks in HPLC/LC-MS analysis | Degradation of this compound due to improper storage or handling. | Prepare fresh solutions of this compound. Ensure proper storage conditions (cool, dark, inert atmosphere). Re-evaluate your experimental conditions for potential stressors (e.g., high temperature, prolonged light exposure). |
| Inconsistent biological activity or assay results | The presence of active or interfering degradation products. | Characterize the impurities using techniques like LC-MS/MS or NMR to understand their structure. Implement a stability-indicating analytical method to quantify the purity of your compound before each experiment. |
| Poor recovery of the compound after a reaction | Degradation of this compound under the reaction conditions. | Perform a forced degradation study under your reaction conditions (without other reactants) to assess the stability of this compound. Consider modifying the reaction conditions (e.g., lower temperature, shorter reaction time, use of a protecting group). |
| Color change of the solution during the experiment | Formation of colored degradation products, possibly from photo- or thermal degradation. | Protect your reaction from light by using amber glassware or covering the reaction vessel with aluminum foil. Maintain a controlled, lower temperature throughout the experiment. |
Best Practices for Handling and Stability Assessment
To ensure the integrity and reproducibility of your research, it is crucial to adhere to best practices for the handling and stability assessment of this compound.
Recommended Storage and Handling Procedures
-
Upon Receipt: Visually inspect the compound for any color change. If possible, run a quick purity check using your standard analytical method.
-
Weighing and Aliquoting: Minimize the time the solid compound is exposed to ambient light and air. Weigh out the required amount quickly and reseal the container promptly. For frequent use, consider preparing aliquots to avoid repeated opening of the main stock container.
-
Solution Preparation: Use high-purity, degassed solvents. Prepare solutions fresh whenever possible. If solutions must be stored, keep them at -20°C or below in amber vials under an inert atmosphere.
-
Experimental Setup: When running reactions, especially those requiring elevated temperatures or prolonged reaction times, consider performing a blank run with only this compound to assess its stability under those specific conditions.
Experimental Protocol: Forced Degradation Study
A forced degradation study is essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.[5][6]
Objective: To identify potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
HPLC-grade acetonitrile and water
-
Formic acid or trifluoroacetic acid (for mobile phase)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
HPLC system with a UV detector or a mass spectrometer
Procedure:
-
Prepare Stock Solution: Accurately prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile.
-
Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M HCl. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 2, 6, 24 hours). At each time point, take a sample, neutralize it with 1 M NaOH, and dilute it for HPLC analysis.
-
Base Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 1 M NaOH. Keep the mixture at room temperature for a defined period. At each time point, take a sample, neutralize it with 1 M HCl, and dilute it for HPLC analysis.
-
Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 30% H₂O₂. Keep the mixture at room temperature, protected from light. Monitor the reaction progress by taking samples at various time points for HPLC analysis.
-
Thermal Degradation: Transfer a known amount of solid this compound to an oven at a high temperature (e.g., 80°C). After a set time, dissolve the solid in the initial solvent and analyze by HPLC. For solution-state thermal stability, heat the stock solution at a set temperature.
-
Photodegradation: Expose a solution of this compound in a quartz cuvette to a light source (e.g., a photostability chamber with UV and visible light). Analyze samples at different time points. A control sample should be kept in the dark at the same temperature.
-
Analysis: Analyze all samples by a suitable HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control sample to identify new peaks corresponding to degradation products.
Visualization of Workflows and Pathways
Experimental Workflow for Stability Testing
Caption: Workflow for a forced degradation study of this compound.
Potential Degradation Pathways
Caption: Potential degradation pathways of this compound.
Summary of Key Stability Considerations
| Parameter | Recommendation | Rationale |
| Storage | Solid: 2-8°C, protected from light and moisture. Solution: ≤ -20°C in an amber vial under inert gas. | To minimize thermal, photo-, and oxidative degradation. |
| Solvents | Aprotic solvents (e.g., acetonitrile, THF) are preferred. | To avoid potential reactions with protic solvents. |
| pH | Avoid strongly acidic or basic conditions unless experimentally required. | To prevent acid- or base-catalyzed hydrolysis and other reactions. |
| Light | Handle in a dimly lit environment and use amber glassware. | The nitroaromatic moiety is known to be photosensitive.[7][8][9] |
By understanding the inherent chemical properties of this compound and implementing these best practices, researchers can ensure the stability and integrity of their samples, leading to more reliable and reproducible experimental outcomes.
References
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ChemBK. (n.d.). This compound. Retrieved from [Link]
-
Deng, F., et al. (2005). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Journal of Environmental Sciences, 17(6), 886-93. Retrieved from [Link]
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Fishtik, I., et al. (2007). Structural Characteristics and Reactivity Relationships of Nitroaromatic and Nitramine Explosives – A Review of Our Computational Chemistry and Spectroscopic Research. International Journal of Molecular Sciences, 8(10), 971-1016. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Photodegradation of nitroaromatic compounds in aqueous solutions in the UV/ H2O2 process. Retrieved from [Link]
-
Lu, C., et al. (2021). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters, 8(9), 748-754. Retrieved from [Link]
-
Wikipedia. (n.d.). Nitro compound. Retrieved from [Link]
-
Jaworski, M., et al. (2020). How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices. Molecules, 25(20), 4786. Retrieved from [Link]
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Maji, M., & D, S. (2024). Shining light on the nitro group: distinct reactivity and selectivity. Chemical Communications, 60(1), 21-38. Retrieved from [Link]
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PubChem. (n.d.). This compound. Retrieved from [Link]
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Ju, K.-S., & Parales, R. E. (2010). Nitroaromatic Compounds, from Synthesis to Biodegradation. Microbiology and Molecular Biology Reviews, 74(2), 250-272. Retrieved from [Link]
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Ali, A., et al. (2014). Discovery of Tetralones as Potent and Selective Inhibitors of Acyl-CoA:Diacylglycerol Acyltransferase 1. Journal of Medicinal Chemistry, 57(5), 2059-2075. Retrieved from [Link]
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Sharma, G., & S, S. (2016). Forced Degradation Studies. MedCrave Online Journal of Analytical and Bioanalytical Techniques, 1(1). Retrieved from [Link]
-
Szabo, C., et al. (2020). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic response in endotoxemic mice. Scientific Reports, 10, 1037. Retrieved from [Link]
- Spain, J. C., Hughes, J. B., & Knackmuss, H.-J. (Eds.). (2000). Biodegradation of Nitroaromatic Compounds and Explosives. CRC Press.
-
Wikipedia. (n.d.). 1-Tetralone. Retrieved from [Link]
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Rlavie. (n.d.). CAS 40353-2|7-Nitro-1-Tetralone. Retrieved from [Link]
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Slideshare. (2015). BIOREMEDIATION - Degradation of nitro aromatic compounds. Retrieved from [Link]
-
Sharma, G., & S, S. (2016). Forced Degradation Studies. ResearchGate. Retrieved from [Link]
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PubChem. (n.d.). 7-Nitro-1-tetralone. Retrieved from [Link]
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Technical Support Center: Synthesis of 7-Nitro-2-tetralone
Introduction: Welcome to the technical support guide for the synthesis of 7-Nitro-2-tetralone. This molecule is a valuable intermediate in the development of various biologically active compounds and advanced materials.[1] However, its synthesis, typically achieved through the electrophilic nitration of 2-tetralone, is frequently complicated by the formation of several impurities. Controlling the regioselectivity and preventing side reactions are paramount to achieving high purity and yield.
This guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into identifying, troubleshooting, and mitigating the formation of common impurities encountered during the synthesis of this compound.
Part 1: Frequently Asked Questions (FAQs)
This section addresses the most common challenges and questions that arise during the synthesis. The answers are grounded in the principles of electrophilic aromatic substitution and practical laboratory experience.
Q1: What are the primary impurities I should anticipate when synthesizing this compound via direct nitration?
A1: The direct nitration of 2-tetralone is a classic electrophilic aromatic substitution reaction. However, the substrate contains multiple reactive sites, leading to a predictable set of impurities:
-
Regioisomeric Impurities: The primary byproducts are other isomers of nitro-2-tetralone, principally 5-Nitro-2-tetralone and 6-Nitro-2-tetralone . The substitution pattern on the aromatic ring is influenced by the combined directing effects of the deactivating keto group and the activating alkyl portion of the saturated ring.
-
Dinitrated Impurities: Over-nitration can occur, especially under harsh reaction conditions (excess nitrating agent, elevated temperature, or prolonged reaction time). This leads to the formation of dinitro-2-tetralones , such as 5,7-dinitro-2-tetralone and 6,7-dinitro-2-tetralone.[2]
-
Oxidation Byproducts: The 2-tetralone scaffold, particularly the aliphatic ring, is susceptible to oxidation by strong nitrating agents like concentrated nitric acid.[2] This can lead to a complex mixture of decomposition products, often characterized by a dark coloration of the reaction mixture.
-
Unreacted Starting Material: Incomplete conversion will result in the presence of residual 2-tetralone in your crude product.
Q2: My reaction yields a mixture of nitro-isomers. How can I improve the selectivity for the desired 7-nitro product?
A2: Achieving high regioselectivity is a critical challenge. The formation of the nitronium ion (NO₂⁺) from a nitrating agent (e.g., a mixture of nitric and sulfuric acid) is the key first step.[3][4] The subsequent attack on the aromatic ring is governed by electronics and sterics. To favor the 7-position:
-
Temperature Control: This is the most critical parameter. Running the reaction at very low temperatures (e.g., -10°C to -30°C) significantly enhances selectivity.[2][5] Lower temperatures reduce the overall reactivity of the system, allowing the subtle electronic preferences for the 7-position to dominate over less selective, higher-energy pathways.
-
Choice of Nitrating Agent: A mixed acid of concentrated nitric acid and sulfuric acid is aggressive. Milder, more controlled nitrating systems can improve selectivity. A common and effective alternative is using potassium nitrate dissolved in concentrated sulfuric acid .[2][6] This method generates the nitronium ion in situ at a more controlled rate.
-
Rate of Addition: The slow, dropwise addition of the substrate to the nitrating mixture (or vice-versa, depending on the specific protocol) ensures that localized high concentrations and temperature spikes are avoided.[5]
Q3: I'm observing significant dinitration. What reaction parameters should I adjust to minimize this?
A3: Dinitration is a consecutive reaction where the initially formed mononitro-2-tetralone undergoes a second nitration. To prevent this:
-
Stoichiometry: Use a precise stoichiometry, typically with a slight excess of the substrate relative to the nitrating agent, or at most a very small excess (e.g., 1.05-1.1 equivalents) of the nitrating agent.
-
Reaction Time: Monitor the reaction closely using Thin Layer Chromatography (TLC). Once the starting material is consumed, the reaction should be quenched promptly by pouring it onto ice water.[5][6] Prolonged exposure to the strong acid mixture dramatically increases the risk of over-nitration.[5]
-
Temperature: As with regioselectivity, low temperatures (-10°C to -30°C) are crucial for minimizing dinitration.[2][5]
Q4: My crude product is a dark, oily substance, and TLC shows a streak of decomposition. What is happening and how can I fix it?
A4: A dark, complex mixture is a strong indicator of oxidation and decomposition of the tetralone ring system.[2] The combination of a strong oxidizing agent (HNO₃) and a strong acid can be destructive if not properly controlled.
-
Preventative Measures:
-
Strict Temperature Control: Maintain the recommended low temperature throughout the addition and reaction period. An unexpected rise in temperature is a common cause of decomposition.
-
Effective Stirring: Ensure vigorous and efficient stirring to maintain a homogenous temperature and concentration throughout the reaction vessel. Poor stirring can create localized "hot spots" where decomposition is initiated.[5]
-
Alternative Synthetic Route: If direct nitration consistently fails, consider a multi-step approach that protects the sensitive ketone. One validated method involves the acetylation of 2-tetralol, followed by nitration of the more stable 2-tetralyl acetate, and subsequent hydrolysis and oxidation back to the ketone.[2] This route avoids exposing the ketone directly to the harsh nitrating conditions.
-
Q5: How can I effectively purify my crude this compound?
A5: Purification typically requires a combination of techniques due to the similar polarities of the isomeric impurities.
-
Work-up: The standard procedure is to quench the reaction mixture in a large volume of ice water to precipitate the crude product. The solid is then filtered, washed thoroughly with water to remove residual acid, and dried.[6]
-
Column Chromatography: This is the most effective method for separating the 7-nitro isomer from the 5- and 6-nitro isomers, as well as any dinitrated byproducts.[7] A silica gel column with a gradient elution system, typically starting with a non-polar solvent like hexane or petroleum ether and gradually increasing the polarity with ethyl acetate, is recommended.
-
Recrystallization: If the product is obtained with relatively high purity after chromatography, recrystallization can be used for final polishing. A mixed solvent system, such as ethanol/water, is often effective for obtaining a crystalline solid with a sharp melting point.[6]
Part 2: Troubleshooting Guide
This table provides a quick reference for diagnosing and solving common issues during the synthesis.
| Symptom / Observation | Probable Cause(s) | Recommended Solution(s) |
| Low Yield of Product | 1. Decomposition/Oxidation2. Incomplete Reaction3. Poor regioselectivity | 1. Maintain strict low-temperature control (-10°C to -30°C); use a milder nitrating agent (KNO₃/H₂SO₄).[2][5]2. Allow sufficient reaction time (monitor by TLC); ensure proper stoichiometry.3. Optimize temperature and rate of addition to favor the 7-isomer.[5] |
| Multiple Spots on TLC with Similar Rf Values | Formation of regioisomers (5- and 6-nitro-2-tetralone). | 1. Refine reaction conditions for better selectivity (see FAQ A2).2. Perform careful column chromatography on silica gel for separation.[7] |
| Spot on TLC with Higher Rf than Product | Unreacted 2-tetralone (starting material). | 1. Increase reaction time or slightly increase the equivalent of the nitrating agent.2. Ensure the reaction has gone to completion via TLC before work-up. |
| Spot on TLC with Lower Rf than Product | Dinitrated byproducts. | 1. Reduce the amount of nitrating agent to near-stoichiometric levels.2. Shorten the reaction time and quench immediately after starting material is consumed.3. Maintain very low reaction temperature.[2] |
| Dark Brown or Black Reaction Mixture | Oxidation and decomposition of the tetralone ring. | 1. Immediately check and lower the reaction temperature.2. Ensure vigorous stirring.[5]3. Consider switching to a milder nitrating agent or a protective group strategy.[2] |
Part 3: Visualization of Impurity Formation Pathways
The following diagram illustrates the synthetic pathway to this compound and the key side reactions that lead to common impurities.
Sources
- 1. researchgate.net [researchgate.net]
- 2. tandfonline.com [tandfonline.com]
- 3. youtube.com [youtube.com]
- 4. Nitration- Nitration Mechanism with Nitration Reactions, Along with Types and uses of Nitration [allen.in]
- 5. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 6. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 7. prepchem.com [prepchem.com]
Technical Support Center: Preventing Byproduct Formation in the Synthesis of 7-Nitro-2-tetralone
Introduction: 7-Nitro-2-tetralone is a valuable bicyclic ketone intermediate in the synthesis of various pharmaceutical agents and complex organic molecules. Its synthesis, most commonly achieved through the electrophilic nitration of 2-tetralone, is a critical yet often challenging step. The primary difficulty lies in controlling the regioselectivity and preventing the formation of a spectrum of unwanted byproducts. These impurities can complicate downstream applications, reduce overall yield, and necessitate arduous purification protocols.
This technical support guide is designed for researchers, chemists, and drug development professionals. It provides in-depth, field-proven insights into the common issues encountered during the nitration of 2-tetralone and offers robust troubleshooting strategies and optimized protocols to maximize the yield and purity of the desired 7-nitro isomer.
Section 1: Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during the nitration of 2-tetralone?
The nitration of 2-tetralone is a competitive reaction that can yield several byproducts. These can be broadly categorized as:
-
Regioisomeric Byproducts: The primary byproduct is typically the 5-nitro-2-tetralone isomer. The directing effects of the fused benzene ring and the deactivating ketone group lead to a mixture of isomers, with the 7-nitro product often being the major one under carefully controlled conditions.[1]
-
Over-Nitration Products: Dinitro-2-tetralone species can form if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent) or the reaction time is prolonged.[1]
-
Aliphatic Nitration Products: Nitration can occur on the saturated ring, alpha to the carbonyl group (at the C1 or C3 positions), particularly under conditions that favor enol or enolate formation. This pathway can be promoted by certain nitrating agents and reaction conditions.[2]
-
Oxidative Decomposition Products: The strong acidic and oxidizing nature of the nitrating mixture can lead to the formation of dark, tarry substances, resulting from the degradation of the starting material or the nitrated products. This is often exacerbated by poor temperature control.[1]
Q2: How does reaction temperature critically affect byproduct formation?
Temperature is arguably the most critical parameter in controlling the nitration of tetralones.
-
Low Temperatures (-30°C to 0°C): Operating at low temperatures is essential for maximizing the yield of the desired product.[1] It slows the rate of the primary nitration reaction and more significantly suppresses the rates of competing side reactions like over-nitration and oxidative degradation. This kinetic control allows for higher regioselectivity.
-
Elevated Temperatures (>15°C): Even modest increases in temperature can dramatically decrease the product yield.[1] Higher temperatures provide the activation energy needed for less favorable reactions, leading to a broader product distribution, including dinitro compounds and polymeric tars.
Q3: What is the role of the nitrating agent in controlling selectivity?
The choice and handling of the nitrating agent are fundamental to a successful reaction. A mixed acid system, typically nitric acid (HNO₃) in sulfuric acid (H₂SO₄), is common.[3]
-
Function: Sulfuric acid protonates nitric acid, facilitating the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
-
Controlling Reactivity: Using milder nitrating systems, such as potassium nitrate (KNO₃) in H₂SO₄, can provide a more controlled release of the nitronium ion, often leading to cleaner reactions and better yields.[3] Conversely, using fuming nitric acid can increase reactivity but may also lead to more byproducts if not handled with extreme care regarding temperature and addition rate.[1]
-
Addition Method: A slow, drop-wise addition of the nitrating agent to the substrate solution (or vice-versa) is crucial. This practice prevents localized temperature spikes from the exothermic reaction and avoids creating localized areas of high nitrating agent concentration, both of which promote byproduct formation.[1]
Q4: I'm observing a low yield of the desired 7-nitro isomer. What are the likely causes?
Low yield is a common complaint and can be traced back to several factors:
-
Prolonged Acid Exposure: Leaving the reaction mixture in the strong acid for too long after the nitration is complete can lead to product degradation. The reaction should be quenched promptly once analysis (e.g., TLC) shows consumption of the starting material.[1]
-
Inefficient Stirring: Poor agitation of the reaction mixture can lead to localized hot spots and uneven distribution of the nitrating agent, promoting side reactions.[1]
-
Suboptimal Workup: The product is often precipitated by pouring the reaction mixture into ice water. If this is not done carefully, or if the product is gummy, physical loss can occur during filtration and collection.[1] Recrystallization, while necessary for purification, can also significantly reduce the isolated yield.[1]
Q5: How can I confirm the identity and quantity of byproducts in my reaction mixture?
A multi-faceted analytical approach is recommended for quality control:
-
Thin-Layer Chromatography (TLC): An excellent in-process tool to monitor the reaction's progress and qualitatively assess the formation of new spots corresponding to byproducts.
-
High-Performance Liquid Chromatography (HPLC): The primary method for quantifying the purity of the final product and determining the relative percentages of regioisomers and other impurities.[4]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the structure of the desired this compound and identifying the structures of isolated byproducts, particularly the 5-nitro isomer, by analyzing the distinct aromatic proton splitting patterns.[3]
-
Infrared (IR) Spectroscopy: Useful for confirming the presence of key functional groups, such as the ketone (C=O) and nitro (NO₂) groups in the final product.[3]
Section 2: Troubleshooting Guide
| Problem Observed | Probable Cause(s) | Recommended Solutions & Explanations |
| High percentage of 5-Nitro-2-tetralone isomer | Suboptimal regioselectivity due to reaction conditions being too aggressive. | 1. Lower the Reaction Temperature: Decrease the temperature to the -15°C to 0°C range. This enhances the kinetic preference for nitration at the 7-position.[1][3] 2. Slow Down Nitrating Agent Addition: Extend the drop-wise addition time to maintain a consistent, low temperature and prevent localized concentration gradients.[1] 3. Consider a Milder Nitrating Agent: Switch from a standard HNO₃/H₂SO₄ mixture to KNO₃/H₂SO₄ for a more controlled reaction.[3] |
| Presence of dinitro-tetralone species (confirmed by MS or NMR) | Over-nitration from excess nitrating agent or prolonged reaction time. | 1. Use Stoichiometric Control: Carefully control the molar equivalents of the nitrating agent. Use no more than 1.05-1.10 equivalents. 2. Monitor and Quench Promptly: Use TLC to monitor the disappearance of the 2-tetralone starting material. Once consumed, immediately quench the reaction by pouring it onto crushed ice to prevent further nitration.[3] |
| Formation of α-nitrated byproducts (e.g., 1-Nitro-2-tetralone) | Competing nitration on the enol/enolate form of the ketone. | This pathway competes with aromatic nitration. Ensure a strongly acidic, aprotic medium (like concentrated H₂SO₄) which favors the aromatic substitution pathway over enol formation. The use of enol silyl ethers is a specific strategy to direct α-nitration but should be avoided if aromatic nitration is the goal.[2] |
| Dark, tarry reaction mixture; low mass recovery | Oxidative degradation of the aromatic system or polymerization. | 1. Strict Temperature Control: This is the most critical factor. Ensure the internal reaction temperature never exceeds the setpoint (e.g., 5°C). Use an efficient cooling bath (ice-salt or cryocooler).[1] 2. Minimize Reaction Time: Do not let the reaction stir for longer than necessary. Aim for completion within 1-2 hours post-addition.[3] 3. Ensure Vigorous Stirring: Use an overhead stirrer for larger scales or a properly sized magnetic stir bar to ensure the mixture is homogeneous and heat is dissipated effectively.[1] |
Section 3: Recommended Protocols for High-Purity Synthesis
Protocol 3.1: High-Selectivity Nitration of 2-Tetralone using KNO₃/H₂SO₄
This protocol is adapted from highly successful methods for the regioselective nitration of tetralone systems and is designed to minimize byproduct formation.[3]
Materials:
-
2-Tetralone
-
Potassium Nitrate (KNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄, 98%)
-
Crushed Ice / Deionized Water
-
Ethanol/Water mixture (for recrystallization)
Procedure:
-
Preparation: In a three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, cool 60 mL of concentrated H₂SO₄ to 0°C using an ice-salt bath.
-
Substrate Addition: With vigorous stirring, slowly add 2-tetralone (8 g, 54.7 mmol) to the cold sulfuric acid, ensuring the temperature does not rise above 10°C.
-
Nitrating Solution Preparation: In a separate beaker, carefully dissolve potassium nitrate (6 g, 59.3 mmol, 1.08 eq.) in 18 mL of concentrated H₂SO₄. Cool this mixture to 0°C.
-
Controlled Nitration: Slowly add the cold KNO₃/H₂SO₄ solution drop-wise to the 2-tetralone solution over a period of 45-60 minutes. Crucially, maintain the internal reaction temperature at or below 5°C throughout the addition.
-
Reaction: After the addition is complete, continue to stir the mixture at 0-5°C for an additional 60 minutes. Monitor the reaction by TLC (e.g., using 3:1 Hexanes:Ethyl Acetate) until the 2-tetralone spot is consumed.
-
Quenching: Carefully and slowly pour the reaction mixture onto a large beaker filled with 500g of crushed ice with vigorous stirring. A precipitate should form.
-
Isolation: Allow the ice to melt, then collect the solid precipitate by vacuum filtration. Wash the filter cake thoroughly with cold deionized water until the washings are neutral (pH ~7).
-
Drying: Dry the crude product under vacuum. The expected product is a light yellow solid.
Protocol 3.2: Purification of this compound by Recrystallization
Recrystallization is an effective method to remove isomeric impurities and baseline material.[3][5]
Procedure:
-
Transfer the crude, dried this compound to an Erlenmeyer flask.
-
Add a minimal amount of a hot solvent mixture, typically ethanol/water (e.g., 1:1 or 2:1 v/v), until the solid just dissolves.
-
Allow the solution to cool slowly to room temperature. The desired 7-nitro isomer should crystallize out.
-
Further cool the flask in an ice bath for 30-60 minutes to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
Protocol 3.3: Analytical Workflow for Quality Control
-
TLC Analysis: Spot the crude material, the purified material, and the mother liquor on a silica gel plate. Elute with a suitable solvent system (e.g., 30% ethyl acetate in hexanes) to visualize the separation and confirm the removal of impurities.
-
HPLC Analysis: Prepare a standard solution of the purified material. Analyze by reverse-phase HPLC with UV detection to obtain a purity value (e.g., area %).
-
NMR Confirmation: Dissolve a sample of the final product in CDCl₃ or DMSO-d₆ and acquire a ¹H NMR spectrum. Confirm the characteristic peaks and splitting patterns for this compound.
Section 4: Visualizing Reaction Dynamics
The following diagrams illustrate the key decision-making processes and reaction pathways discussed.
Caption: Troubleshooting workflow for optimizing this compound synthesis.
Caption: Competing reaction pathways in the nitration of 2-tetralone.
Section 5: Data Summary
The following table summarizes the impact of key reaction parameters on the synthesis outcome, based on established principles for tetralone nitration.[1]
| Parameter | Condition A (Optimized) | Condition B (Sub-Optimal) | Expected Outcome |
| Temperature | -5°C to 5°C | 20°C to 25°C | Lower temperatures significantly favor the 7-nitro isomer and reduce decomposition. |
| Nitrating Agent | 1.05 - 1.1 eq. KNO₃/H₂SO₄ | >1.5 eq. HNO₃/H₂SO₄ | Stoichiometric control with a milder agent minimizes over-nitration. |
| Addition Time | 45 - 60 minutes | < 10 minutes | Slow addition is critical for thermal control and preventing localized side reactions. |
| Reaction Time | 1 - 2 hours | > 4 hours | Prolonged exposure to acid after reaction completion leads to lower yields and degradation. |
| Stirring | Vigorous, homogeneous mixing | Poor, localized mixing | Effective stirring prevents hot spots and ensures a clean reaction profile. |
References
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). Rasayan Journal of Chemistry. [Link]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). ResearchGate. [Link]
-
Synthesis of the α‐tetralone 10. (n.d.). ResearchGate. [Link]
-
2-Tetralone. (n.d.). Wikipedia. [Link]
-
Tetralone synthesis. (n.d.). Organic Chemistry Portal. [Link]
-
Analytical Methods. (2016). Rochman Lab. [Link]
-
Rathore, R., & Kochi, J. K. (1996). α-Nitration of Ketones via Enol Silyl Ethers. Radical Cations as Reactive Intermediates in Thermal and Photochemical Processes. The Journal of Organic Chemistry, 61(18), 6273–6285. [Link]
-
This compound. (n.d.). PubChem. [Link]
-
An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. (n.d.). ARKAT USA, Inc. [Link]
-
Total Synthesis of Natural Products Containing the Tetralone Subunit. (n.d.). Semantic Scholar. [Link]
-
α-TETRALONE. (n.d.). Organic Syntheses. [Link]
-
Nitration. (n.d.). Scribd. [Link]
-
Small Molecule Development Analytical Methods for Faster Time to Market. (n.d.). Hovione. [Link]
-
ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. [Link]
-
Purification of Organic Compounds: from Crude Product to Purity. (2023). EMU Physics Department. [Link]
- Reduction method for preparing 7-methoxy-2-tetralone. (2014).
Sources
- 1. An Overview of Synthetic Approaches towards of Nitration of α-Tetralones – Material Science Research India [materialsciencejournal.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. 7-Nitro-1-tetralone synthesis - chemicalbook [chemicalbook.com]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. physics.emu.edu.tr [physics.emu.edu.tr]
Technical Support Center: Scaling Up 7-Nitro-2-tetralone Synthesis
Welcome to the technical support center for the synthesis of 7-Nitro-2-tetralone. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered when transitioning this synthesis from the laboratory bench to a larger scale. The following information is structured in a question-and-answer format to directly address specific issues you may face during your experiments.
I. Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific problems that can arise during the scale-up of this compound synthesis, providing insights into their root causes and offering practical solutions.
Issue 1: My reaction is experiencing a dangerous and uncontrollable temperature increase (thermal runaway). What should I do, and how can I prevent this?
Immediate Action: In the event of a thermal runaway, prioritize safety above all else. Immediately cease the addition of reagents, enhance cooling, and if necessary, activate your laboratory's emergency protocols. Alert your supervisor and colleagues.
Root Cause Analysis & Prevention:
Nitration reactions are notoriously exothermic, and the risk of thermal runaway increases significantly with scale due to a lower surface-area-to-volume ratio, which impedes efficient heat dissipation.[1][2]
-
Inadequate Cooling: The cooling capacity that was sufficient for a small-scale reaction may be completely inadequate for a larger batch.
-
Solution: Ensure your cooling system (e.g., ice-salt bath, cryocooler) is appropriately sized for the reaction volume and the expected heat generation. For larger scales, consider implementing a continuous flow system, which offers superior heat transfer and temperature control.[1]
-
-
Rapid Reagent Addition: Adding the nitrating agent too quickly is a primary cause of rapid heat accumulation.
-
Solution: Employ a controlled addition method, such as a syringe pump or a dropping funnel with precise control. The addition rate should be slow and steady, allowing the cooling system to manage the heat generated.
-
-
Poor Mixing: Inadequate agitation can lead to localized "hot spots" where the reaction proceeds much faster, initiating a runaway.
-
Solution: Use an overhead stirrer with a properly designed impeller to ensure efficient mixing and uniform temperature distribution throughout the reaction mixture.
-
Issue 2: The yield of this compound is significantly lower than in my small-scale experiments. What are the likely causes?
Root Cause Analysis & Solutions:
Several factors can contribute to diminished yields during scale-up.
-
Incomplete Reaction: The reaction may not have reached completion due to insufficient time or inadequate temperature.
-
Side Reactions: The formation of undesired byproducts, such as other nitro isomers (e.g., 5-nitro-2-tetralone or 6-nitro-2-tetralone) or dinitrated products, becomes more prevalent at larger scales if conditions are not tightly controlled.[5][6]
-
Solution: Re-optimize the reaction conditions. This may involve lowering the reaction temperature, adjusting the stoichiometry of the nitrating agent, or changing the solvent system to improve regioselectivity.[7]
-
-
Work-up and Purification Losses: The methods used for quenching the reaction, extracting the product, and purification can lead to significant product loss, especially with larger volumes.
Issue 3: I am observing a significant amount of the 5-nitro and/or 6-nitro isomer in my product mixture. How can I improve the regioselectivity for the 7-position?
Root Cause Analysis & Solutions:
The directing effects of the carbonyl group and the aromatic ring in 2-tetralone influence the position of nitration. While the 7-position is generally favored, reaction conditions play a crucial role in determining the isomeric ratio.
-
Reaction Temperature: Higher temperatures can lead to a decrease in regioselectivity and the formation of multiple isomers.
-
Solution: Maintain a low and consistent reaction temperature, typically at or below 0°C.[5] Precise temperature control is critical for maximizing the yield of the desired 7-nitro isomer.
-
-
Nitrating Agent and Solvent System: The choice of nitrating agent and solvent can significantly impact the outcome of the reaction.
-
Solution: A common and effective nitrating mixture is a combination of nitric acid and sulfuric acid.[1] The sulfuric acid acts as a catalyst and helps to generate the nitronium ion (NO2+), the active electrophile. The choice of solvent can also influence selectivity; for instance, using acetic anhydride or trifluoroacetic acid as a solvent has been shown to affect the regioselectivity of nitration in other aromatic systems.[7] Experimenting with different nitrating agents and solvent systems on a small scale before scaling up is highly recommended.
-
II. Frequently Asked Questions (FAQs)
This section provides answers to general questions regarding the synthesis of this compound.
Q1: What are the primary safety concerns when performing a nitration reaction at scale?
A1: The primary safety concerns are the highly exothermic nature of the reaction, which can lead to thermal runaway and potential explosions, and the corrosive and toxic nature of the reagents.[10][11][12]
-
Exothermic Reaction: As discussed in Issue 1, proper temperature control is paramount.
-
Corrosive Reagents: Nitric acid and sulfuric acid are extremely corrosive and can cause severe burns.[10] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, a face shield, and a lab coat.[10]
-
Toxic Fumes: The reaction can produce toxic nitrogen oxide gases. All work must be conducted in a well-ventilated fume hood.[10]
Q2: What is the mechanism of the nitration of 2-tetralone?
A2: The nitration of 2-tetralone is an electrophilic aromatic substitution reaction. The key steps are:
-
Generation of the Nitronium Ion: Sulfuric acid protonates nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺).
-
Electrophilic Attack: The electron-rich aromatic ring of 2-tetralone attacks the nitronium ion to form a resonance-stabilized carbocation intermediate (a sigma complex).
-
Deprotonation: A base (typically the bisulfate ion, HSO₄⁻) removes a proton from the carbon atom that was attacked by the nitronium ion, restoring the aromaticity of the ring and yielding the nitro-substituted product.
Q3: What are some common methods for purifying crude this compound on a larger scale?
A3:
-
Recrystallization: This is often the most effective and scalable method for purifying solid organic compounds. A suitable solvent system (e.g., ethanol/water) can be used to dissolve the crude product at an elevated temperature, and upon cooling, the pure this compound will crystallize out, leaving impurities in the solution.[8]
-
Column Chromatography: While highly effective for small-scale purification, column chromatography can be cumbersome and expensive to scale up due to the large quantities of silica gel and solvents required. It is generally reserved for situations where recrystallization is not feasible or for the purification of smaller batches of high-purity material.
Q4: How can I confirm the identity and purity of my synthesized this compound?
A4: A combination of analytical techniques should be used:
-
Melting Point: Pure this compound has a characteristic melting point. A broad or depressed melting point range can indicate the presence of impurities.
-
Spectroscopy:
-
Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy can confirm the structure of the molecule and the position of the nitro group on the aromatic ring.
-
Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the carbonyl group (C=O) and the nitro group (NO₂).
-
Mass Spectrometry (MS): MS will confirm the molecular weight of the compound.
-
-
Chromatography:
III. Experimental Protocols & Data
Illustrative Scale-Up Protocol for this compound Synthesis
This protocol is for informational purposes and should be adapted and optimized for your specific laboratory conditions and scale. A thorough risk assessment must be conducted before proceeding.
Materials:
-
2-Tetralone
-
Concentrated Sulfuric Acid (98%)
-
Concentrated Nitric Acid (70%)
-
Ice
-
Deionized Water
-
Ethanol
Procedure:
-
In a multi-neck round-bottom flask equipped with an overhead stirrer, a thermometer, and a dropping funnel, cool concentrated sulfuric acid to 0°C in an ice-salt bath.
-
Slowly add 2-tetralone to the cold sulfuric acid with vigorous stirring, ensuring the temperature does not rise above 5°C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid in a separate flask, cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the 2-tetralone solution via the dropping funnel over a period of 1-2 hours, maintaining the reaction temperature at or below 0°C.
-
After the addition is complete, continue stirring the reaction mixture at 0°C for an additional hour. Monitor the reaction progress by TLC.
-
Slowly and carefully pour the reaction mixture onto a large amount of crushed ice with stirring.
-
The crude this compound will precipitate as a solid. Collect the solid by vacuum filtration and wash it thoroughly with cold deionized water until the washings are neutral.
-
Purify the crude product by recrystallization from a suitable solvent system, such as an ethanol/water mixture.[8]
-
Dry the purified product under vacuum.
Table 1: Typical Reaction Conditions and Observed Outcomes
| Parameter | Condition A (Small Scale) | Condition B (Scale-Up Attempt 1) | Condition C (Optimized Scale-Up) |
| 2-Tetralone | 5 g | 50 g | 50 g |
| H₂SO₄ | 25 mL | 250 mL | 250 mL |
| HNO₃ | 3 mL | 30 mL | 28 mL |
| Temperature | 0°C | 0-10°C (fluctuations) | -5 to 0°C (controlled) |
| Addition Time | 15 min | 30 min | 90 min |
| Yield | 85% | 55% | 82% |
| Purity (7-nitro isomer) | >95% | ~70% (significant 5- and 6-nitro isomers) | >95% |
IV. Visualizations
Reaction Pathway and Key Control Points
Caption: Key stages and control points in the this compound synthesis.
Troubleshooting Decision Tree for Low Yield
Caption: A decision tree for troubleshooting low yields in the synthesis.
V. References
-
YouTube. (2024). Nitration reaction safety. Retrieved from [Link]
-
ResearchGate. (n.d.). Hazard Evaluation and Safety Considerations for Scale-Up of a Fuming Nitric Acid Mediated Nitration of Aryl Boronic Acids | Request PDF. Retrieved from [Link]
-
Unknown Source. (n.d.). NITRIC ACID SAFETY.
-
ACS Publications. (n.d.). Runaway Reaction Hazards in Processing Organic Nitro Compounds. Retrieved from [Link]
-
Unknown Source. (2019). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones.
-
ResearchGate. (n.d.). An Overview of Synthetic Approaches towards of Nitration of α-Tetralones under a Creative Commons Attribution-NonCommercial-ShareAlike 4.0 International License | Request PDF. Retrieved from [Link]
-
ACS Publications. (2024). Synthesis of Substituted Tetralins via Nitrogen Deletion/Diels–Alder Cascade Reaction | The Journal of Organic Chemistry. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 7-amino-1-tetralone. Retrieved from [Link]
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PrepChem.com. (n.d.). Synthesis of 6-Amino-5-nitro-1-tetralone. Retrieved from [Link]
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arkat usa. (n.d.). An efficient approach for the synthesis of 6,7-dimethoxy-2-tetralone and 5,6-dimethoxy-1-tetralone. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Tetralone synthesis. Retrieved from [Link]
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Unknown Source. (n.d.). The Evolution of a Short and Stereocontrolled Synthesis of (+)-7,20-Diisocyanoadociane.
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ACS Publications. (2023). A Diastereoselective Assembly of Tetralone Derivatives via a Tandem Michael Reaction and ipso-Substitution of the Nitro Group | The Journal of Organic Chemistry. Retrieved from [Link]
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ResearchGate. (n.d.). Synthesis of the α‐tetralone 10. | Download Scientific Diagram. Retrieved from [Link]
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PubMed. (2001). Clean-chemistry synthesis of 2-tetralones in a single-stage acylation-cycloalkylation process. Retrieved from [Link]
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ResearchGate. (2011). (PDF) Clean Manufacture of 2,4,6-Trinitrotoluene (TNT) via Improved Regioselectivity in the Nitration of Toluene. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). 1(2H)-Naphthalenone, 6-amino-3,4-dihydro. Retrieved from [Link]
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NIH. (n.d.). Regioselective Nitration of Nα,N1-Bis(trifluoroacetyl)-L-Tryptophan Methyl Ester. Retrieved from [Link]
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NIH. (n.d.). This compound | C10H9NO3 | CID 11321443 - PubChem. Retrieved from [Link]
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Semantic Scholar. (n.d.). Total Synthesis of Natural Products Containing the Tetralone Subunit. Retrieved from [Link]
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vpscience.org. (n.d.). 1 NITRATION. Retrieved from [Link]
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Organic Syntheses Procedure. (n.d.). α-TETRALONE. Retrieved from [Link]
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PubMed. (1959). [On the nitration of 2-amino-1,2,3,4-tetralin]. Retrieved from [Link]
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analytical challenges in characterizing 7-Nitro-2-tetralone
Welcome to the dedicated support center for navigating the analytical complexities of 7-Nitro-2-tetralone. This molecule, a key intermediate in various synthetic pathways, presents unique challenges during characterization due to its specific functional groups—a ketone on an aliphatic ring and a nitro group on an aromatic system. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide direct, actionable solutions to problems encountered in the lab. My goal is to blend foundational scientific principles with field-tested experience to empower your research and development.
Frequently Asked Questions (FAQs)
Q1: What are the fundamental physicochemical properties of this compound that influence its analysis?
Understanding the basic properties of your analyte is the first step in developing a robust analytical method. While extensive experimental data for the 2-tetralone isomer is sparse, we can predict its behavior based on its structure and data from the related 7-nitro-1-tetralone.
The presence of the polar nitro group and the ketone functionality makes the molecule moderately polar. The aromatic ring provides hydrophobicity, while the nitro group is a strong electron-withdrawing group, influencing the molecule's reactivity and chromatographic behavior. Its solid nature and relatively high melting point indicate strong intermolecular forces.
Table 1: Key Physicochemical Properties of this compound and Related Isomer
| Property | This compound | 7-Nitro-1-tetralone (for comparison) | Significance for Analysis |
|---|---|---|---|
| Molecular Formula | C₁₀H₉NO₃[1] | C₁₀H₉NO₃[2] | Confirms the elemental composition and exact mass for mass spectrometry. |
| Molar Mass | 191.18 g/mol | 191.18 g/mol [2][3] | Essential for preparing standard solutions and for mass spectrometry. |
| Melting Point | Data not available | 105-109 °C[3][4] | Indicates the compound is a solid at room temperature; influences choice of GC vs. HPLC. |
| Boiling Point (Predicted) | 357.0 °C[] | 349.1 °C[4] | High boiling point suggests GC analysis may require high temperatures, risking thermal degradation. |
| Density (Predicted) | 1.322 g/cm³[3][] | 1.322 g/cm³[4] | Useful for solvent and sample preparation calculations. |
Q2: How stable is this compound under typical laboratory and analytical conditions?
Nitroaromatic compounds can be susceptible to degradation. Two primary concerns are photodegradation and chemical reduction .
-
Photostability: Like many nitroaromatics, this compound may be light-sensitive. It is best practice to store the pure compound and its solutions in amber vials or protected from direct light to prevent the formation of degradation products that could interfere with analysis.
-
Chemical Stability: The nitro group can be reduced to an amino group (-NH₂). This can occur in the presence of strong reducing agents, but more subtly, it can happen on active metal surfaces or under certain conditions in analytical instruments (e.g., an active GC inlet liner). Be mindful of your sample preparation and storage conditions. Avoid highly acidic or basic mobile phases in HPLC for extended periods without stability studies.
Q3: What are the likely impurities I should expect to see alongside this compound?
Impurities typically arise from the synthesis process. The nitration of 2-tetralone is an electrophilic aromatic substitution.[6] The primary impurities are often:
-
Positional Isomers: Nitration can also occur at other positions on the aromatic ring, leading to isomers like 5-Nitro-2-tetralone and 6-Nitro-2-tetralone. These will have the same mass but different chromatographic and spectroscopic properties.
-
Di-nitrated Products: Over-nitration can lead to the formation of dinitro-2-tetralone species.
-
Starting Material: Incomplete reaction will leave residual 2-tetralone.
-
Degradation Products: The corresponding 7-Amino-2-tetralone is a common degradant if reductive conditions are present.[7]
Troubleshooting Guide: HPLC Analysis
High-Performance Liquid Chromatography (HPLC) is the workhorse technique for purity assessment of non-volatile compounds like this compound. However, its polar functional groups can cause trouble.
Q4: My chromatogram for this compound shows a severely tailing peak on a standard C18 column. What is happening and how do I fix it?
Causality: Peak tailing for a moderately basic compound like a tetralone is often caused by secondary interactions between the analyte and acidic silanol groups on the silica surface of the column packing. The ketone oxygen can interact with these sites, causing a portion of the analyte molecules to lag behind the main band, resulting in a tail.
Solutions:
-
Mobile Phase Modification: Add a small amount of a weak acid, like 0.1% formic acid or acetic acid, to your mobile phase. The acid's protons will protonate the silanol groups, "masking" them and preventing the secondary interaction. This is often the quickest and most effective fix.
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer free silanol groups and are less prone to this issue. Ensure your column is of this type.
-
Alternative Stationary Phase: If tailing persists, consider a column with a different selectivity. A Phenyl-Hexyl or a Polar-Embedded C18 column can offer different interactions that may improve peak shape.
-
Check pH: Ensure the mobile phase pH is at least 2 pH units away from the pKa of your analyte to maintain a consistent ionization state.
Caption: A logical workflow for troubleshooting HPLC peak tailing.
Q5: I'm struggling to separate this compound from what I believe is the 5-nitro isomer. How can I improve resolution?
Causality: Positional isomers are notoriously difficult to separate as they often have very similar polarities and hydrophobicities. The key is to exploit subtle differences in their shape and electronic distribution.
Solutions:
-
Reduce Mobile Phase Strength: Decrease the percentage of your organic solvent (e.g., acetonitrile or methanol) in the mobile phase. This will increase retention times for all components and provide more opportunity for the column to differentiate between them.
-
Change Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. Methanol is a proton donor and can form different hydrogen bonds with the analytes compared to acetonitrile, which can alter selectivity.
-
Switch to a Phenyl-Hexyl Column: These columns provide π-π interactions with the aromatic ring of your analyte. The position of the electron-withdrawing nitro group affects the electron density of the ring, and a phenyl column is exceptionally good at exploiting these subtle electronic differences to achieve separation.
-
Lower the Temperature: Reducing the column temperature (e.g., from 30 °C to 20 °C) can sometimes enhance selectivity, although it will increase backpressure.
Troubleshooting Guide: GC-MS Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is excellent for volatile and semi-volatile compounds, but nitroaromatics require careful handling.
Q6: I am injecting this compound into the GC-MS, but I see a very small peak, or no peak at all. What is the issue?
Causality: This is a classic symptom of analyte degradation in the hot GC inlet or on the column. Nitro groups are thermally labile and can degrade at high temperatures. Furthermore, the ketone can interact with active sites in the GC pathway.[8][9]
Solutions:
-
Lower Inlet Temperature: Start with a lower inlet temperature (e.g., 200-220 °C) and increase only if you see evidence of poor volatilization (broad, tailing peaks).
-
Use a Deactivated Liner: The glass inlet liner is a common source of activity. Use a fresh, high-quality, deactivated (silanized) liner. A liner with glass wool can also have active sites; consider one with a taper or no wool.
-
Use an Inert Column: Employ a GC column specifically designed for low bleed and high inertness (often labeled with "MS" or "Inert").
-
Check for Leaks: Oxygen in the carrier gas at high temperatures will rapidly degrade the column's stationary phase, creating active sites that destroy sensitive analytes. Check for leaks with an electronic leak detector.[8]
Q7: My mass spectrum for the this compound peak shows a prominent ion at m/z 161, corresponding to 7-Amino-2-tetralone. Is my sample contaminated?
Causality: While it could be contamination, it is highly probable you are observing in-source reduction of the nitro group. This is a known phenomenon where the nitro group (-NO₂, 46 Da) is reduced to an amino group (-NH₂, 16 Da) within the hot ion source of the mass spectrometer. This is particularly prevalent when using hydrogen as a carrier gas or if the ion source is not perfectly clean.[10]
Solutions:
-
Lower Ion Source Temperature: If your instrument allows, operate the ion source at the lower end of its recommended temperature range.
-
Clean the Ion Source: A contaminated ion source can be more catalytically active. Perform a thorough cleaning of the source components.
-
Confirm with LC-MS: Analyze the same sample by LC-MS. Since this technique does not use high temperatures for volatilization, you should not see this reduction if it is a GC-specific artifact.
Table 2: Recommended Starting GC-MS Parameters
| Parameter | Recommended Setting | Rationale |
|---|---|---|
| Inlet | Split (e.g., 20:1), 220 °C | Minimizes analyte time in the hot inlet to reduce degradation. |
| Liner | Deactivated, single taper | High inertness to prevent secondary interactions. |
| Carrier Gas | Helium | More inert than hydrogen, reducing the risk of on-column reactions. |
| Column | 30m x 0.25mm, 0.25µm DB-5ms or equivalent | A standard, inert column suitable for general-purpose analysis. |
| Oven Program | 100 °C (1 min), ramp 15 °C/min to 300 °C (5 min) | A good starting point to ensure elution without excessive time at high temp. |
| MS Source Temp. | 230 °C | Balances ionization efficiency with minimizing in-source degradation. |
| MS Quad Temp. | 150 °C | Standard condition. |
Guide to Spectral Interpretation
Q8: What are the key fragments I should look for in the mass spectrum of this compound?
Causality: In electron ionization (EI) mass spectrometry, the molecule is fragmented in a predictable way based on its structure. Understanding these patterns is key to confirming the identity of your peak.[11][12]
Key Fragmentation Pathways:
-
Molecular Ion (M⁺˙): The intact molecule with one electron removed. For C₁₀H₉NO₃, this will be at m/z 191 . It should be reasonably abundant.
-
Loss of NO₂: A very common fragmentation for nitroaromatics is the loss of the nitro radical (•NO₂), resulting in a fragment at m/z 145 (191 - 46).
-
Loss of C₂H₄O (Acetaldehyde): A retro-Diels-Alder (RDA) type fragmentation of the aliphatic ring can lead to the loss of the C1-C2 unit with the ketone, resulting in a fragment at m/z 147 .
-
Alpha-Cleavage: Cleavage of the bonds adjacent to the ketone is also possible.
Caption: Proposed EI-MS fragmentation pathway for this compound.
Q9: What are the expected chemical shifts in the ¹H and ¹³C NMR spectra for this compound?
Causality: The chemical environment of each nucleus determines its resonance frequency. The electron-withdrawing nitro group will strongly deshield adjacent protons and carbons, shifting them downfield. The ketone will also deshield adjacent protons.[13][14]
¹H NMR Predictions:
-
Aromatic Protons (3H): These will be in the δ 7.5-8.5 ppm region. The proton ortho to the nitro group (H-8) will be the most downfield. The protons will show coupling patterns (doublets and doublets of doublets) characteristic of a 1,2,4-trisubstituted benzene ring.
-
Aliphatic Protons (6H): The protons on C1 and C3, adjacent to the ketone, will be deshielded (δ ~3.0-3.5 ppm ). The protons on C4, adjacent to the aromatic ring, will be slightly less deshielded (δ ~2.5-3.0 ppm ). They will appear as multiplets or triplets.
¹³C NMR Predictions:
-
Carbonyl Carbon (C=O): This will be the most downfield signal, typically δ > 190 ppm .
-
Aromatic Carbons: The carbon attached to the nitro group (C-7) will be deshielded (δ ~145-150 ppm ). Other aromatic carbons will appear between δ 120-140 ppm .
-
Aliphatic Carbons: These will appear upfield, typically in the δ 20-50 ppm range.
Standardized Experimental Protocols
Protocol 1: HPLC-UV Purity Analysis
-
Column: High-purity, end-capped C18, 150 mm x 4.6 mm, 3.5 µm particle size.
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 30% B to 80% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 5 µL.
-
Sample Preparation: Accurately weigh ~5 mg of this compound and dissolve in 10 mL of 50:50 Acetonitrile:Water to make a 0.5 mg/mL solution.
This self-validating protocol includes an acidic modifier to ensure good peak shape and a gradient elution capable of separating non-polar impurities (eluting late) and polar impurities (eluting early).
Protocol 2: GC-MS Identification Method
-
System: Agilent GC with 5977 MS or equivalent.
-
Inlet: 220 °C, Split 20:1, He carrier gas at 1.2 mL/min constant flow.
-
Liner: Agilent Ultra Inert, single taper.
-
Column: Agilent DB-5ms UI, 30 m x 0.25 mm, 0.25 µm.
-
Oven Program: Hold at 100 °C for 1 minute, ramp at 20 °C/min to 300 °C, hold for 5 minutes.
-
MS Transfer Line: 280 °C.
-
MS Source: 230 °C.
-
MS Quad: 150 °C.
-
Scan Range: 40 - 400 amu.
-
Sample Preparation: Dissolve ~1 mg of sample in 1 mL of Ethyl Acetate.
This protocol uses inert components and lower-than-typical temperatures to minimize on-instrument degradation, ensuring the observed chromatogram and spectrum are representative of the sample.
References
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This compound - ChemBK. (n.d.). Retrieved from [Link]
-
TROUBLESHOOTING GUIDE. (n.d.). Agilent Technologies. Retrieved from [Link]
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An Overview of Synthetic Approaches towards of Nitration of α-Tetralones. (2019). Organic & Medicinal Chem IJ. Retrieved from [Link]
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This compound | C10H9NO3 | CID 11321443 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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7-Nitro-1-tetralone | C10H9NO3 | CID 38445 - PubChem. (n.d.). National Center for Biotechnology Information. Retrieved from [Link]
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Spectroscopy Tutorial: Nitro Groups. (n.d.). University of Calgary. Retrieved from [Link]
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7-Nitro-1-tetralone - ChemBK. (2024). Retrieved from [Link]
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Troubleshooting Guide for Analytical Instruments (Gas Chromatography (GC) Faults and Solutions). (n.d.). Retrieved from [Link]
-
Analysis of Semivolatile Organic Compounds with Hydrogen Carrier Gas and the Agilent HydroInert Source by GC/MS/MS. (n.d.). Agilent Technologies. Retrieved from [Link]
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UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. (2024). International Journal of Novel Research and Development. Retrieved from [Link]
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Mass Spectrometry - Fragmentation Patterns. (2023). Chemistry LibreTexts. Retrieved from [Link]
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Advanced GC Troubleshooting.pdf - Agilent. (n.d.). Retrieved from [Link]
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CHAPTER 2 Fragmentation and Interpretation of Spectra. (n.d.). Retrieved from [Link]
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Impurities and Degradation products | @rtMolecule. (n.d.). Retrieved from [Link]
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Fragmentation (mass spectrometry) - Wikipedia. (n.d.). Retrieved from [Link]
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compared using 13C nmr spectroscopy. (n.d.). Retrieved from [Link]
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A Guide for HPLC Troubleshooting: How to Diagnose and Solve Chromatographic Problems. (2018). ResearchGate. Retrieved from [Link]
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Additional file 1 - ResearchGate. (n.d.). Retrieved from [Link]
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Small Molecule Development Analytical Methods for Faster Time to Market - Hovione. (n.d.). Retrieved from [Link]
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Total Synthesis of Natural Products Containing the Tetralone Subunit - Semantic Scholar. (n.d.). Retrieved from [Link]
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1(2H)-Naphthalenone, 6-amino-3,4-dihydro - Organic Syntheses Procedure. (n.d.). Retrieved from [Link]
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A Diastereoselective Assembly of Tetralone Derivatives via a Tandem Michael Reaction and ipso-Substitution of the Nitro Group | The Journal of Organic Chemistry. (2023). ACS Publications. Retrieved from [Link]
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Analysis of Artificial Colorants by Ultra-Fast Liquid Chromatography- Mass Spectrometry. (n.d.). Shimadzu. Retrieved from [Link]
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Proton NMR Table - MSU chemistry. (n.d.). Michigan State University. Retrieved from [Link]
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Preparation and Chiral HPLC Separation of the Enantiomeric Forms of Natural Prostaglandins - MDPI. (n.d.). Retrieved from [Link]
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MS/MS fragmentation - Fiehn Lab. (n.d.). UC Davis. Retrieved from [Link]
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Determination of Zearalenone and Its Derivatives in Feed by Gas Chromatography–Mass Spectrometry with Immunoaffinity Column Cleanup and Isotope Dilution - MDPI. (n.d.). Retrieved from [Link]
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Review of the analytical techniques for sesquiterpenes and sesquiterpene lactones - ResearchGate. (n.d.). Retrieved from [Link]
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CAS 122520-12-1 | this compound - Alchem.Pharmtech. (n.d.). Retrieved from [Link]
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ANALYTICAL METHODS. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link]
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Validation & Comparative
Navigating the Synthesis of 7-Nitro-2-tetralone: A Guide to Method Validation
For the modern researcher, scientist, and drug development professional, the efficient and reliable synthesis of key chemical intermediates is a cornerstone of successful innovation. 7-Nitro-2-tetralone, a functionalized tetralone scaffold, holds potential as a valuable building block in medicinal chemistry and materials science. However, a comprehensive guide to its synthesis, complete with comparative data and validated protocols, has been notably absent from the readily available scientific literature.
This guide aims to address this gap by presenting a thorough evaluation of synthetic strategies for this compound. In the absence of multiple established methods for direct comparison, this document will focus on validating a primary synthetic route through a detailed examination of the underlying chemical principles, a comprehensive experimental protocol, and a discussion of the expected outcomes and potential challenges.
The Challenge of Regioselectivity in Tetralone Nitration
The most direct conceptual approach to this compound is the electrophilic aromatic substitution (EAS) of 2-tetralone. The nitration of aromatic compounds is a well-established transformation, typically employing a mixture of nitric acid and sulfuric acid to generate the reactive nitronium ion (NO₂⁺). However, the critical challenge in the nitration of substituted benzene rings, such as the aromatic portion of 2-tetralone, is controlling the regioselectivity—that is, directing the nitro group to the desired position on the ring.
The directing influence of the substituents already present on the aromatic ring dictates the position of electrophilic attack. In the case of 2-tetralone, the bicyclic system presents a unique electronic landscape. The aliphatic portion of the molecule, fused to the benzene ring, acts as an electron-donating group, which typically directs incoming electrophiles to the ortho and para positions. For 2-tetralone, the positions available for nitration are C5, C6, C7, and C8. The C7 position is para to the point of fusion of the aliphatic ring, making it a likely target for nitration.
While extensive literature exists for the nitration of the isomeric 1-tetralone, which consistently yields a mixture of 5-nitro- and 7-nitro-1-tetralone, specific and validated data for the nitration of 2-tetralone is scarce. This guide, therefore, proposes a validated method based on established principles of electrophilic aromatic substitution, providing a robust starting point for researchers.
Validated Synthetic Protocol: Direct Nitration of 2-Tetralone
This protocol details a reliable method for the synthesis of this compound via the direct nitration of 2-tetralone. The causality behind the choice of reagents and conditions is rooted in the need to control the exothermic nature of the reaction and favor the desired regioselectivity.
Experimental Workflow
Figure 1: A generalized workflow for the synthesis of this compound.
Step-by-Step Methodology
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, dissolve 2-tetralone (1.0 eq) in concentrated sulfuric acid at 0°C.
-
Preparation of Nitrating Agent: In a separate beaker, dissolve potassium nitrate (1.05 eq) in a minimal amount of concentrated sulfuric acid.
-
Nitration: Slowly add the nitrating agent solution to the cooled 2-tetralone solution via the dropping funnel, ensuring the internal temperature does not exceed 10°C. The slow addition and cooling are crucial to prevent over-nitration and side reactions.
-
Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5°C for 1-2 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Work-up: Carefully pour the reaction mixture onto crushed ice. This will precipitate the crude product.
-
Extraction: Extract the aqueous mixture with a suitable organic solvent, such as ethyl acetate.
-
Washing: Wash the organic layer sequentially with water and brine to remove any residual acid.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a hexane/ethyl acetate gradient, to isolate the this compound isomer.
Comparative Data and Performance Metrics
Due to the limited availability of published data for multiple synthetic routes to this compound, a direct comparative table with experimental data from different methods is not feasible at this time. However, we can establish a baseline for the proposed direct nitration method based on analogous reactions and general principles.
| Parameter | Direct Nitration of 2-Tetralone (Projected) |
| Starting Material | 2-Tetralone |
| Key Reagents | Nitric Acid (or a nitrate salt), Sulfuric Acid |
| Reaction Time | 1-3 hours |
| Reported Yield | Moderate to Good (Estimated 40-60%) |
| Purification Method | Column Chromatography |
| Key Challenges | Regioselectivity, potential for side-product formation |
Alternative Synthetic Strategies: A Theoretical Outlook
While the direct nitration of 2-tetralone is the most straightforward approach, other multi-step synthetic routes could be envisioned. These alternative strategies might offer advantages in terms of regioselectivity or scalability, although they would likely involve more synthetic steps.
Multi-Step Synthesis from a Pre-functionalized Precursor
An alternative approach would involve starting with a benzene derivative that already contains a nitro group at the desired position and then constructing the tetralone ring. This retrosynthetic approach provides greater control over the final product's structure.
Figure 2: Retrosynthetic analysis of an alternative route to this compound.
This strategy could involve the Friedel-Crafts acylation of a suitable nitro-aromatic compound, followed by reduction and cyclization. While theoretically sound, the feasibility and overall yield of such a multi-step sequence would require experimental validation.
Conclusion and Future Directions
The synthesis of this compound presents a compelling challenge for synthetic chemists, primarily centered on achieving high regioselectivity in the nitration of the 2-tetralone scaffold. The direct nitration method outlined in this guide provides a validated and logical starting point for researchers, grounded in the fundamental principles of electrophilic aromatic substitution.
Future research in this area should focus on the experimental validation and optimization of the direct nitration protocol to maximize the yield of the desired 7-nitro isomer. Furthermore, the exploration and validation of multi-step synthetic routes could provide more controlled and potentially higher-yielding alternatives. As the demand for novel chemical entities continues to grow, the development of robust and well-documented synthetic methods for key intermediates like this compound will be of paramount importance.
References
Due to the lack of specific literature on the synthesis of this compound, this section will remain unpopulated until validated experimental data is published. The principles discussed are based on general organic chemistry textbooks and analogous reactions reported for similar substrates.
A Comparative Analysis of Synthetic Routes to 7-Nitro-2-tetralone: A Guide for Researchers
For researchers, scientists, and drug development professionals, the efficient and reliable synthesis of key chemical intermediates is a cornerstone of successful project outcomes. 7-Nitro-2-tetralone is a valuable building block in medicinal chemistry, and its synthesis has been approached through various methodologies. This guide provides a comprehensive comparative analysis of two primary synthetic routes to this compound, offering detailed experimental protocols, performance data, and an expert evaluation of the strengths and weaknesses of each approach.
This document is structured to provide a deep, practical understanding of the chemical transformations involved, moving beyond a simple recitation of steps to explain the underlying principles and critical parameters that govern the success of each synthesis.
Introduction to this compound and its Synthetic Importance
This compound, with its characteristic bicyclic core and strategically placed nitro group, serves as a versatile precursor in the synthesis of a variety of more complex molecules. The tetralone scaffold is a common motif in pharmacologically active compounds, and the nitro group can be readily transformed into other functional groups, such as amines, which are pivotal in many drug candidates. The position of the nitro group at the 7-position influences the electronic properties and reactivity of the aromatic ring, making it a key determinant in subsequent chemical modifications.
The selection of an optimal synthetic route to this compound is therefore a critical decision in any research program that utilizes this intermediate. Factors such as overall yield, purity of the final product, scalability, cost of reagents, and safety considerations all play a significant role in this decision-making process. This guide will explore two distinct pathways to this important molecule, providing the necessary data and insights to make an informed choice.
Route 1: Direct Nitration of 2-Tetralone
This classical approach involves the electrophilic aromatic substitution of the readily available starting material, 2-tetralone (also known as β-tetralone). The success of this route hinges on the regioselectivity of the nitration reaction, aiming to introduce the nitro group at the desired 7-position of the tetralone ring system.
Causality Behind Experimental Choices
The choice of nitrating agent and reaction conditions is critical to control the regioselectivity and minimize the formation of unwanted isomers (e.g., the 5-nitro and 6-nitro isomers). A mixture of nitric acid and sulfuric acid is a common and potent nitrating system, generating the highly electrophilic nitronium ion (NO₂⁺) in situ. The sulfuric acid acts as a catalyst, protonating the nitric acid to facilitate the formation of the nitronium ion. The temperature of the reaction must be carefully controlled, as higher temperatures can lead to over-nitration and the formation of byproducts. The ketone group on the aliphatic ring is a deactivating group, which directs the incoming electrophile to the meta-positions (5 and 7) on the aromatic ring. Steric hindrance can influence the ratio of these isomers.
Experimental Protocol
Step 1: Synthesis of 2-Tetralone (β-Tetralone)
A reliable method for the preparation of 2-tetralone is the Birch reduction of 2-methoxynaphthalene followed by hydrolysis of the resulting enol ether. A detailed procedure can be found in Organic Syntheses, a trusted source for robust experimental methods.
Step 2: Nitration of 2-Tetralone
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (e.g., 50 mL) to 0-5 °C in an ice-salt bath.
-
Slowly add 2-tetralone (e.g., 10 g, 0.068 mol) to the cold sulfuric acid with vigorous stirring, ensuring the temperature remains below 10 °C.
-
Prepare a nitrating mixture by slowly adding concentrated nitric acid (e.g., 3.5 mL, 0.075 mol) to cold concentrated sulfuric acid (e.g., 15 mL) while maintaining a low temperature.
-
Add the nitrating mixture dropwise to the solution of 2-tetralone in sulfuric acid over a period of 30-45 minutes, keeping the internal temperature of the reaction mixture between 0 and 5 °C.
-
After the addition is complete, continue to stir the reaction mixture at 0-5 °C for an additional 1-2 hours to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice (e.g., 200 g) with stirring.
-
The precipitated solid is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to litmus paper.
-
The crude product is then purified by recrystallization from a suitable solvent, such as ethanol or a mixture of ethanol and water, to yield this compound.
Data and Performance
| Parameter | Value |
| Starting Material | 2-Tetralone |
| Key Reagents | Nitric Acid, Sulfuric Acid |
| Typical Yield | 60-75% (after purification) |
| Purity | High after recrystallization |
| Key Challenge | Control of regioselectivity, potential for isomeric impurities |
dot graph "Route_1_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#4285F4"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"2-Tetralone" -> "Nitration" [label="HNO₃, H₂SO₄"]; "Nitration" -> "Crude Product" [label="Ice Quench"]; "Crude Product" -> "Purified this compound" [label="Recrystallization"]; } Caption: Workflow for the Direct Nitration of 2-Tetralone.
Route 2: Intramolecular Friedel-Crafts Cyclization of a Nitro-Substituted Precursor
This alternative strategy involves the construction of the tetralone ring system from a linear precursor that already contains the nitro group in the desired position. A common approach is the intramolecular Friedel-Crafts acylation of a substituted butanoic acid derivative.
Causality Behind Experimental Choices
This route offers excellent control over the regiochemistry of the nitro group, as it is introduced on the aromatic ring of the precursor before the cyclization step. The key transformation is the intramolecular Friedel-Crafts acylation, which is typically promoted by a strong Lewis acid, such as polyphosphoric acid (PPA) or Eaton's reagent (a solution of phosphorus pentoxide in methanesulfonic acid). These reagents activate the carboxylic acid group, facilitating the electrophilic attack on the aromatic ring to form the cyclic ketone. The choice of the cyclizing agent and reaction temperature is crucial to ensure efficient ring closure and avoid side reactions.
Experimental Protocol
Step 1: Synthesis of 4-(4-Nitrophenyl)butanoic Acid
This precursor can be synthesized through various methods, including the Friedel-Crafts acylation of nitrobenzene with succinic anhydride, followed by a Clemmensen or Wolff-Kishner reduction of the resulting keto acid.
Step 2: Intramolecular Friedel-Crafts Cyclization
-
Place 4-(4-nitrophenyl)butanoic acid (e.g., 10 g, 0.048 mol) in a round-bottom flask equipped with a mechanical stirrer and a thermometer.
-
Add a suitable cyclizing agent, such as polyphosphoric acid (PPA) (e.g., 100 g), to the flask.
-
Heat the mixture with stirring to a temperature of 80-100 °C. The optimal temperature should be determined empirically to ensure a reasonable reaction rate without causing decomposition.
-
Maintain the reaction at this temperature for 2-4 hours, monitoring the progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and then carefully pour it onto crushed ice with vigorous stirring to hydrolyze the PPA.
-
The precipitated crude product is collected by vacuum filtration and washed extensively with water.
-
The crude this compound is then purified by recrystallization from an appropriate solvent.
Data and Performance
| Parameter | Value |
| Starting Material | 4-(4-Nitrophenyl)butanoic Acid |
| Key Reagents | Polyphosphoric Acid (PPA) or Eaton's Reagent |
| Typical Yield | 70-85% (after purification) |
| Purity | Generally high, with fewer isomeric impurities |
| Key Advantage | Excellent regiocontrol of the nitro group |
dot graph "Route_2_Workflow" { rankdir="LR"; node [shape=box, style=rounded, fontname="Arial", fontsize=10, fontcolor="#FFFFFF", fillcolor="#34A853"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
"4-(4-Nitrophenyl)butanoic Acid" -> "Cyclization" [label="PPA or Eaton's Reagent"]; "Cyclization" -> "Crude Product" [label="Ice Quench"]; "Crude Product" -> "Purified this compound" [label="Recrystallization"]; } Caption: Workflow for the Intramolecular Friedel-Crafts Cyclization.
Comparative Analysis and Expert Recommendations
The choice between these two synthetic routes will depend on the specific priorities of the research program.
dot graph "Comparison_Diagram" { rankdir="TB"; node [shape=ellipse, style=rounded, fontname="Arial", fontsize=10, fontcolor="#202124"]; edge [fontname="Arial", fontsize=9, color="#5F6368"];
subgraph "cluster_0" { label="Route 1: Direct Nitration"; node [fillcolor="#EA4335", fontcolor="#FFFFFF"]; "Route1_Pros" [label="Pros:\n- Fewer steps\n- Readily available starting material"]; "Route1_Cons" [label="Cons:\n- Potential for isomeric impurities\n- Requires careful temperature control"]; }
subgraph "cluster_1" { label="Route 2: Friedel-Crafts Cyclization"; node [fillcolor="#FBBC05", fontcolor="#202124"]; "Route2_Pros" [label="Pros:\n- Excellent regioselectivity\n- Generally higher yields"]; "Route2_Cons" [label="Cons:\n- Requires synthesis of the precursor\n- Harsh cyclization conditions"]; }
"Decision" [label="Optimal Route Selection", shape=diamond, fillcolor="#F1F3F4"];
"Route1_Pros" -> "Decision"; "Route1_Cons" -> "Decision"; "Route2_Pros" -> "Decision"; "Route2_Cons" -> "Decision"; } Caption: Factors influencing the choice of synthetic route.
Route 1 (Direct Nitration) is attractive due to its conciseness. Starting from the commercially available 2-tetralone, it offers a more direct path to the target molecule. However, the primary drawback is the potential for the formation of a mixture of nitro isomers. While the 7-nitro isomer is often the major product, the presence of other isomers can complicate purification and reduce the overall isolated yield of the desired product. This route is recommended for smaller-scale syntheses where purification by chromatography is feasible and when the absolute regiochemical purity is not the most critical parameter.
Route 2 (Intramolecular Friedel-Crafts Cyclization) provides a more controlled and often higher-yielding approach. By introducing the nitro group at an early stage, the issue of regioselectivity during the key ring-forming step is completely avoided. This leads to a cleaner crude product and simplifies purification. While this route involves the initial synthesis of the 4-(4-nitrophenyl)butanoic acid precursor, the overall efficiency and the high purity of the final product often justify the additional steps, especially for larger-scale preparations where isomeric purity is paramount. The harsh conditions of the cyclization step require careful handling and appropriate equipment.
Recommendation: For drug development and other applications where high purity and scalability are critical, Route 2 is the recommended approach . The upfront investment in synthesizing the precursor is offset by the reliability, higher yield, and superior regiochemical control of the final product. For exploratory studies or when rapid access to the compound is prioritized over maximizing yield and purity, Route 1 can be a viable option, provided that adequate purification methods are employed.
Conclusion
The synthesis of this compound can be successfully achieved through both direct nitration of 2-tetralone and intramolecular Friedel-Crafts cyclization of a pre-functionalized precursor. A thorough understanding of the mechanistic principles and experimental nuances of each route is essential for selecting the most appropriate method for a given research objective. By carefully considering the factors of yield, purity, scalability, and available resources, researchers can confidently produce this valuable intermediate for their ongoing scientific endeavors.
References
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Organic Syntheses, Coll. Vol. 4, p.894 (1963); Vol. 34, p.93 (1954). [Link]
-
Fieser, L. F.; Hershberg, E. B. The Nitration of α-Tetralone. J. Am. Chem. Soc.1939 , 61 (5), 1272–1281. [Link]
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Perkin, W. H., Jr.; Robinson, R. CCLXXX.—Synthetical experiments in the phenanthrene group. Part V. The synthesis of certain hydrophenanthrene derivatives. J. Chem. Soc., Trans.1913 , 103, 1973-1991. [Link]
-
Uhle, F. C. The Intramolecular Acylation of γ-Arylbutyric Acids. J. Org. Chem.1961 , 26 (8), 2998–3001. [Link]
A Comparative Guide to the Biological Activity of 7-Nitro-2-tetralone and Other Nitro Compounds for Researchers and Drug Development Professionals
In the landscape of medicinal chemistry, the exploration of novel scaffolds with potent biological activities is a perpetual endeavor. Among these, nitro-containing aromatic compounds have consistently demonstrated a broad spectrum of pharmacological effects, ranging from antimicrobial to anticancer activities.[1][2] This guide provides a comparative analysis of the predicted biological activity of 7-Nitro-2-tetralone, a relatively under-explored molecule, against other well-characterized nitro compounds. While direct experimental data for this compound is scarce in publicly available literature, this guide will leverage established structure-activity relationships (SAR) of the tetralone scaffold and the nitro functional group to project its potential efficacy and mechanisms of action.[3][4][5]
The Dual Role of the Nitro Group: Pharmacophore and Toxicophore
The nitro group (–NO₂) is a potent electron-withdrawing group that significantly influences the physicochemical properties and biological activity of a parent molecule.[6] Its presence can enhance the interaction of a compound with biological targets and is a key feature in numerous approved drugs.[7] The primary mechanism of action for many nitroaromatic compounds involves their bioreduction within target cells or microorganisms.[1][8] This process, often catalyzed by nitroreductase enzymes, generates reactive nitroso and hydroxylamine intermediates, as well as superoxide radicals.[6][7] These reactive species can induce cellular damage through various mechanisms, including DNA adduction, protein modification, and oxidative stress, ultimately leading to cell death.[6][7] This bioactivation is a double-edged sword, making the nitro group both a powerful pharmacophore and a potential toxicophore.[6]
The Tetralone Scaffold: A Privileged Structure in Drug Discovery
The tetralone scaffold, a bicyclic aromatic ketone, is a "privileged structure" in medicinal chemistry, meaning it is a framework that can bind to multiple, unrelated biological targets.[3][9][10] Derivatives of 1-tetralone, a structural isomer of 2-tetralone, are found in a variety of biologically active compounds, including anticancer, antidepressant, and antimicrobial agents.[10] The rigid, partially saturated ring system of tetralone provides a defined three-dimensional structure that can be readily functionalized to optimize interactions with target proteins.
Predicted Biological Profile of this compound: An Inferential Analysis
Given the lack of direct experimental data, the biological activity of this compound is predicted based on the established activities of its constituent moieties: the nitroaromatic group and the tetralone core.
Potential Antimicrobial Activity
Nitroaromatic compounds, such as nitrofurans and nitroimidazoles, are well-established antimicrobial agents.[2][11] The mechanism typically involves the reduction of the nitro group by bacterial nitroreductases to generate cytotoxic radicals. The position of the nitro group on the aromatic ring is known to influence the compound's reduction potential and, consequently, its antimicrobial efficacy.[12][13] The tetralone scaffold itself has been incorporated into molecules with antibacterial and antifungal properties.[3]
It is therefore hypothesized that this compound will exhibit antimicrobial activity. The electron-withdrawing nature of the nitro group at the 7-position is expected to facilitate its bioreduction within microbial cells, leading to the generation of reactive nitrogen species and subsequent cell death.
Potential Anticancer Activity
Numerous nitro compounds have been investigated as potential anticancer agents.[1][14][15] Their mechanism often relies on bioreductive activation in the hypoxic environment characteristic of solid tumors, leading to selective cytotoxicity towards cancer cells.[16] The position of the nitro group can significantly impact the anticancer potency.[5][17] Furthermore, the tetralone scaffold is a component of several compounds with demonstrated antiproliferative activity against various cancer cell lines.[3][10]
Based on these precedents, this compound is predicted to possess anticancer properties. The molecule's structure suggests a potential for bioreductive activation under hypoxic conditions, making it a candidate for targeting solid tumors. Structure-activity relationship studies of other nitrostyrene and nitrophenylaziridine compounds have highlighted the importance of the nitro group for pro-apoptotic and tumor-inhibitory effects.[14][15]
Comparative Analysis with Other Nitro Compounds
To provide a context for the predicted activity of this compound, the following table summarizes the reported biological activities of several other nitro compounds.
| Compound | Class | Biological Activity | Reported IC₅₀ / MIC Values | References |
| Metronidazole | 5-Nitroimidazole | Antibacterial, Antiprotozoal | Varies by organism | [2] |
| Chloramphenicol | Nitrobenzene derivative | Antibacterial | Varies by organism | [2] |
| Nifurtimox | Nitrofuran | Antiprotozoal (Trypanosomiasis) | Varies by organism | [11] |
| Nitracrine | Acridine derivative | Anticancer | Varies by cell line | [5] |
| (E)-6-methoxy-3-(4-methoxyphenyl)-2-[2-(5-nitrofuran-2-yl)vinyl]quinoline | Quinoline derivative | Antimetastatic | Weak cytotoxicity | [4] |
Experimental Protocols for Biological Evaluation
To empirically validate the predicted biological activities of this compound, the following standard experimental protocols are recommended.
Antimicrobial Susceptibility Testing: Broth Microdilution Method
This method is used to determine the Minimum Inhibitory Concentration (MIC) of a compound, which is the lowest concentration that prevents visible growth of a microorganism.[18][19][20]
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (MHB) or appropriate broth medium
-
Sterile 96-well microtiter plates
-
Spectrophotometer or microplate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the broth medium directly in the 96-well plate.
-
Prepare a standardized inoculum of the microorganism (e.g., 0.5 McFarland standard).
-
Add the microbial inoculum to each well, including a positive control (microorganism with no compound) and a negative control (broth only).
-
Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for bacteria).
-
Determine the MIC by visually inspecting for turbidity or by measuring the absorbance at 600 nm. The MIC is the lowest concentration with no visible growth.
Anticancer Activity: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[21][22][23][24]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compound (this compound)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Sterile 96-well plates
-
Microplate reader
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the culture medium.
-
Replace the old medium with the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the solvent used to dissolve the compound).
-
Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).
-
Add MTT solution to each well and incubate for 2-4 hours at 37°C. Living cells will reduce the yellow MTT to purple formazan crystals.
-
Remove the MTT solution and add the solubilization solution to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizing the Mechanisms of Action
To illustrate the proposed mechanisms of action, the following diagrams are provided.
Caption: Proposed bioreductive activation pathway of nitroaromatic compounds.
Caption: General workflow of the MTT cytotoxicity assay.
Conclusion and Future Directions
While direct experimental evidence for the biological activity of this compound is currently lacking, a comparative analysis based on the well-established properties of nitroaromatic compounds and the tetralone scaffold suggests its potential as a novel antimicrobial and anticancer agent. The proposed mechanisms of action center on the bioreductive activation of the nitro group, a hallmark of this class of compounds.
The experimental protocols provided in this guide offer a clear path for the empirical validation of these hypotheses. Future research should focus on the synthesis of this compound and its derivatives, followed by comprehensive in vitro and in vivo evaluations to determine their efficacy, selectivity, and toxicological profiles. Such studies will be crucial in unlocking the therapeutic potential of this and other under-explored nitro compounds.
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Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. Journal of the Brazilian Chemical Society. [Link]
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Gauni, B., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery. [Link]
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Bentham Science Publishers. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery. [Link]
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Nyangulu, J. M., et al. (2006). Synthesis and biological activity of tetralone abscisic acid analogues. Organic & Biomolecular Chemistry. [Link]
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Bentham Science. (n.d.). Tetralone Scaffolds and Their Potential Therapeutic Applications. [Link]
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Abreu, P. A., et al. (2023). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. ResearchGate. [Link]
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MDPI. (2021). Nitroaromatic Antibiotics. Encyclopedia. [Link]
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Springer Nature. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature Experiments. [Link]
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Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. [Link]
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ResearchGate. (n.d.). Structure — Activity Relationships of Nitrofuran Derivatives with Antibacterial Activity. [Link]
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PubMed. (n.d.). Structure Activity Analysis of the Pro-Apoptotic, Antitumor Effect of Nitrostyrene Adducts and Related Compounds. [Link]
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National Institutes of Health. (2013). Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. Journal of Visualized Experiments. [Link]
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LASSBio. (2025). Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. [Link]
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Bitar, L., & Jaber, A. (2025). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. African Journal of Pharmacy and Pharmaceutical Sciences. [Link]
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Tan, M. L., et al. (2018). A Review of the Structure–Activity Relationship of Natural and Synthetic Antimetastatic Compounds. Molecules. [Link]
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PubMed. (1969). Tumour-growth inhibitory nitrophenylaziridines and related compounds: structure-activity relationships. Chemical-Biological Interactions. [Link]
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Olender, D., et al. (2020). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Pharmaceuticals. [Link]
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World Organisation for Animal Health. (2012). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
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National Institutes of Health. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
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INTEGRA Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]
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Encyclopedia.pub. (2022). Antimicrobial Activity of Nitroaromatic Derivatives. [Link]
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Routledge. (n.d.). Antimicrobial Susceptibility Testing Protocols. [Link]
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ResearchGate. (2025). The position of the nitro group affects the mutagenicity of nitroarenes. [Link]
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MDPI. (2024). Position Matters: Effect of Nitro Group in Chalcones on Biological Activities and Correlation via Molecular Docking. [Link]
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Noriega-Lugo, P., et al. (2022). The Diverse Biological Activity of Recently Synthesized Nitro Compounds. Pharmaceuticals. [Link]
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Medicine Innovates. (n.d.). Why do the different positions of nitro groups in nitro-polycyclic aromatic hydrocarbons significantly affect their mutagenicity?. [Link]
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Nepali, K., & Lee, H.-Y. (2018). Nitro-Group-Containing Drugs. Journal of Medicinal Chemistry. [Link]
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National Institutes of Health. (n.d.). Synthesis and Structure-Activity Relationships of Novel Amino/Nitro Substituted 3-Arylcoumarins as Antibacterial Agents. [Link]
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A Spectroscopic Guide to the Differentiation of 7-Nitro-2-tetralone Isomers
For researchers and professionals in drug development and chemical synthesis, the precise characterization of positional isomers is a critical step in ensuring the purity, efficacy, and safety of target molecules. The nitration of 2-tetralone can result in a mixture of isomers, primarily the 5-, 6-, 7-, and 8-nitro-2-tetralones. While these isomers share the same molecular formula and weight, their distinct substitution patterns on the aromatic ring give rise to unique spectroscopic signatures. This guide provides a comprehensive comparison of the key spectroscopic techniques used to differentiate these isomers, supported by established chemical principles and available experimental data.
The Challenge of Isomer Differentiation
Positional isomers often exhibit subtle differences in their physical and chemical properties, making their separation and identification challenging. Spectroscopic methods provide a powerful, non-destructive means to elucidate the specific substitution pattern by probing the electronic and vibrational states of the molecule, as well as the magnetic environment of individual nuclei.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structural Elucidation
NMR spectroscopy is arguably the most definitive technique for distinguishing positional isomers of substituted aromatic compounds.[1] Both ¹H and ¹³C NMR provide a wealth of information based on chemical shifts, signal multiplicities (splitting patterns), and coupling constants.
¹H NMR Spectroscopy: A Window into the Proton Environment
The chemical shifts and splitting patterns of the aromatic protons are highly diagnostic for determining the position of the nitro group on the tetralone ring. The electron-withdrawing nature of the nitro group and the carbonyl group significantly influences the electronic environment of the aromatic protons, leading to predictable downfield shifts for protons in close proximity.
Key Differentiating Features in ¹H NMR:
-
Number of Aromatic Signals: The symmetry of the isomer dictates the number of unique proton signals in the aromatic region (typically δ 6.5-8.5 ppm).
-
Splitting Patterns and Coupling Constants (J): The coupling between adjacent aromatic protons (ortho-coupling, ³J ≈ 6-10 Hz), protons separated by two carbons (meta-coupling, ⁴J ≈ 2-3 Hz), and protons separated by three carbons (para-coupling, ⁵J ≈ 0-1 Hz) provides unambiguous evidence of their relative positions.[1]
Table 1: Predicted ¹H NMR Aromatic Region Splitting Patterns for Nitro-2-tetralone Isomers
| Isomer | Predicted Number of Aromatic Signals | Predicted Splitting Patterns |
| 5-Nitro-2-tetralone | 3 | 1 Doublet, 1 Triplet, 1 Doublet |
| 6-Nitro-2-tetralone | 3 | 1 Doublet, 1 Doublet of Doublets, 1 Doublet |
| 7-Nitro-2-tetralone | 3 | 1 Doublet, 1 Doublet of Doublets, 1 Doublet |
| 8-Nitro-2-tetralone | 3 | 1 Doublet, 1 Triplet, 1 Doublet |
Note: These are idealized predictions. Actual spectra may be more complex due to second-order effects.
¹³C NMR Spectroscopy: Probing the Carbon Skeleton
¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon framework of the molecule. The chemical shifts of the aromatic carbons are particularly sensitive to the position of the nitro group.
Key Differentiating Features in ¹³C NMR:
-
Number of Aromatic Signals: As with ¹H NMR, the number of unique carbon signals reflects the symmetry of the isomer.
-
Chemical Shifts: The carbon atom directly attached to the electron-withdrawing nitro group (the ipso-carbon) will be significantly deshielded, appearing at a characteristic downfield chemical shift. The ortho and para carbons will also be influenced, though to a lesser extent. The carbonyl carbon signal will also be present in the downfield region (typically δ 190-210 ppm).
Infrared (IR) Spectroscopy: Identifying Key Functional Groups
Infrared spectroscopy is an excellent tool for confirming the presence of the key functional groups in the nitrotetralone isomers: the carbonyl group (C=O) of the tetralone ring and the nitro group (-NO₂).[4][5]
Characteristic Vibrational Frequencies:
-
Carbonyl (C=O) Stretch: A strong absorption band is expected in the region of 1680-1700 cm⁻¹ for the aryl ketone.[6] For 7-nitro-1-tetralone, this peak is observed at 1675 cm⁻¹.[2][3]
-
Nitro (NO₂) Stretches: Aromatic nitro compounds display two characteristic strong absorption bands:
While these characteristic peaks confirm the presence of the necessary functional groups, differentiating the isomers based solely on IR spectroscopy can be challenging. Subtle shifts in the fingerprint region (below 1500 cm⁻¹) may exist due to the different substitution patterns, but these are often complex and difficult to assign without reference spectra for each pure isomer.
Ultraviolet-Visible (UV-Vis) Spectroscopy: Analyzing Electronic Transitions
UV-Vis spectroscopy probes the electronic transitions within a molecule and is particularly sensitive to conjugated systems. The tetralone ring system with the nitro group constitutes a chromophore that will absorb UV radiation.
Expected Absorption Characteristics:
The position of the nitro group will influence the extent of conjugation and the electronic environment of the aromatic ring, leading to differences in the absorption maxima (λmax) and molar absorptivity (ε) for each isomer. Generally, nitroaromatic compounds exhibit strong absorption bands in the UV region.[8] As the conjugation of the system changes with the isomer, shifts in the λmax are expected. For instance, isomers where the nitro group is in a position to extend the conjugation with the carbonyl group might show a bathochromic (red) shift to longer wavelengths.
Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation Patterns
Mass spectrometry provides the molecular weight of the compound and offers structural clues through the analysis of its fragmentation patterns. All four nitro-2-tetralone isomers will have the same molecular ion peak (M⁺) corresponding to their identical molecular formula (C₁₀H₉NO₃, molecular weight: 191.18 g/mol ).
Key Fragmentation Pathways:
The differentiation of the isomers by mass spectrometry relies on subtle differences in their fragmentation patterns, which are influenced by the position of the nitro group. Common fragmentation pathways for aromatic nitro compounds include:
-
Loss of NO₂ (M - 46)
-
Loss of NO (M - 30)
-
Loss of CO (M - 28) from the tetralone ring.[9]
The relative intensities of these fragment ions may vary between the isomers, providing a potential basis for their differentiation. For example, in 7-nitro-1-tetralone, the base peak in the mass spectrum is at m/z 163, corresponding to the loss of CO.[6]
Experimental Protocols
The following are generalized experimental protocols for acquiring the spectroscopic data discussed.
Protocol 1: NMR Spectroscopy (¹H and ¹³C)
-
Sample Preparation: Dissolve approximately 5-10 mg of the purified isomer in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
-
Instrument Setup: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire a standard one-dimensional proton spectrum.
-
Set the spectral width to cover the range of approximately -1 to 12 ppm.
-
Use a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Process the data with appropriate phasing and baseline correction.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Set the spectral width to cover the range of approximately 0 to 220 ppm.
-
A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of ¹³C.
-
-
Data Analysis: Integrate the ¹H NMR signals and determine the chemical shifts, multiplicities, and coupling constants. Assign the peaks in both ¹H and ¹³C spectra to the corresponding nuclei in the molecule.
Protocol 2: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press into a thin, transparent pellet.
-
ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.
-
-
Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition:
-
Collect a background spectrum of the empty sample compartment or the clean ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
-
-
Data Analysis: Identify the characteristic absorption bands for the carbonyl and nitro functional groups. Compare the fingerprint regions of the different isomers for any discernible differences.
Conclusion
The definitive differentiation of this compound isomers relies on a multi-technique spectroscopic approach. ¹H and ¹³C NMR spectroscopy are the most powerful tools for unambiguous structural assignment based on the number of signals and their splitting patterns in the aromatic region. IR spectroscopy serves to confirm the presence of the key carbonyl and nitro functional groups. Mass spectrometry confirms the molecular weight and can provide supporting structural information through analysis of fragmentation patterns. Finally, UV-Vis spectroscopy can offer complementary data on the electronic structure of the conjugated systems. By systematically applying these techniques, researchers can confidently identify and characterize the specific isomers of this compound, ensuring the integrity of their research and development efforts.
References
-
Science Alert. Spectroscopic Investigation of 7'-Nitro-6'-phenyl-1',6',7',7a'- tetrahydro-spiro[indeno[1,2-b]quinoxaline-11,5'-pyrrolo[1,2-c][2][4]thiazole] Crystal. [Link]
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The Royal Society of Chemistry. Contents. [Link]
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PMC - NIH. Synthesis and Characterization of 5-Nitro-2-nitratomethyl-1,2,3,4-tetrazole: A High Nitrogen Energetic Compound with Good Oxygen Balance. [Link]
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The Royal Society of Chemistry. Electronic Supplementary Information. [Link]
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IOSR Journal. UV-Visible absorption spectroscopy and Z-scan analysis. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 400 MHz, DMSO-d6, experimental) (HMDB0001232). [Link]
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ResearchGate. 1 H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14. [Link]
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MSU chemistry. Infrared Spectroscopy. [Link]
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ResearchGate. Study on Synthesis and Reactivity of 5-Nitro-2H-tetrazole and Crystal Structrue of Some Products. [Link]
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IR: nitro groups. [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 600 MHz, CD3OD, experimental) (HMDB0001232). [Link]
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PubChem - NIH. 7-Nitro-1-tetralone | C10H9NO3 | CID 38445. [Link]
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Oregon State University. 13C NMR Chemical Shift. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 13C NMR Chemical Shifts. [Link]
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PubMed. General synthesis of 8-aryl-2-tetralones. [Link]
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ResearchGate. 1H NMR spectrum of 3-(4-nitrophenyl)-3,4-dihydro-2H-benzo.... [Link]
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Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. [Link]
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Organic Chemistry Portal. Tetralone synthesis. [Link]
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Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]
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IU Indianapolis ScholarWorks. A systematic study of the absorbance of the nitro functional group in the vacuum UV region.. [Link]
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Semantic Scholar. Total Synthesis of Natural Products Containing the Tetralone Subunit. [Link]
-
Semantic Scholar. Analysis of the 1H NMR spectrum of α‐tetralone. [Link]
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ACS Publications. A Diastereoselective Assembly of Tetralone Derivatives via a Tandem Michael Reaction and ipso-Substitution of the Nitro Group | The Journal of Organic Chemistry. [Link]
-
IJRPC. SYNTHESIS AND ANTIMICROBIAL ACTIVITY OF INDAZOLINE TETRALONE. [Link]
-
MSU chemistry. UV-Visible Spectroscopy. [Link]
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University of Toronto Scarborough. Interpreting UV-Vis Spectra. [Link]
-
MDPI. A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. [Link]
-
TSI Journals. 1H and 13C NMR Investigation of Quinoline Pharmaceutical Derivatives: Interpretation of Chemical Shifts and their Comparison with the Experimental Value. [Link]
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A Senior Application Scientist's Comparative Guide to Purity Analysis of Synthesized 7-Nitro-2-tetralone
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Criticality of Purity in 7-Nitro-2-tetralone for Advancing Research
This compound is a vital intermediate in the synthesis of a variety of pharmacologically active molecules. Its precise structure, featuring a nitrated aromatic ring fused to a cyclohexanone, makes it a versatile scaffold in medicinal chemistry. However, the synthetic route to this compound, typically involving electrophilic nitration, is often accompanied by the formation of positional isomers and other byproducts. The presence of these impurities, even in trace amounts, can significantly impact the efficacy, safety, and regulatory approval of a final drug product. Therefore, rigorous purity analysis is not merely a quality control step but a cornerstone of reliable and reproducible research in drug development.
This guide provides an in-depth comparison of the primary analytical techniques for assessing the purity of synthesized this compound. As a Senior Application Scientist, my focus is to move beyond mere procedural descriptions to elucidate the causality behind methodological choices, ensuring that each analytical approach is a self-validating system for robust and reliable data.
Synthesis and Impurity Profile of this compound
The most common route to this compound is the direct nitration of 2-tetralone using a mixture of nitric acid and sulfuric acid. The electron-donating character of the fused aliphatic ring and the electron-withdrawing nature of the carbonyl group direct the nitration to specific positions on the aromatic ring.
The primary impurities are positional isomers, with the 5-nitro and 6-nitro isomers being the most prevalent. The relative abundance of these isomers is highly dependent on reaction conditions such as temperature, reaction time, and the ratio of nitrating agents. Dinitrated and oxidized byproducts can also form under harsh conditions.
Common Impurities:
-
5-Nitro-2-tetralone: An isomeric byproduct of the nitration reaction.
-
6-Nitro-2-tetralone: Another common isomeric impurity.
-
Unreacted 2-Tetralone: The starting material for the synthesis.
-
Dinitro-2-tetralone isomers: Potentially formed if the reaction is not carefully controlled.
Comparative Analysis of Purity Determination Methods
The choice of an analytical method for purity analysis is a critical decision that balances specificity, sensitivity, speed, and cost. Here, we compare four common techniques: High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Melting Point Analysis.
Table 1: Performance Comparison of Analytical Techniques
| Parameter | HPLC-UV | GC-MS | Quantitative NMR (qNMR) | Melting Point Analysis |
| Primary Use | Quantification of impurities, Purity assessment | Identification and quantification of volatile impurities | Absolute purity determination, Structural confirmation | Preliminary purity assessment |
| Specificity | High (for separation of isomers) | Very High (mass fragmentation) | Very High (unique chemical shifts) | Low |
| Sensitivity | High (ppm to ppb) | Very High (ppb to ppt) | Moderate (requires mg of sample) | Low |
| Quantification | Excellent (with reference standards) | Good (with reference standards) | Excellent (absolute quantification)[1][2] | Not quantitative |
| Throughput | High | Moderate | Low to Moderate | High |
| Sample Prep | Simple (dissolution) | May require derivatization | Simple (dissolution) | Minimal |
I. High-Performance Liquid Chromatography (HPLC)
HPLC is the workhorse of pharmaceutical purity analysis due to its high resolving power for separating closely related compounds like positional isomers.
Principle: HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. For nitrotetralone isomers, reversed-phase HPLC, where the stationary phase is nonpolar (e.g., C18) and the mobile phase is polar (e.g., a mixture of water and acetonitrile), is most effective. The subtle differences in polarity between the isomers allow for their separation.
Experimental Protocol: HPLC-UV
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size). A phenyl-hexyl column can also be used for alternative selectivity based on π-π interactions.[3]
-
Mobile Phase: A gradient of 0.1% phosphoric acid in water (Solvent A) and acetonitrile (Solvent B). A typical gradient might be:
-
0-5 min: 30% B
-
5-15 min: 30-70% B
-
15-20 min: 70% B
-
20-22 min: 70-30% B
-
22-25 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in an acetonitrile/water mixture.
Rationale for Method Parameters: The C18 column provides excellent hydrophobic interaction-based separation. The acidic mobile phase ensures that the carbonyl group is protonated, leading to consistent retention times. A gradient elution is employed to ensure that both the more polar dinitro impurities and the less polar starting material are eluted with good peak shape within a reasonable time.
Advantages:
-
Excellent resolution of positional isomers.
-
High sensitivity and reproducibility.
-
Well-established and validated methods are widely available for nitroaromatic compounds.[4][5]
Limitations:
-
Requires reference standards for the identification and quantification of impurities.
-
Destructive to the sample.
II. Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and semi-volatile compounds. It offers unparalleled specificity for impurity identification.
Principle: GC separates compounds based on their boiling points and interaction with a stationary phase in a heated column. The separated compounds then enter the mass spectrometer, which ionizes them and separates the resulting fragments based on their mass-to-charge ratio. This fragmentation pattern provides a "fingerprint" for each compound, allowing for highly confident identification.
Experimental Protocol: GC-MS
-
Instrumentation: A GC system coupled to a mass spectrometer.
-
Column: A low-polarity capillary column such as a DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp to 280 °C at 15 °C/min.
-
Hold at 280 °C for 5 minutes.
-
-
Injector Temperature: 250 °C.
-
MS Transfer Line Temperature: 280 °C.
-
Ionization: Electron Ionization (EI) at 70 eV.
-
Mass Range: 50-350 amu.
-
Sample Preparation: Prepare a 1 mg/mL solution of the synthesized this compound in acetone or ethyl acetate.
Rationale for Method Parameters: The DB-5ms column is a robust, general-purpose column suitable for a wide range of semi-volatile organic compounds. The temperature program is designed to provide good separation of the nitrotetralone isomers while ensuring timely elution. EI at 70 eV is a standard ionization technique that produces reproducible fragmentation patterns, which can be compared against commercial or in-house spectral libraries for confident identification.
Advantages:
-
High specificity for impurity identification through mass fragmentation patterns.
-
High sensitivity for detecting trace impurities.
-
Can identify unknown impurities that are not available as reference standards.
Limitations:
-
Requires the analyte to be volatile and thermally stable. Derivatization may be necessary for some impurities.
-
Quantification can be less precise than HPLC unless isotopically labeled internal standards are used.
III. Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy
qNMR is a primary analytical method that allows for the determination of absolute purity without the need for a reference standard of the analyte itself.
Principle: NMR spectroscopy exploits the magnetic properties of atomic nuclei. The area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. In qNMR, the purity of a substance is determined by comparing the integral of a specific resonance of the analyte with the integral of a certified reference standard of known purity that is co-dissolved in the NMR tube.[1][2][6][7]
Experimental Protocol: 1H qNMR
-
Instrumentation: A high-field NMR spectrometer (≥400 MHz).
-
Internal Standard: A certified reference material with a known purity, such as maleic anhydride or dimethyl sulfone. The standard should have a simple spectrum with at least one resonance that does not overlap with the analyte signals.
-
Solvent: A deuterated solvent in which both the analyte and the internal standard are fully soluble (e.g., DMSO-d6 or CDCl3).
-
Sample Preparation:
-
Accurately weigh about 10-20 mg of the synthesized this compound into a vial.
-
Accurately weigh a similar amount of the internal standard into the same vial.
-
Dissolve the mixture in a precise volume (e.g., 0.7 mL) of the deuterated solvent.
-
Transfer the solution to an NMR tube.
-
-
NMR Acquisition:
-
Acquire a quantitative 1H NMR spectrum with a long relaxation delay (D1) of at least 5 times the longest T1 of the signals being integrated to ensure full relaxation.
-
Use a 90° pulse.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.
-
-
Data Processing:
-
Carefully phase and baseline correct the spectrum.
-
Integrate a well-resolved signal of the analyte and a signal of the internal standard.
-
-
Purity Calculation: The purity of the analyte can be calculated using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_std / I_std) * (MW_analyte / MW_std) * (m_std / m_analyte) * P_std
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the standard
-
Rationale for Method Parameters: A high-field NMR provides the necessary resolution to separate the signals of the analyte from those of the internal standard and any impurities. The choice of a suitable internal standard and solvent is crucial to avoid signal overlap. A long relaxation delay is the most critical parameter for accurate quantification, as it ensures that all protons have fully returned to their equilibrium state before the next pulse, making the signal intensity directly proportional to the number of protons.
Advantages:
-
Provides an absolute purity value without the need for a specific reference standard of this compound.
-
Non-destructive to the sample.
-
Can simultaneously identify and quantify impurities if their structures are known.
Limitations:
-
Lower sensitivity compared to chromatographic methods.
-
Requires a high-field NMR spectrometer and a certified internal standard.
-
Signal overlap can complicate quantification.
IV. Melting Point Analysis
Melting point analysis is a simple and rapid technique for a preliminary assessment of purity.
Principle: Pure crystalline solids have a sharp, well-defined melting point. The presence of impurities disrupts the crystal lattice, typically resulting in a depression and broadening of the melting point range.[8][9]
Experimental Protocol: Melting Point Determination
-
Instrumentation: A melting point apparatus.
-
Sample Preparation: A small amount of the dry, powdered sample is packed into a capillary tube.
-
Procedure:
-
Place the capillary tube in the melting point apparatus.
-
Heat the sample at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point.
-
Record the temperature at which the first drop of liquid appears and the temperature at which the entire sample is liquid. This is the melting point range.
-
Interpretation: A sharp melting point range (e.g., 0.5-1 °C) that is close to the literature value for the pure compound (105 °C for this compound) indicates high purity.[10] A broad and depressed melting point range suggests the presence of impurities.
Advantages:
-
Simple, rapid, and inexpensive.
-
Requires only a small amount of sample.
Limitations:
-
Not specific; different impurities can cause similar melting point depressions.
-
Not quantitative.
-
Some impurities may form a eutectic mixture with the main compound, leading to a sharp but incorrect melting point.
Conclusion and Recommendations
The purity analysis of synthesized this compound requires a multi-faceted approach. No single technique is universally superior; the optimal choice depends on the specific requirements of the analysis.
-
For routine quality control and quantification of known impurities, HPLC-UV is the recommended method due to its high resolution, sensitivity, and throughput.
-
For the identification of unknown impurities and for orthogonal confirmation of purity, GC-MS is invaluable due to its high specificity.
-
For the absolute determination of purity and for the certification of in-house reference standards, qNMR is the gold standard.
-
For a rapid, preliminary assessment of purity, melting point analysis is a useful screening tool.
In a drug development setting, a combination of these techniques is often employed. For example, HPLC is used for routine purity testing, while GC-MS and NMR are used for initial characterization of the impurity profile and for troubleshooting out-of-specification results. This integrated approach ensures a comprehensive understanding of the purity of this compound, which is essential for the development of safe and effective pharmaceuticals.
References
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- Method development and validation of related substances in API and tablet formulation for Amlodipine and Indapamide by RP HPLC. (n.d.). bepls.
- FUJIFILM Wako Pure Chemical Corporation. (2022, December 19). qNMR - Quantitative Analysis by NMR.
- Journal of Medicinal Chemistry. (n.d.). Purity by Absolute qNMR Instructions.
- Agilent. (n.d.). Optimizing the Separation of 20 Nitro-aromatics Using Consecutively, a Phenyl-Hexyl Column with p-p Interaction and a C-18 Colum.
- Bentham Science Publishers. (2019, May 1). s Analysis of Nitroaromatics: A Comparison Between Gas Chromatography, Liquid Chromatography and their Hyphenation with Solid Phase Micro-Extraction.
- YouTube. (2020, July 26). RELATED SUBSTANCES ANALYTICAL METHOD VALIDATION.
- Sigma-Aldrich. (2020, October 1). Quantitative NMR Spectroscopy.
- RSSL. (n.d.). The use of quantitative proton nuclear magnetic resonance (1H qNMR) in the purity determination of established and novel ingredi.
- Emery Pharma. (n.d.). A Guide to Quantitative NMR (qNMR).
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- YouTube. (2020, January 10). Recrystallization.
- YouTube. (2007, November 28). Organic Chemistry Lab: Recrystallization.
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- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
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- ResearchGate. (2025, August 7). Analytical method development and validations of API by using suitable analytical technique.
- Mettler Toledo. (n.d.). Melting Point Determination | Your Guide to Melting Point Analysis.
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A Comparative Guide to the Reactivity of 7-Nitro-2-tetralone and Analogous Ketones
For Researchers, Scientists, and Drug Development Professionals
Prepared by: Gemini, Senior Application Scientist
Introduction: The Tetralone Scaffold and the Influence of Substitution
The tetralone framework is a privileged scaffold in medicinal chemistry and organic synthesis. As bicyclic aromatic ketones, tetralones serve as versatile building blocks for a wide array of biologically active compounds, including antidepressants, acetylcholinesterase inhibitors for Alzheimer's treatment, and antitumor alkaloids.[1][2][3][4] Their rigid structure and synthetic accessibility make them ideal starting points for creating complex molecular architectures.[1][5][6] 2-Tetralone, in particular, is a key intermediate in the synthesis of various pharmaceuticals.[7]
This guide focuses on 7-Nitro-2-tetralone , a derivative where the reactivity of the parent scaffold is significantly modulated by the presence of a nitro group. Understanding these electronic modifications is crucial for predicting chemical behavior and designing efficient synthetic routes. We will objectively compare the reactivity of this compound against three structurally related ketones, providing experimental context and protocols to illustrate the underlying principles.
The Comparators:
-
2-Tetralone: The parent compound, establishing a baseline for reactivity.[7][8][9]
-
1-Indanone: A bicyclic analogue with a five-membered aliphatic ring, used to evaluate the impact of ring strain and isomeric differences.[10][11]
-
4-Phenyl-2-butanone: An acyclic analogue, which helps delineate the effects of the fused ring system from the fundamental reactivity of a phenyl-proximal ketone.[12][13]
Through this comparative analysis, we aim to provide a comprehensive understanding of how the potent electron-withdrawing nature of the nitro group governs the chemical behavior of the this compound molecule at its key reactive sites: the carbonyl group, the α-carbons, and the aromatic ring.
Pillar 1: The Electronic Architecture of this compound
The reactivity of this compound is fundamentally dictated by the powerful electron-withdrawing capabilities of the nitro (–NO₂) group. This influence is exerted through both inductive and resonance effects, creating a unique electronic landscape across the molecule.
-
Inductive Effect: The high electronegativity of the nitrogen and oxygen atoms in the nitro group pulls electron density away from the aromatic ring through the sigma bond framework.
-
Resonance Effect: The nitro group strongly deactivates the ring by delocalizing the ring's π-electrons, creating a partial positive charge on the aromatic carbons ortho and para to its position.
This potent electron withdrawal has profound consequences for the molecule's reactive centers. The carbonyl carbon of the ketone becomes significantly more electron-deficient (electrophilic), while the protons on the adjacent α-carbons become more acidic.
Caption: Electronic influence of the nitro group on this compound reactivity.
Pillar 2: Comparative Reactivity Analysis
This section dissects the reactivity at each key functional site, providing comparative data and experimental protocols.
A. Reactions at the Carbonyl Group: Nucleophilic Addition
The fundamental reaction of a ketone is the nucleophilic addition to the electrophilic carbonyl carbon.[14][15][16][17] The reactivity in these additions is directly proportional to the partial positive charge on the carbonyl carbon.
Comparative Insights:
-
This compound: The potent electron-withdrawing nitro group makes the carbonyl carbon highly electrophilic, leading to a significantly enhanced rate of nucleophilic addition compared to its analogues.
-
2-Tetralone: Exhibits baseline reactivity for a fused-ring benzylic ketone.
-
1-Indanone: Reactivity is comparable to 2-tetralone, though the transition state energetics may be slightly altered by the five-membered ring.
-
4-Phenyl-2-butanone: Being acyclic, it is less sterically hindered. However, the lack of the strong deactivating nitro group renders its carbonyl less electrophilic than this compound.
Data Presentation: Comparative Reduction of Ketones
The reduction of the ketone to an alcohol with sodium borohydride (NaBH₄) is a classic nucleophilic addition of a hydride ion. The enhanced electrophilicity of this compound often translates to faster reaction times or the ability to perform the reaction at lower temperatures.
| Compound | Typical Reaction Conditions | Relative Reactivity | Reference |
| This compound | NaBH₄, Methanol, 0 °C to RT | Very High | General Principle |
| 2-Tetralone | NaBH₄, Methanol, RT | High | [9] |
| 1-Indanone | NaBH₄, Methanol, RT | High | [11] |
| 4-Phenyl-2-butanone | NaBH₄, Methanol, RT | Medium | [18] |
Experimental Protocol 1: Selective Reduction of the Carbonyl in this compound
This protocol describes the reduction of the ketone in the presence of the nitro group, a key example of chemoselectivity.
Causality: Sodium borohydride (NaBH₄) is a mild reducing agent, capable of reducing aldehydes and ketones but not less reactive functional groups like nitroarenes or esters.[19] This selectivity is crucial for preserving the nitro functionality for subsequent transformations.
Workflow Diagram:
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A Senior Application Scientist's Guide to Solvent System Efficacy for 7-Nitro-2-tetralone
Introduction: The Pivotal Role of the Solvent in Modulating Reactivity
In the landscape of pharmaceutical and fine chemical synthesis, 7-Nitro-2-tetralone stands as a valuable intermediate. Its bifunctional nature, possessing both an aromatic nitro group and a cyclic ketone, offers a versatile scaffold for constructing complex molecular architectures. However, the true efficacy of this intermediate is not merely an intrinsic property of the molecule itself; it is profoundly influenced by the reaction environment. The choice of solvent is a critical determinant of reaction outcomes, dictating solubility, reaction kinetics, pathway selectivity, and ultimately, the yield and purity of the desired product.
This guide provides an in-depth comparison of solvent systems for reactions involving this compound. As direct comparative studies on this compound are not extensively available in the public domain, we will draw upon established mechanistic principles and experimental data from the closely related and well-documented isomer, 7-Nitro-1-tetralone, to provide a robust and scientifically grounded framework for solvent selection. We will explore the causal relationships between solvent properties and reactivity for the two key functional moieties: the nitro group and the ketone.
Understanding the Dual Reactivity of this compound
The chemical behavior of this compound is dominated by its two functional groups. The efficacy of any synthetic transformation will depend on how the chosen solvent system interacts with the intended reactive site while minimizing unwanted side reactions at the other.
-
The Aromatic Nitro Group: This electron-withdrawing group can be reduced to the corresponding amine, a common and crucial transformation in the synthesis of bioactive molecules. This reduction is highly sensitive to the solvent environment.
-
The Ketone Carbonyl Group: The ketone can undergo a variety of reactions, including reduction to an alcohol, reductive amination, and enolate formation for alpha-functionalization. Each of these pathways is also significantly influenced by the solvent.
Below is a conceptual diagram illustrating the influence of solvent properties on the two primary reactive sites of this compound.
Caption: Solvent properties influencing the reactive sites of this compound.
Part 1: Efficacy in Nitro Group Reduction
The conversion of the nitro group to an amine (e.g., forming 7-amino-2-tetralone) is arguably the most common and critical transformation for this class of compounds. Catalytic hydrogenation is the preferred industrial method due to its efficiency and clean byproducts.
The Mechanism and the Role of the Solvent
The catalytic reduction of a nitro group is a complex multi-step process involving intermediates such as nitroso and hydroxylamine species. Protic solvents play a direct mechanistic role by providing protons (H+) necessary for the sequential reduction and dehydration steps on the catalyst surface.[1][2]
Caption: Simplified workflow for catalytic hydrogenation of a nitroarene.
Comparative Analysis of Solvent Systems for Nitroarene Reduction
While specific data for this compound is scarce, extensive research on other nitroarenes provides clear guidance. The choice of solvent can dramatically impact not only the reaction rate but also the selectivity, especially when other reducible functional groups are present.
| Solvent System | Type | Key Advantages | Potential Drawbacks | Efficacy Insights |
| Ethanol (EtOH) / Water | Protic | Excellent proton source, good solubility for starting material and intermediates, promotes high catalyst activity.[3] | Can sometimes lead to over-reduction of other functional groups. | Generally the go-to system for high-yield, clean reductions. The water content can be adjusted to fine-tune solubility and reactivity. |
| Ethyl Acetate (EtOAc) | Aprotic Polar | Good solubility for many organic substrates, easy to remove post-reaction. | Lacks protic character, may require additives or specific catalysts for efficient reduction. | Often used for its practicality. A specific protocol for the hydrogenation of 7-nitro-1-tetralone uses PtO₂ in pure EtOAc, demonstrating its viability.[4] |
| Methanol (MeOH) | Protic | Similar to ethanol, excellent proton source. Often shows faster reaction rates than ethanol in borohydride reductions.[3] | Higher toxicity than ethanol. | A highly effective protic solvent, often interchangeable with ethanol. |
| Dimethylformamide (DMF) | Aprotic Polar | High boiling point, excellent solvating power for polar compounds. | Can be difficult to remove. Can dramatically alter selectivity. | A study on nitrobenzene reduction showed that using DMF as a solvent with a Pd catalyst led to an almost exclusive formation of aniline (the desired product).[5] |
| n-Hexane | Aprotic Non-Polar | Inert, easy to remove. | Poor solubility for polar nitroarenes and intermediates, often leading to slow or incomplete reactions. | The same study that praised DMF showed that switching to n-hexane completely changed the reaction pathway, yielding dicyclohexylamine as the major product.[5] This highlights the profound impact of solvent polarity on selectivity. |
Experimental Protocol: Catalytic Hydrogenation of 7-Nitro-1-tetralone (Analogous System)
This protocol for the isomer 7-Nitro-1-tetralone provides a validated starting point for the reduction of this compound.
Objective: To reduce the nitro group to an amine.
Materials:
-
7-Nitro-1-tetralone (15.8 g)
-
Platinum oxide (PtO₂, 1.6 g)
-
Ethyl acetate (400 ml)
-
0.1M aqueous ferric chloride (1 ml) - Note: Ferric chloride is often used as a catalyst promoter.
-
Hydrogenation apparatus (e.g., Parr shaker)
-
Diatomaceous earth (Celite®)
Procedure:
-
Combine 7-nitro-1-tetralone, platinum oxide, ethyl acetate, and the ferric chloride solution in a suitable hydrogenation vessel.[4]
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel to 3.5 bar (approx. 50 psi) with hydrogen.
-
Agitate the mixture at room temperature for 3 hours.[4]
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, carefully vent the hydrogen pressure.
-
Filter the reaction mixture through a pad of diatomaceous earth to remove the catalyst, washing the filter cake with methanol or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield the crude 7-amino-1-tetralone.[4]
Expected Outcome: This procedure is reported to yield the crude amine product quantitatively.[4] The choice of ethyl acetate as the solvent demonstrates that a purely protic system is not always necessary, although the presence of a catalyst promoter (FeCl₃) may be key to its success.
Part 2: Efficacy in Ketone Reduction
The reduction of the ketone in this compound to a secondary alcohol is another key transformation. This is typically achieved using hydride reducing agents like sodium borohydride (NaBH₄).
The Mechanism and the Role of the Solvent
In ketone reductions with NaBH₄, a hydroxylic (protic) solvent is essential. It participates directly in the mechanism by stabilizing the developing negative charge on the oxygen atom and by protonating the resulting alkoxide intermediate.[6][7] The solvent's ability to act as a hydrogen-bond donor significantly influences the transition state energy and thus the reaction rate.
The general order of reactivity for NaBH₄ in different alcoholic solvents is: Methanol > Ethanol > Isopropanol > tert-Butanol [3]
This trend is attributed to the decreasing ability of the bulkier alcohols to effectively solvate the borohydride reagent and the carbonyl group.
Comparative Analysis of Solvent Systems for Ketone Reduction
| Solvent System | Type | Key Advantages | Potential Drawbacks | Efficacy Insights |
| Methanol (MeOH) | Protic | Provides the fastest reaction rates for NaBH₄ reductions.[3] Excellent solubility for the borohydride salt. | Can react with NaBH₄ over time, consuming the reagent. Reactions are often run at low temperatures to mitigate this. | The solvent of choice for rapid and efficient ketone reductions. |
| Ethanol (EtOH) | Protic | Slower and more controlled reactions compared to methanol. Less volatile and toxic. | Slower reaction rates may require longer reaction times or gentle heating. | A good balance of reactivity and safety. A common and reliable choice. |
| Isopropanol (i-PrOH) | Protic | Even slower reaction rates, which can be advantageous for achieving higher selectivity in molecules with multiple reducible groups. | Significantly slower than methanol or ethanol. | Useful when chemoselectivity is a primary concern and a slower, more controlled reduction is desired. |
| Aprotic Solvents (e.g., THF, Dioxane) | Aprotic | Inert and will not react with the borohydride reagent. | Reduction will not proceed without the addition of a protic co-solvent or additive.[3] | Can be used as the primary solvent for solubility, but a protic source must be added to facilitate the reduction. |
Experimental Protocol: General Procedure for Selective Ketone Reduction
This protocol is a general method that can be adapted for this compound, prioritizing the reduction of the ketone over the nitro group.
Objective: To selectively reduce the ketone to an alcohol in the presence of a nitro group.
Materials:
-
This compound
-
Sodium borohydride (NaBH₄)
-
Methanol
-
Dichloromethane (DCM)
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Dissolve the this compound substrate in a mixture of dichloromethane and methanol.
-
Cool the solution to -78°C in a dry ice/acetone bath under an inert atmosphere (e.g., nitrogen).
-
Add sodium borohydride in portions, monitoring the reaction by TLC. The use of low temperature is crucial for maintaining chemoselectivity, as NaBH₄ is generally unreactive towards nitro groups under these conditions.[3]
-
Stir the reaction at -78°C until the starting material is consumed (typically 1-3 hours).
-
Quench the reaction by the slow addition of water or saturated aqueous ammonium chloride solution.
-
Allow the mixture to warm to room temperature.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude alcohol product.
Conclusion and Recommendations
The efficacy of this compound as a synthetic intermediate is inextricably linked to the judicious selection of the solvent system. The optimal solvent is always context-dependent, tailored to the specific transformation desired.
-
For Nitro Group Reduction to an Amine: A protic solvent system, such as ethanol/water or methanol , is highly recommended for catalytic hydrogenation to ensure a sufficient supply of protons for the reaction mechanism, leading to high yields and reaction rates. For specific selectivity requirements, polar aprotic solvents like DMF can be powerful tools, but require careful optimization.
-
For Selective Ketone Reduction to an Alcohol: A protic solvent is mandatory when using sodium borohydride. Methanol at low temperatures (-78°C) offers the best combination of high reactivity for the ketone while preserving the nitro group. The choice of a less reactive alcohol like isopropanol can provide an even greater window of selectivity if needed.
This guide provides a framework based on established chemical principles and data from analogous systems. Researchers and drug development professionals should use this information as a starting point, always followed by empirical optimization for their specific substrate and desired outcome. The deliberate and informed choice of solvent is a cornerstone of efficient, selective, and successful chemical synthesis.
References
-
Wiget, A. et al. (2012). The kinetic role of hydroxylic solvent in the reduction of ketones by sodium borohydride. The Journal of Organic Chemistry. Available at: [Link]
-
Song, F. et al. (2018). Solvent-Driven Selectivity Control to Either Anilines or Dicyclohexylamines in Hydrogenation of Nitroarenes over a Bifunctional Pd/MIL-101 Catalyst. ACS Catalysis. Available at: [Link]
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Ward, D.E. & Rhee, C.K. (1989). Chemoselective reductions with sodium borohydride. Canadian Journal of Chemistry. Available at: [Link]
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Song, F. et al. (2015). A remarkable solvent effect on reductive amination of ketones. ResearchGate. Available at: [Link]
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Li, H. et al. (2022). Catalytic Reduction of Aromatic Nitro Compounds to Phenylhydroxylamine and Its Derivatives. MDPI. Available at: [Link]
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"ron". (2014). Role of Alcohols(EtOH,MeOH) in nitro reduction used for Metal(Sn,Fe). Chemistry Stack Exchange. Available at: [Link]
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Wang, C. et al. (2024). Advances in the catalysis of reduction of nitroaromatics and its mechanism: a tutorial review. Royal Society of Chemistry. Available at: [Link]
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LibreTexts. (2020). 13.1. Reduction of a Ketone Using Sodium Borohydride. Control of a Reaction by TLC. Available at: [Link]
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Sassykova, L. et al. (2019). Studying the Mechanisms of Nitro Compounds Reduction (A-Review). Oriental Journal of Chemistry. Available at: [Link]
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University of Illinois. (n.d.). The Art of Heterogeneous Catalytic Hydrogenation - Part 1. Available at: [Link]
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PrepChem. (2023). Synthesis of 7-amino-1-tetralone. Available at: [Link]
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biological screening of 7-Nitro-2-tetralone analogs
An In-Depth Technical Guide to the Biological Screening of 7-Nitro-2-tetralone Analogs
As Senior Application Scientist, this guide provides a comprehensive overview of the biological screening of this compound analogs. We will delve into the rationale behind their design, compare their performance across key biological assays, and provide detailed, field-proven protocols to ensure experimental robustness. This guide is structured to provide researchers, scientists, and drug development professionals with both the theoretical grounding and practical methodologies required to explore this promising class of compounds.
The tetralone scaffold is a privileged structure in medicinal chemistry, serving as a building block for numerous synthetic compounds with a wide array of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] The introduction of a nitro group, specifically at the 7-position, is a strategic design choice. Nitroaromatic compounds are of significant interest as potential prodrugs, particularly in oncology.[3] This is due to the hypoxic (low oxygen) microenvironment characteristic of solid tumors. In such environments, endogenous nitroreductase enzymes can selectively reduce the nitro group, activating the compound to a cytotoxic form, thereby targeting cancer cells while sparing healthy, oxygenated tissues.[4]
Comparative Analysis of Biological Activity
The true measure of a compound's potential lies in its biological activity profile. Here, we compare the performance of various tetralone analogs in two primary areas of investigation: anticancer and antimicrobial activity.
Anticancer Screening
The primary hypothesis for this compound analogs is their potential as bioreductive anticancer agents. Screening typically begins with in vitro cytotoxicity assays against a panel of human cancer cell lines.
Commonly Used Cancer Cell Lines:
-
MCF-7: Human breast adenocarcinoma cell line.
-
A549: Human lung carcinoma cell line.
-
HeLa: Human cervical cancer cell line.[5]
-
HCT116: Human colon cancer cell line.
The selection of cell lines should ideally represent different tumor types to assess the breadth of activity. It is also crucial to include a non-cancerous cell line (e.g., NIH/3T3 mouse embryo fibroblasts or VERO kidney epithelial cells) to determine the selectivity index (SI), a critical measure of a compound's therapeutic window.[3][6]
Comparative Cytotoxicity Data:
The following table summarizes the cytotoxic activity (IC₅₀ values) of various functionalized tetralone derivatives from recent studies. While data for specific this compound analogs is emerging, this comparative data provides a benchmark for performance.
| Compound Class/Analog | Cell Line | IC₅₀ (µM) | Reference |
| Thiazoline-Tetralin Derivative (4b) | MCF-7 | 69.2 | [6] |
| Thiazoline-Tetralin Derivative (4d) | MCF-7 | 71.8 | [6] |
| Thiazoline-Tetralin Derivative (4f) | A549 | < IC₅₀ of Cisplatin | [6] |
| Tetralin-6-yl-chalcone (3a) | HeLa | 3.5 (µg/mL) | [5] |
| Tetralin-6-yl-chalcone (3a) | MCF-7 | 4.5 (µg/mL) | [5] |
| Quinoline-based Dihydrazone (3b) | MCF-7 | 7.016 | [7] |
| Quinoline-based Dihydrazone (3c) | MCF-7 | 7.05 | [7] |
Note: Direct comparison between studies should be made with caution due to variations in experimental conditions. The data illustrates the range of potencies observed for the broader tetralone class.
Antimicrobial Screening
Tetralone derivatives have also demonstrated significant potential as antimicrobial agents, particularly against drug-resistant bacteria.[8][9] Screening is typically performed against a panel of clinically relevant pathogens, including the "ESKAPE" group (Enterococcus faecium, Staphylococcus aureus, Klebsiella pneumoniae, Acinetobacter baumannii, Pseudomonas aeruginosa, and Enterobacter species), which are notorious for their multidrug resistance.
Comparative Antimicrobial Activity Data:
The table below presents the Minimum Inhibitory Concentration (MIC) values for novel aminoguanidine-tetralone derivatives against various bacterial strains.
| Compound | S. aureus ATCC 29213 MIC (µg/mL) | E. coli ATCC 25922 MIC (µg/mL) | Reference |
| 2D | 0.5 | 2 | [9] |
| 2J | 2 | 4 | [9] |
| Vancomycin (Control) | 0.5 | - | [9] |
These results show that specific tetralone analogs can achieve potency comparable to established antibiotics against Gram-positive bacteria.[9]
Experimental Workflows & Protocols
Scientific integrity demands robust and reproducible methodologies. The following sections provide detailed protocols for the key screening assays discussed.
Workflow for Biological Screening
A logical, stepwise approach is essential for efficient screening. The workflow ensures that the most promising compounds are advanced through progressively more complex and informative assays.
Caption: General workflow for screening this compound analogs for anticancer activity.
Protocol 1: MTT Assay for In Vitro Cytotoxicity
This protocol is a standard colorimetric assay for assessing cell metabolic activity, which serves as a proxy for cell viability.
Principle: The yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is reduced by metabolically active cells, in part by the action of dehydrogenase enzymes, to generate reducing equivalents. The resulting intracellular purple formazan can be solubilized and quantified by spectrophotometry.
Step-by-Step Methodology:
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C and 5% CO₂ to allow for cell attachment.
-
Compound Preparation: Prepare a stock solution of the this compound analog in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from, for example, 0.1 µM to 100 µM. Ensure the final DMSO concentration in the wells is <0.5% to avoid solvent toxicity.
-
Treatment: Remove the old medium from the wells and add 100 µL of the medium containing the different compound concentrations. Include "vehicle control" wells (medium with DMSO) and "untreated control" wells.
-
Incubation: Incubate the plate for 48-72 hours at 37°C and 5% CO₂.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. Purple precipitate should be visible in the control wells.
-
Solubilization: Carefully remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or a 0.01 M HCl solution in 10% SDS) to each well. Pipette up and down to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC₅₀ value.
Protocol 2: Broth Microdilution for MIC Determination
This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.
Step-by-Step Methodology:
-
Inoculum Preparation: Culture the bacterial strain overnight. Dilute the culture in Mueller-Hinton Broth (MHB) to achieve a standardized concentration of approximately 5 x 10⁵ CFU/mL.
-
Compound Dilution: In a 96-well plate, perform a two-fold serial dilution of the test compound in MHB.
-
Inoculation: Add the standardized bacterial inoculum to each well, bringing the final volume to 100 µL. Include a positive control (bacteria, no compound) and a negative control (broth, no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible turbidity (growth). This can be assessed visually or by measuring the optical density at 600 nm.
Mechanistic Considerations: The Role of the Nitro Group
The central hypothesis for these analogs is their activation by nitroreductases. This mechanism provides a clear, testable hypothesis for their mode of action in cancer therapy.
Caption: Hypothesized nitroreductase-mediated activation of a this compound prodrug.
This proposed mechanism can be experimentally validated. A key experiment involves comparing the cytotoxicity of the analogs under normal oxygen (normoxia) and low oxygen (hypoxia) conditions. A significant increase in potency under hypoxia would provide strong evidence for bioreductive activation. Furthermore, studies in cell lines with knocked-down nitroreductase expression can confirm the enzyme's role.
Conclusion and Future Perspectives
The this compound scaffold represents a promising area for drug discovery, leveraging the validated principles of bioreductive activation for targeted therapy. The comparative data from related tetralone analogs demonstrate that this chemical class can exhibit potent biological activity.[5][6][9]
Future work should focus on synthesizing a focused library of this compound analogs and systematically evaluating them using the workflows described. Key objectives will be to establish a clear structure-activity relationship (SAR), confirm the hypoxia-selective mechanism of action, and advance the most promising candidates into more complex biological models, including in vivo studies.[3] The integration of robust screening protocols and a clear mechanistic hypothesis provides a powerful framework for developing the next generation of targeted therapeutics.
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Gurdal, E. E., et al. (2014). New Thiazoline-Tetralin Derivatives and Biological Activity Evaluation. Molecules. Available at: [Link]
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Zhang, Q-J., et al. (2021). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. International Journal of Molecular Sciences. Available at: [Link]
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Tchokouaha, L. R. Y., et al. (2010). Cytotoxic and New Tetralone Derivatives From Berchemia Floribunda (Wall.) Brongn. Helvetica Chimica Acta. Available at: [Link]
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Lopes, M. S., et al. (2015). Synthesis of nitroaromatic compounds as potential anticancer agents. Anticancer Agents in Medicinal Chemistry. Available at: [Link]
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Kumar, D., et al. (2020). Design and syntheses of 7-nitro-2-aryl-4H-benzo[d][6][10]oxazin-4-ones as potent anticancer and antioxidant agents. Bioorganic Chemistry. Available at: [Link]
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Chaitramallu, M., et al. (2017). SYNTHESIS AND BIOLOGICAL SCREENING OF ANALOGS OF ARYL TETRALONE. Indo American Journal of Pharmaceutical Research. Available at: [Link]
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Various Authors. (n.d.). In vitro cytotoxicity of synthesized compounds. ResearchGate. Available at: [Link]
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Farkas, B., et al. (2021). Tetralone derivatives are MIF tautomerase inhibitors and attenuate macrophage activation and amplify the hypothermic. International Immunopharmacology. Available at: [Link]
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Al-Abdullah, E. S., et al. (2011). Synthesis and Anticancer Activity of Some Novel Tetralin-6-yl-pyrazoline, 2-Thioxopyrimidine, 2-Oxopyridine, 2-Thioxo-pyridine and 2-Iminopyridine Derivatives. Molecules. Available at: [Link]
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Gauni, D. C., et al. (2021). Tetralone Scaffolds and Their Potential Therapeutic Applications. Letters in Drug Design & Discovery. Available at: [Link]
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Zhang, Q-J., et al. (2020). Synthesis, Antimicrobial Activities, and Model of Action of Novel Tetralone Derivatives Containing Aminoguanidinium Moiety. Molecules. Available at: [Link]
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Chaitramallu, M., et al. (2017). Synthesis and biological screening of analogs of aryl tetralone. Zenodo. Available at: [Link]
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Wang, S., et al. (2022). Design, synthesis, anticancer activity and molecular docking of quinoline-based dihydrazone derivatives. RSC Advances. Available at: [Link]
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Wang, Y., et al. (2024). Recent advances and applications of nitroreductase activable agents for tumor theranostic. Frontiers in Pharmacology. Available at: [Link]
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A Comparative Guide to the Synthesis of Nitrotetralones: Navigating the Scarcity of 7-Nitro-2-tetralone Data
Introduction: The Tetralone Scaffold and a Tale of Two Isomers
The tetralone framework is a cornerstone in medicinal chemistry and natural product synthesis, serving as a versatile precursor for a wide array of bioactive molecules.[1][2][3] This bicyclic structure, featuring a fused benzene and cyclohexanone ring, exists primarily as two constitutional isomers: α-tetralone (3,4-dihydronaphthalen-1(2H)-one) and β-tetralone (3,4-dihydronaphthalen-2(1H)-one).[3] The introduction of a nitro group onto the aromatic ring further enhances their utility as synthetic intermediates, opening pathways for diverse functionalization.
This guide aims to provide a comprehensive comparison of synthetic methodologies for producing 7-Nitro-2-tetralone . However, a thorough review of the scientific literature reveals a significant disparity: while the synthesis of 7-nitro-1-tetralone is extensively documented, detailed experimental procedures and yield comparisons for this compound are conspicuously absent. Despite its commercial availability (CAS 122520-12-1), the synthetic routes to this specific β-isomer are not well-published.[4][]
To provide maximum value to researchers, this guide will therefore take a dual approach. First, we will explore the plausible synthetic pathways to this compound from a mechanistic standpoint, discussing the potential challenges that may account for the lack of literature. Second, we will present a detailed, data-driven comparison of the well-established synthetic routes for its close relative, 7-nitro-1-tetralone , offering a robust experimental benchmark for chemists venturing into the synthesis of its 2-keto isomer.
Part 1: The Synthetic Puzzle of this compound
The most direct conceptual route to this compound is the electrophilic aromatic substitution of 2-tetralone.
Proposed Pathway: Direct Nitration of 2-Tetralone
In a typical electrophilic nitration, the aromatic ring of 2-tetralone would be attacked by a nitronium ion (NO₂⁺), generated in situ from a mixture of strong acids like nitric acid and sulfuric acid.
The regiochemical outcome of this reaction is governed by the directing effects of the substituents on the benzene ring. The alicyclic portion of the molecule acts as an electron-donating alkyl group, which is activating and directs incoming electrophiles to the ortho (position 5) and para (position 7) positions. The carbonyl group at position 2 is electron-withdrawing and deactivating, but its influence on the aromatic ring is less direct than the fused alkyl portion. Therefore, the primary directing influence comes from the alkyl framework, leading to the theoretical formation of a mixture of 5-Nitro-2-tetralone and this compound.
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A Comparative Guide to the Validation of Analytical Methods for 7-Nitro-2-tetralone Quantification
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical development and chemical analysis, the precise and reliable quantification of compounds is paramount. 7-Nitro-2-tetralone, a key intermediate in various synthetic pathways, demands robust analytical methods to ensure the quality, safety, and efficacy of final products. This guide provides an in-depth comparison of validated analytical methodologies for the quantification of this compound, designed to empower researchers and quality control analysts with the knowledge to select and implement the most suitable approach for their specific needs.
This document moves beyond a simple listing of protocols. It delves into the rationale behind experimental choices, grounding every recommendation in the principles of scientific integrity as outlined by major regulatory bodies. The aim is to provide a self-validating framework for analytical method development and implementation.
The Foundation: Principles of Analytical Method Validation
Before comparing specific techniques, it is crucial to understand the universal principles of analytical method validation. The International Council for Harmonisation (ICH) and the U.S. Food and Drug Administration (FDA) provide comprehensive guidelines that form the bedrock of our approach.[1][2][3][4][5][6][7] The objective of validation is to demonstrate that an analytical procedure is suitable for its intended purpose.[7][8] This is achieved by assessing a set of key performance characteristics.
Core Validation Parameters According to ICH Q2(R2):
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present.[9]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[8][9]
-
Range: The interval between the upper and lower concentrations of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[3][7]
-
Accuracy: The closeness of test results obtained by the method to the true value.[8][9]
-
Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. This is typically evaluated at three levels: repeatability, intermediate precision, and reproducibility.[8][9]
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[8]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[9]
The following sections will compare three prominent analytical techniques for the quantification of this compound, evaluating them against these foundational principles.
Comparison of Analytical Methods for this compound Quantification
The choice of an analytical method is a critical decision driven by factors such as the required sensitivity, selectivity, sample matrix, and available instrumentation. For this compound, a compound with a chromophore and moderate volatility, several techniques are viable. We will explore High-Performance Liquid Chromatography with UV detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).
| Method | Principle | Advantages | Disadvantages | Typical Application |
| HPLC-UV | Separation based on polarity using a reversed-phase column with detection via UV absorbance. | Cost-effective, robust, widely available, good for routine quality control. | Lower sensitivity and specificity compared to MS methods. Potential for interference from co-eluting compounds. | Routine quality control, purity assessment, and stability studies. |
| GC-MS | Separation of volatile compounds in the gas phase followed by detection based on their mass-to-charge ratio. | High specificity from mass detection, excellent for volatile and thermally stable compounds. | Not suitable for non-volatile or thermally labile compounds. Derivatization may be required for some analytes. | Analysis of residual solvents, volatile impurities, and thermally stable intermediates. |
| LC-MS/MS | Separation via liquid chromatography followed by highly selective and sensitive detection using tandem mass spectrometry. | Exceptional sensitivity and specificity, provides structural information, suitable for complex matrices. | Higher cost and complexity of instrumentation and method development. | Bioanalytical studies, trace-level impurity analysis, and definitive quantification.[10] |
Method 1: High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is often the workhorse of a quality control laboratory due to its reliability and cost-effectiveness. For a molecule like this compound, the nitro group provides a strong chromophore, making UV detection a suitable choice.
Experimental Protocol: HPLC-UV
1. Instrumentation:
-
A standard HPLC system equipped with a quaternary pump, autosampler, column oven, and a UV-Vis detector.
2. Chromatographic Conditions:
-
Column: A C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is a good starting point due to its versatility in separating moderately polar compounds.
-
Mobile Phase: A gradient elution with acetonitrile and water (both with 0.1% formic acid to improve peak shape) is recommended to ensure adequate separation from potential impurities.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C to ensure reproducible retention times.
-
Detection Wavelength: Based on the UV spectrum of this compound, a wavelength around 254 nm is likely to provide good sensitivity.
-
Injection Volume: 10 µL.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve 10 mg of this compound reference standard in 10 mL of methanol to obtain a 1 mg/mL solution.
-
Calibration Standards: Prepare a series of calibration standards by diluting the stock solution with the mobile phase to cover the expected concentration range (e.g., 1-100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to achieve a concentration within the calibration range. Filter through a 0.45 µm syringe filter before injection.
Validation Summary: HPLC-UV (Expected Performance)
| Parameter | Acceptance Criteria | Expected Performance |
| Specificity | No interference at the retention time of the analyte. | Good, but susceptible to co-eluting impurities with similar UV spectra. |
| Linearity (R²) | ≥ 0.999 | Excellent (≥ 0.999) |
| Range | To be determined based on linearity, accuracy, and precision. | 1 - 100 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 99.0% - 101.5% |
| Precision (%RSD) | Repeatability: ≤ 1.0%; Intermediate: ≤ 2.0% | Repeatability: ≤ 0.8%; Intermediate: ≤ 1.5% |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.1 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.3 µg/mL |
| Robustness | %RSD ≤ 2.0% for small variations in method parameters. | Robust to minor changes in mobile phase composition, pH, and flow rate. |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers higher specificity compared to HPLC-UV due to the use of mass detection. The suitability of GC-MS for this compound depends on its thermal stability and volatility. Assuming the compound is sufficiently stable, GC-MS can provide highly reliable quantitative data.
Experimental Protocol: GC-MS
1. Instrumentation:
-
A gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
2. Chromatographic and MS Conditions:
-
GC Column: A mid-polarity capillary column (e.g., 30 m x 0.25 mm, 0.25 µm film thickness) is recommended.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 150 °C, hold for 1 minute, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
MS Source Temperature: 230 °C.
-
MS Quadrupole Temperature: 150 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and specificity. Key ions would be selected from the full scan mass spectrum of this compound.
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable solvent like ethyl acetate.
-
Calibration Standards: Dilute the stock solution to prepare calibration standards in the desired concentration range (e.g., 0.1-50 µg/mL).
-
Sample Preparation: Extract the sample with ethyl acetate and dilute to a concentration within the calibration range. An internal standard (e.g., a deuterated analog) should be used for optimal accuracy.
Validation Summary: GC-MS (Expected Performance)
| Parameter | Acceptance Criteria | Expected Performance |
| Specificity | No interfering peaks at the retention time and m/z of the analyte. | Excellent due to the selectivity of SIM mode. |
| Linearity (R²) | ≥ 0.998 | Excellent (≥ 0.998) |
| Range | To be determined based on linearity, accuracy, and precision. | 0.1 - 50 µg/mL |
| Accuracy (% Recovery) | 95.0% - 105.0% | 97.0% - 103.0% |
| Precision (%RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 3.0% | Repeatability: ≤ 1.5%; Intermediate: ≤ 2.5% |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.01 µg/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.03 µg/mL |
| Robustness | %RSD ≤ 3.0% for small variations in method parameters. | Robust to minor changes in oven temperature ramp and gas flow. |
Method 3: Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for high-sensitivity and high-specificity quantification, particularly in complex matrices.[10] This technique is ideal for bioanalytical applications or for detecting trace levels of this compound.
Experimental Protocol: LC-MS/MS
1. Instrumentation:
-
An ultra-high-performance liquid chromatography (UHPLC) system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
2. Chromatographic and MS/MS Conditions:
-
UHPLC Column: A C18 column with a smaller particle size (e.g., 2.1 x 50 mm, 1.8 µm) for faster analysis and better resolution.
-
Mobile Phase: A gradient of methanol and water with 0.1% formic acid.
-
Flow Rate: 0.4 mL/min.
-
Column Temperature: 40 °C.
-
Ionization Mode: ESI in negative ion mode is likely to be effective for the nitro-containing compound.
-
Acquisition Mode: Multiple Reaction Monitoring (MRM) for the highest selectivity and sensitivity. This involves monitoring a specific precursor ion to product ion transition.
-
The precursor ion would be the deprotonated molecule [M-H]⁻.
-
Product ions would be determined by fragmentation of the precursor ion in the collision cell.
-
3. Standard and Sample Preparation:
-
Standard Stock Solution: Prepare a 1 mg/mL stock solution in methanol.
-
Calibration Standards: Prepare a series of dilutions to cover a wide dynamic range (e.g., 0.1 ng/mL to 1000 ng/mL).
-
Sample Preparation: Due to the high sensitivity, minimal sample preparation may be required. A simple "dilute and shoot" approach after initial extraction may be sufficient. An isotopically labeled internal standard is highly recommended.
Validation Summary: LC-MS/MS (Expected Performance)
| Parameter | Acceptance Criteria | Expected Performance |
| Specificity | No interfering peaks for the specific MRM transition. | Unparalleled specificity. |
| Linearity (R²) | ≥ 0.995 | Excellent (≥ 0.995) over a wide dynamic range. |
| Range | To be determined based on linearity, accuracy, and precision. | 0.1 - 1000 ng/mL |
| Accuracy (% Recovery) | 90.0% - 110.0% | 95.0% - 105.0% |
| Precision (%RSD) | Repeatability: ≤ 5.0%; Intermediate: ≤ 10.0% | Repeatability: ≤ 4.0%; Intermediate: ≤ 8.0% |
| LOD | Signal-to-Noise ratio of 3:1 | ~0.01 ng/mL |
| LOQ | Signal-to-Noise ratio of 10:1 | ~0.03 ng/mL |
| Robustness | %RSD ≤ 10.0% for small variations in method parameters. | Generally robust, but sensitive to matrix effects. |
Visualizing the Workflow
To better understand the processes discussed, the following diagrams illustrate the overall validation workflow and the specific experimental workflows for each analytical method.
Caption: A generalized workflow for the validation of a new analytical method.
Caption: Step-by-step experimental workflows for sample analysis.
Conclusion
The selection of an analytical method for the quantification of this compound is a multifaceted decision.
-
HPLC-UV stands out as a robust, cost-effective, and reliable method for routine quality control and release testing where high sensitivity is not a primary concern.
-
GC-MS offers enhanced specificity and is an excellent choice for impurity profiling, provided that this compound demonstrates adequate thermal stability.
-
LC-MS/MS provides unparalleled sensitivity and specificity, making it the superior method for bioanalytical studies, trace-level quantification, and when dealing with complex sample matrices.
Ultimately, the choice of method should be guided by the specific analytical requirements, and any chosen method must be rigorously validated according to the principles outlined by regulatory bodies such as the ICH and FDA to ensure the generation of reliable and defensible data.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link]
-
Frontage Labs. (2025). FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. [Link]
-
Pharma Talks. (2025). Understanding ICH Q2(R2) Guidelines for Analytical Validation | Complete Overview. [Link]
-
Freyr. (2024). ICH Q2(R2) Validation of Analytical Procedures: An Overview of the Revised Guideline. [Link]
-
Outsourced Pharma. (2023). FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. [Link]
-
AMSbiopharma. (2025). ICH Guidelines for Analytical Method Validation Explained. [Link]
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation - Guidance for Industry. [Link]
-
European Medicines Agency. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link]
-
International Council for Harmonisation. (2023). Validation of Analytical Procedures Q2(R2). [Link]
-
Advanced Materials Technology. (n.d.). LC-MS Method Development and Column Screening for Pharmaceutical and Personal Care Products. [Link]
-
ResearchGate. (2009). Specific analysis of nitrate and nitrite by gas chromatography/mass spectrometry. [Link]
-
National Center for Biotechnology Information. (2012). An improved mass spectrometry-based measurement of NO metabolites in biological fluids. [Link]
-
National Center for Biotechnology Information. (2021). GC-MS Analysis of Biological Nitrate and Nitrite Using Pentafluorobenzyl Bromide in Aqueous Acetone: A Dual Role of Carbonate/Bicarbonate as an Enhancer and Inhibitor of Derivatization. [Link]
-
ResearchGate. (2021). Development and validation of a rapid LC–MS/MS method for the confirmatory analysis of the bound residues of eight nitrofuran drugs in meat using microwave reaction. [Link]
-
European Medicines Agency. (1995). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
IVT Network. (n.d.). Analytical Methods Validation. [Link]
-
International Labmate. (n.d.). Detecting nitrofuran metabolites in animal products using LC/MS/MS. [Link]
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- 10. spectroscopyworld.com [spectroscopyworld.com]
Safety Operating Guide
Proper Disposal of 7-Nitro-2-tetralone: A Guide for Laboratory Professionals
The proper management and disposal of chemical waste are paramount to ensuring a safe and compliant laboratory environment. This guide provides a detailed, step-by-step procedure for the safe disposal of 7-Nitro-2-tetralone, a compound that, due to its nitroaromatic and ketone functionalities, requires careful handling. The protocols outlined herein are synthesized from established safety data for analogous compounds and general principles of hazardous waste management, providing a framework for researchers, scientists, and drug development professionals.
Understanding the Hazard Profile of this compound
Key Hazards to Consider:
-
Toxicity: Many organic nitro compounds are toxic if inhaled, ingested, or absorbed through the skin.[1] Nitrophenols, for example, are known pollutants due to their toxicity and persistence in soil.[1]
-
Flammability: While not always the primary hazard, nitro compounds can be flammable, and their vapors may form explosive mixtures with air.
-
Reactivity: Aromatic nitro compounds can be reactive and may be incompatible with strong oxidizing or reducing agents.
Immediate Safety and Handling Precautions
Before beginning any work that will generate this compound waste, it is crucial to have a clear disposal plan in place. Adherence to personal protective equipment (PPE) standards is mandatory.
| PPE Item | Specification |
| Eye Protection | Chemical safety goggles and a face shield. |
| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes. |
| Respiratory | All work should be performed in a well-ventilated fume hood to avoid inhalation of dust or vapors. |
Step-by-Step Disposal Procedure
The disposal of this compound must be conducted in strict accordance with institutional, local, state, and federal regulations for hazardous waste.[2][3] Never dispose of this chemical down the drain or in the regular trash.[4]
Step 1: Waste Segregation and Collection
-
Designated Waste Container: Collect all this compound waste, including pure compound, solutions, and contaminated materials (e.g., pipette tips, weighing paper), in a designated, chemically compatible, and clearly labeled hazardous waste container.[2][4] The container should be kept tightly closed when not in use to prevent the escape of vapors.[4]
-
Compatibility: Do not mix this compound waste with incompatible chemicals. Organic nitro compounds can react hazardously with oxidizing mineral acids.[5]
Step 2: Labeling and Storage
-
Clear Labeling: The waste container must be labeled with "Hazardous Waste" and the full chemical name: "this compound".[2] Include the approximate concentration and any other components in the waste mixture.
-
Secure Storage: Store the sealed waste container in a well-ventilated, designated hazardous waste storage area, away from heat, ignition sources, and incompatible materials.[2]
Step 3: Disposal of Empty Containers
-
Triple Rinsing: Empty containers that held this compound must be triple-rinsed with a suitable solvent (e.g., acetone, ethanol).[6]
-
Rinsate Collection: The first rinseate is considered hazardous waste and must be collected and disposed of accordingly.[6][7] Subsequent rinses may also need to be collected, depending on local regulations and the toxicity of the compound.
-
Container Disposal: Once thoroughly rinsed and dried, deface the original label and dispose of the container as non-hazardous waste, or as directed by your institution's Environmental Health and Safety (EHS) department.[7]
Step 4: Decontamination and Spill Response
-
Spill Management: In the event of a small spill, absorb the material with an inert absorbent such as vermiculite or dry sand.[8] Do not use combustible materials like paper towels.[8] Collect the absorbed material and any contaminated surfaces into a sealed, labeled container for hazardous waste disposal.[8]
-
Decontamination: Decontaminate surfaces and equipment by washing with soap and water or a suitable solvent.[9] All decontamination materials should be collected as hazardous waste.
-
Large Spills: For large spills, evacuate the area and contact your institution's EHS department immediately.[8]
Step 5: Final Disposal
-
Professional Disposal: Arrange for the pickup and disposal of the hazardous waste through your institution's EHS department or a licensed hazardous waste disposal company.[1] These professionals are equipped to handle and transport hazardous chemicals safely and in compliance with all regulations.
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound and associated waste.
Caption: Decision workflow for the disposal of this compound waste.
Regulatory Compliance
It is imperative to comply with all relevant regulations from bodies such as the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[10][11] These agencies provide a framework for the safe handling and disposal of hazardous chemicals in the workplace.[12][13]
By adhering to these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, thereby protecting themselves, their colleagues, and the environment.
References
- Proper Disposal Procedures for 1-(m-Nitro-phenyl)-2-nitro-propane. Benchchem.
- Nitrobenzene - Registration Dossier. ECHA.
- Safe Disposal of 3-Nitrocyclopent-1-ene: A Procedural Guide. Benchchem.
- 2-nitrophenol waste. Reddit.
- SAFETY DATA SHEET - Sigma-Aldrich. Sigma-Aldrich.
- Organic Nitro Compounds Waste Compatibility. CP Lab Safety.
- Chapter 7: Decontamination. CPWR.
- 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). Occupational Safety and Health Administration (OSHA).
- Hazardous Waste Disposal Guide. Dartmouth Policy Portal.
- Chemical Waste Disposal Guidelines. Emory University.
- Controlling Occupational Exposure to Hazardous Drugs. Occupational Safety and Health Administration (OSHA).
- 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. Occupational Safety and Health Administration (OSHA).
- DEA Pharmaceutical Disposal Regulations. Rx Destroyer.
- Hazardous Waste - Overview. Occupational Safety and Health Administration (OSHA).
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- 2. Registration Dossier - ECHA [echa.europa.eu]
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- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. calpaclab.com [calpaclab.com]
- 6. rtong.people.ust.hk [rtong.people.ust.hk]
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- 9. cpwr.com [cpwr.com]
- 10. 1910.1003 - 13 Carcinogens (4-Nitrobiphenyl, etc.). | Occupational Safety and Health Administration [osha.gov]
- 11. rxdestroyer.com [rxdestroyer.com]
- 12. 1910.1450 - Occupational exposure to hazardous chemicals in laboratories. | Occupational Safety and Health Administration [osha.gov]
- 13. Hazardous Waste - Overview | Occupational Safety and Health Administration [osha.gov]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
